molecular formula Cl2Sr B076808 dichlorostrontium CAS No. 10476-85-4

dichlorostrontium

Cat. No.: B076808
CAS No.: 10476-85-4
M. Wt: 158.52 g/mol
InChI Key: AHBGXTDRMVNFER-UHFFFAOYSA-L
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Description

Strontium chloride (SrCl₂) is an inorganic salt of strontium with significant utility across diverse research fields, primarily due to its ability to mimic and interact with calcium ion (Ca²⁺) pathways. Its most prominent application is in the study of bone metabolism and osteoporosis. Strontium ions, released in vivo, are incorporated into bone tissue, where they have a dual mechanism of action: they simultaneously promote osteoblast-mediated bone formation and inhibit osteoclast-mediated bone resorption. This makes SrCl₂ a critical reagent for in vitro models investigating bone biology and for screening potential osteotherapeutic compounds.

Properties

Key on ui mechanism of action

For dental hypersensitivity, strontium ions in strontium chloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules, which are essentially microscopic canals in the dentin. Regular use of such toothpastes maintains the strontium chloride barricading of the tubules despite normal everyday wear, tear, and washing of teeth.

CAS No.

10476-85-4

Molecular Formula

Cl2Sr

Molecular Weight

158.52 g/mol

IUPAC Name

dichlorostrontium

InChI

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2

InChI Key

AHBGXTDRMVNFER-UHFFFAOYSA-L

Canonical SMILES

[Cl-].[Cl-].[Sr+2]

Other CAS No.

10476-85-4
24359-35-1
38270-90-5

physical_description

Colorless or white odorless solid;  [EPA OHM/TADS]

Pictograms

Corrosive; Irritant

Related CAS

10025-70-4 (hexahydrate)

Synonyms

Metastron
strontium chloride
strontium chloride hexahydrate
strontium chloride monohydrate
strontium chloride Sr 85
strontium chloride Sr 89
strontium chloride, 85Sr-labeled
strontium chloride, 89Sr-labeled
strontium chloride, 90Sr-labeled
strontium chloride, disodium salt
strontium-89 chloride

Origin of Product

United States

Foundational & Exploratory

Dichlorostrontium crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Dichlorostrontium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SrCl₂), a salt of strontium and chlorine, presents a fascinating case study in solid-state chemistry and crystallography.[1] Its structural characteristics, particularly its ability to form various hydrates and exhibit superionic conductivity at elevated temperatures, make it a compound of significant interest in diverse fields, including materials science and drug delivery systems. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing its anhydrous and hydrated forms, the methodologies for its characterization, and the causality behind its structural properties.

The Anhydrous this compound Crystal Structure: A Fluorite Archetype

Anhydrous this compound is a classic example of a compound adopting the fluorite (CaF₂) crystal structure.[1][2][3][4][5][6] This structure is characterized by a face-centered cubic (FCC) arrangement of the cations (Sr²⁺) with the anions (Cl⁻) occupying all the tetrahedral interstitial sites.

Crystallographic Parameters

The fundamental crystallographic data for anhydrous SrCl₂ are summarized in the table below. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.[7]

ParameterValueSource(s)
Crystal SystemCubic[2][8][9]
Space GroupFm-3m (No. 225)[2][6][8][9]
Lattice Constant (a)~7.00 Å at 300 K[2]
6.9783 ± 0.0004 Å at 300 K[10]
6.9442 ± 0.0004 Å at 80 K[10]
Formula Units (Z)4[8]
Sr-Cl Bond Length~3.03 Å[2]

The choice of the Fm-3m space group reflects the high degree of symmetry inherent in the fluorite structure. The lattice parameter 'a' exhibits a slight temperature dependence, contracting at lower temperatures as expected due to reduced thermal vibrations.[10]

Coordination Environment

In the fluorite structure, the coordination environments of the cation and anion are distinct and crucial to understanding the compound's properties:

  • Strontium (Sr²⁺) Coordination: Each strontium ion is located in a body-centered cubic geometry and is coordinated to eight equivalent chloride ions, forming a cubic coordination polyhedron.[2][6]

  • Chloride (Cl⁻) Coordination: Each chloride ion is tetrahedrally coordinated to four strontium ions.[2] This arrangement results in a stable electrostatic balance within the crystal lattice.

The following diagram illustrates the fundamental workflow for determining these crystallographic parameters.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Output prep Anhydrous SrCl₂ Powder/Single Crystal xrd X-ray Diffraction (XRD) prep->xrd Powder or Single Crystal nd Neutron Diffraction prep->nd Powder or Single Crystal rietveld Rietveld Refinement xrd->rietveld Diffraction Pattern nd->rietveld Diffraction Pattern structure_solution Structure Solution & Refinement rietveld->structure_solution params Lattice Parameters structure_solution->params coords Atomic Coordinates structure_solution->coords bonds Bond Lengths & Angles structure_solution->bonds

Caption: Workflow for crystallographic analysis of SrCl₂.

Hydrated Forms of this compound

In the presence of moisture, this compound readily forms hydrates, with strontium chloride hexahydrate (SrCl₂·6H₂O) being the most common.[1][11] The incorporation of water molecules into the crystal lattice significantly alters the crystal structure.

Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

The hexahydrate crystallizes in the trigonal system, a departure from the cubic symmetry of the anhydrous form.[12] The dehydration of SrCl₂·6H₂O is a stepwise process, proceeding through dihydrate (SrCl₂·2H₂O) and monohydrate (SrCl₂·H₂O) intermediates before returning to the anhydrous state.[13][14] This process can be monitored using techniques like in-situ X-ray diffraction.[14][15]

The structural transformations during hydration and dehydration are a critical consideration in applications where the material may be exposed to varying humidity levels, as these changes can lead to significant volume expansion and potential mechanical degradation.[14]

High-Temperature Behavior and Superionic Conductivity

One of the most remarkable properties of this compound is its transition to a superionic state at high temperatures.[3][16] This phenomenon is characterized by a significant increase in ionic conductivity, approaching that of the molten salt, well below its melting point.[3]

This behavior is attributed to the development of extensive disorder in the anion sublattice.[16] As the temperature increases, a fraction of the chloride ions leave their regular lattice sites to occupy interstitial positions, creating Frenkel defects.[16] This dynamic disorder allows for the rapid diffusion of chloride ions through the crystal lattice, resulting in high ionic conductivity. Neutron diffraction is a particularly powerful technique for studying this phenomenon as it is sensitive to the positions of the lighter chloride ions.[3][16][17]

The following diagram illustrates the transition to the superionic state.

G cluster_0 Low Temperature Phase cluster_1 High Temperature Phase ordered Ordered Fluorite Structure (Low Ionic Conductivity) disordered Disordered Anion Sublattice (Superionic Conductor) ordered->disordered Heat (Tc ≈ 1000 K) disordered->ordered Cool

Caption: Phase transition to the superionic state in SrCl₂.

Experimental Methodologies for Crystal Structure Analysis

A comprehensive understanding of the crystal structure of this compound is achieved through a combination of experimental and computational techniques.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone of crystal structure analysis. For SrCl₂, both single-crystal and powder XRD are employed.

  • Protocol for Powder X-ray Diffraction:

    • Sample Preparation: Anhydrous SrCl₂ powder is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder.

    • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

    • Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters and space group. Rietveld refinement is a powerful method used to refine the crystal structure model against the experimental data.[10][18]

Neutron Diffraction

Neutron diffraction is particularly valuable for studying the structure of SrCl₂, especially at high temperatures. Due to the scattering properties of neutrons, this technique can accurately locate the positions of the lighter chloride ions, providing detailed insights into the anion disorder in the superionic phase.[3][16][17]

Computational Modeling

Density Functional Theory (DFT) and other ab initio calculations are used to complement experimental findings.[9] These computational methods can predict lattice parameters, bond lengths, and even electronic and vibrational properties of the crystal.[9] The Materials Project, for instance, provides a comprehensive database of computed properties for crystalline materials, including SrCl₂.[2][6][9]

The Gaseous State: An Exception to VSEPR Theory

In the vapor phase, the SrCl₂ molecule exhibits a non-linear geometry with a Cl-Sr-Cl bond angle of approximately 130°.[4] This is a notable exception to the Valence Shell Electron Pair Repulsion (VSEPR) theory, which would predict a linear structure. This bending is attributed to contributions from d-orbitals in the shell below the valence shell or polarization of the electron core of the strontium atom.[4]

Conclusion

The crystal structure of this compound is a multifaceted topic, encompassing the ordered arrangement of its anhydrous form, the complexities of its hydrated states, and the dynamic disorder of its high-temperature superionic phase. A thorough analysis, integrating experimental techniques like X-ray and neutron diffraction with computational modeling, is essential for a complete understanding of this versatile compound. The insights gained from such studies are crucial for harnessing the properties of SrCl₂ in various scientific and industrial applications.

References

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  • Dickens, M. H., Hayes, W., Hutchings, M. T., & Smith, C. (1982). Investigation of the structure of strontium chloride at high temperatures using neutron diffraction. Journal of Physics C: Solid State Physics, 15(20), 4043. Retrieved from [Link]

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  • Schnabel, P., Hayes, W., Hutchings, M. T., Lechner, R. E., & Renker, B. (1983). Neutron scattering study of anion hopping in strontium chloride. Radiation Effects, 75(1-4), 73-77. Retrieved from [Link]

  • Li, W., Tong, D., Kim, S., & Feng, S. P. (2021). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. Journal of Materials Chemistry A, 9(1), 235-244. Retrieved from [Link]

  • Li, W., Tong, D., Kim, S., & Feng, S. P. (2021). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage Supplementary Information. Journal of Materials Chemistry A. Retrieved from [Link]

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A Technical Guide to the Physical and Chemical Properties of Dichlorostrontium (SrCl₂) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichlorostrontium, commonly known as strontium chloride (SrCl₂), is an inorganic salt composed of the alkaline earth metal strontium and the halogen chlorine. It is a quintessential example of a "typical" salt, forming neutral aqueous solutions and serving as a valuable precursor for the synthesis of other strontium compounds.[1][2] Its properties are intermediate between those of calcium chloride and the more toxic barium chloride.[1] In research and pharmaceutical development, SrCl₂ is of particular interest due to the biological similarity of the strontium ion (Sr²⁺) to calcium (Ca²⁺), allowing it to participate in and influence biological processes, most notably bone metabolism.[3][4] This guide provides an in-depth examination of the core physicochemical properties, reactivity, synthesis, and experimental characterization of strontium chloride, with a focus on its applications for a scientific audience. The compound typically exists in its anhydrous form (SrCl₂) or as a hexahydrate (SrCl₂·6H₂O), the latter being the common form when crystallized from cold aqueous solutions.[1][5]

Molecular and Crystalline Structure

The structural arrangement of strontium chloride exhibits distinct characteristics in its solid and gaseous phases, providing insight into its physical properties and chemical behavior.

Solid-State Crystal Structure

In the solid state, anhydrous strontium chloride adopts a cubic fluorite (CaF₂) crystal structure.[1][6] In this lattice, each strontium ion (Sr²⁺) is coordinated with eight chloride ions (Cl⁻) in a body-centered cubic arrangement, while each chloride ion is tetrahedrally coordinated to four strontium ions.[6] This stable, high-coordination arrangement is characteristic of many ionic compounds with a 1:2 stoichiometric ratio of cation to anion.

Caption: Simplified 2D representation of the 8-coordinate geometry of Sr²⁺ in the fluorite crystal lattice.

Vapor Phase Molecular Geometry

Interestingly, in the vapor phase, the SrCl₂ molecule deviates from the linear geometry predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. It is a non-linear molecule with a Cl-Sr-Cl bond angle of approximately 130°.[1][7][8] This exception is attributed to contributions from d-orbitals in the shell below the valence shell or to the polarization of the strontium atom's electron core, which distorts the electron density and influences the Sr-Cl bonds.[1][9]

Physicochemical Properties

Strontium chloride is a white, odorless, crystalline solid.[10] A key characteristic is its hygroscopic nature, readily absorbing moisture from the atmosphere to form hydrates, most commonly the hexahydrate (SrCl₂·6H₂O).[5] Its aqueous solutions are neutral, with a pH of approximately 7.0, as it is the salt of a strong acid (HCl) and a strong base (Sr(OH)₂).[11]

The core physical properties of both anhydrous and hexahydrated strontium chloride are summarized below for easy comparison.

PropertyAnhydrous Strontium Chloride (SrCl₂)Hexahydrate Strontium Chloride (SrCl₂·6H₂O)
Molar Mass 158.53 g/mol [1][10]266.62 g/mol [1][5]
Appearance White crystalline solid[1][7]White crystalline needles[12]
Density 3.052 g/cm³ (monoclinic form)[1][5]1.930 g/cm³[1][5]
Melting Point 874 °C (1147 K)[1][10][11]61 °C (334 K), dissolves in its water of crystallization[1][5]
Boiling Point 1250 °C (1523 K)[5][10][11]Decomposes >60 °C[13]
Solubility in Water 53.8 g/100 mL (at 20 °C)[1][5]106 g/100 mL (at 0 °C); 206 g/100 mL (at 40 °C)[1][5]
Solubility in Other Solvents Very slightly soluble in ethanol and acetone; Insoluble in ammonia.[1][14][15]Soluble in water; slightly soluble in alcohol.[10]
Refractive Index (nD) 1.650[1]N/A

Chemical Reactivity and Stability

Thermal Stability and Dehydration

Strontium chloride hexahydrate is stable under standard conditions but undergoes staged dehydration upon heating. This process commences at temperatures above 61 °C.[1][7] Complete dehydration to the anhydrous salt occurs at 320 °C.[1][7][16] The anhydrous form is thermally stable up to its boiling point of 1250 °C.[11]

Reactivity in Aqueous Solution

As a typical ionic salt, SrCl₂ readily participates in double displacement reactions when dissolved in water. These precipitation reactions are a cornerstone of its utility as a precursor for other strontium compounds.[1] The reaction of an aqueous solution of strontium chloride with a solution containing an anion that forms an insoluble salt with strontium (e.g., carbonate, sulfate, chromate) will yield a solid precipitate.[1][5]

SrCl2_aq SrCl₂(aq) (Strontium Chloride Solution) SrX_s SrX(s) (Insoluble Strontium Salt Precipitate) SrCl2_aq->SrX_s + Na₂X NaX_aq Na₂X(aq) (Soluble Salt Solution, e.g., Na₂CO₃) NaCl_aq 2NaCl(aq) (Soluble Sodium Chloride) SrX_s->NaCl_aq + Byproduct

Caption: General workflow for the synthesis of insoluble strontium salts via precipitation reaction.

Key precipitation reactions include:

  • Strontium Carbonate: SrCl₂(aq) + Na₂CO₃(aq) → SrCO₃(s) + 2NaCl(aq)[1][5]

  • Strontium Sulfate: SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2NaCl(aq)[1]

  • Strontium Chromate: SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq)[1][5]

Flame Test

Like all strontium compounds, strontium chloride imparts a brilliant, intense red color to a flame.[1][17] This characteristic emission is due to the electronic transitions of strontium atoms and ions at high temperatures and serves as a simple and effective qualitative test for the presence of strontium.

Synthesis and Experimental Protocols

The trustworthiness of experimental data relies on robust and reproducible protocols. The following sections detail the standard synthesis of strontium chloride and validated methods for its qualitative analysis.

Protocol 1: Laboratory Synthesis of Strontium Chloride Hexahydrate

This protocol describes the preparation of SrCl₂ by neutralizing strontium carbonate with hydrochloric acid. The causality behind this choice is the ready availability of strontium carbonate and the clean reaction, which produces only the desired salt, water, and carbon dioxide gas, which evolves from the solution.

Methodology:

  • Reaction Setup: In a fume hood, carefully add a stoichiometric amount of strontium carbonate (SrCO₃) in small portions to a beaker containing a calculated volume of dilute hydrochloric acid (e.g., 2M HCl). The slow addition is critical to control the effervescence from CO₂ evolution.

    • Reaction: SrCO₃(s) + 2HCl(aq) → SrCl₂(aq) + H₂O(l) + CO₂(g)[1]

  • Reaction Completion: Continue adding SrCO₃ until effervescence ceases, indicating the complete neutralization of the acid. A slight excess of carbonate can be used to ensure all acid is consumed.

  • Filtration: If unreacted carbonate is present, filter the solution to obtain a clear aqueous solution of strontium chloride.

  • Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly at room temperature. Crystallization from a cold aqueous solution yields the hexahydrate form.[1][15]

  • Isolation and Drying: Isolate the resulting white crystals of SrCl₂·6H₂O by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water and then dry them between sheets of filter paper or in a desiccator.

start Start: Reactants (SrCO₃, HCl) react 1. Controlled Reaction (Slow addition of SrCO₃ to HCl) start->react filter1 2. Filtration (Remove excess solid) react->filter1 concentrate 3. Concentration (Heat solution) filter1->concentrate cool 4. Cooling & Crystallization concentrate->cool filter2 5. Isolate Crystals (Vacuum filtration) cool->filter2 end End: Product (SrCl₂·6H₂O Crystals) filter2->end

Caption: Experimental workflow for the laboratory synthesis of strontium chloride hexahydrate.

Protocol 2: Qualitative Identification of Strontium (Sr²⁺) and Chloride (Cl⁻) Ions

This protocol provides a self-validating system for confirming the composition of a sample.

A. Test for Strontium Cation (Sr²⁺) - Flame Test

  • Clean a nichrome or platinum wire loop by dipping it in concentrated HCl and heating it in a hot Bunsen burner flame until no color is imparted to the flame.

  • Dip the clean loop into the sample of strontium chloride (either solid or a concentrated solution).

  • Introduce the loop into the edge of the Bunsen flame.

  • Observation: A characteristic bright crimson/red color in the flame confirms the presence of strontium ions.[1][18]

B. Test for Chloride Anion (Cl⁻) - Silver Nitrate Test

  • Dissolve a small amount of the sample in distilled water.

  • Add a few drops of dilute nitric acid (HNO₃). The acid is added to prevent the precipitation of other silver salts, such as silver carbonate.

  • Add a few drops of silver nitrate (AgNO₃) solution.

  • Observation: The formation of a thick, white precipitate of silver chloride (AgCl) confirms the presence of chloride ions.[18]

    • Reaction: Cl⁻(aq) + Ag⁺(aq) → AgCl(s)

Applications in Scientific Research and Drug Development

The unique properties of strontium chloride make it a valuable tool in various research fields.

  • Bone Metabolism Research: Strontium ions can substitute for calcium in bone apatite, stimulating osteoblast proliferation and inhibiting osteoclast activity. This dual action makes SrCl₂ a critical reagent for in vitro studies of bone formation and resorption, and in screening compounds for osteoporosis treatment.[3][4] The radioactive isotope ⁸⁹Sr, administered as strontium chloride, is used as a radiopharmaceutical for palliative treatment of bone cancer metastases.[1][15]

  • Cell Biology: Brief exposure to strontium chloride is a well-established method for inducing the parthenogenetic activation of oocytes, making it a vital tool in developmental biology research.[1]

  • Drug Delivery: Recent studies have explored the use of strontium chloride hexahydrate in the synthesis of strontium-substituted apatite nanocarriers for siRNA delivery. These pH-sensitive carriers demonstrate enhanced cargo loading and biocompatibility, highlighting a potential role in advanced gene therapy applications.[19]

  • Dental Formulations: Historically, strontium chloride was a key active ingredient in toothpastes designed to reduce dentin hypersensitivity by forming a barrier over exposed tubules.[7][15]

Safety, Handling, and Storage

Strontium chloride is classified as a skin and eye irritant.[1][12] It has a low order of toxicity, significantly lower than barium chloride.[17] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.[12][20]

Due to its hygroscopic and deliquescent nature, strontium chloride must be stored in tightly sealed containers in a cool, dry place to prevent absorption of atmospheric moisture.[5][20]

Conclusion

This compound is a versatile inorganic compound whose well-defined physical and chemical properties underpin its wide range of applications. From its predictable reactivity in forming other strontium salts to its unique biological activity that mimics calcium, SrCl₂ remains a compound of significant interest. For researchers in materials science, cell biology, and drug development, a thorough understanding of its fundamental characteristics—from its fluorite crystal structure to its brilliant red flame emission—is essential for leveraging its full potential in experimental design and therapeutic innovation.

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An In-depth Technical Guide to the Synthesis of Anhydrous Dichlorostrontium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Anhydrous dichlorostrontium (SrCl₂), a salt of strontium and chlorine, is a critical precursor and reagent in numerous scientific applications, ranging from the synthesis of other strontium compounds to its use in biological research and pyrotechnics.[1] Its utility is often predicated on its anhydrous state, as the presence of water can interfere with subsequent reactions or applications. This guide provides an in-depth exploration of the primary synthesis methods for preparing high-purity anhydrous this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for ensuring a successful synthesis.

The Challenge of Anhydrous this compound: A Tale of Hydration

This compound is strongly hygroscopic and readily forms hydrates, with the hexahydrate (SrCl₂·6H₂O) being the most common form when crystallized from aqueous solutions.[2] The synthesis of the anhydrous form, therefore, is primarily a challenge of either forming the salt in the absence of water or meticulously removing the water of hydration from its hydrated counterpart. The dehydration process is not a simple, single-step removal of water; it occurs in stages, passing through dihydrate (SrCl₂·2H₂O) and monohydrate (SrCl₂·H₂O) intermediates before yielding the anhydrous salt at elevated temperatures.[3] Understanding these phase transitions is crucial for designing an effective dehydration protocol.

Synthesis Pathways to Anhydrous this compound

There are several viable routes to obtaining anhydrous this compound, each with its own set of advantages and challenges. The choice of method often depends on the desired purity, scale of the reaction, and the available starting materials and equipment.

Method 1: Aqueous Synthesis from Strontium Carbonate or Hydroxide followed by Dehydration

This is the most common laboratory-scale method due to the ready availability and lower cost of strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂). The process involves two key stages: the formation of strontium chloride hexahydrate and its subsequent dehydration.

The underlying principle of this stage is a classic acid-base neutralization reaction. Strontium carbonate or hydroxide, both basic, are reacted with hydrochloric acid (HCl) to form the soluble strontium chloride salt and water.[1][2] In the case of strontium carbonate, carbon dioxide is also produced.[4][5][6]

Reaction Equations:

  • SrCO₃(s) + 2HCl(aq) → SrCl₂(aq) + H₂O(l) + CO₂(g)[4][5][6]

  • Sr(OH)₂(aq) + 2HCl(aq) → SrCl₂(aq) + 2H₂O(l)[1]

Experimental Protocol: Synthesis of SrCl₂·6H₂O from Strontium Carbonate

  • Reagent Preparation: Carefully measure a specific molar quantity of strontium carbonate powder. Calculate the stoichiometric amount of concentrated hydrochloric acid required, typically adding a slight excess to ensure complete reaction of the carbonate.

  • Reaction: In a well-ventilated fume hood, slowly and portion-wise add the strontium carbonate to the hydrochloric acid solution in a large beaker. The reaction is exothermic and produces significant effervescence (CO₂ evolution), so controlled addition is crucial to prevent frothing over.

  • Neutralization and Filtration: After the addition is complete, gently heat the solution to ensure the reaction goes to completion and to expel any dissolved CO₂. Test the pH of the solution to ensure it is neutral or slightly acidic. If starting with an excess of acid, carefully neutralize with a small amount of strontium hydroxide. Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of strontium chloride hexahydrate (SrCl₂·6H₂O).

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold distilled water to remove any residual acid or soluble impurities.

This stage is critical for obtaining the anhydrous product. The dehydration of SrCl₂·6H₂O occurs in a stepwise manner. The hexahydrate begins to lose water above 61°C, transitioning through lower hydrates until complete dehydration is achieved at temperatures above 320°C.[1][2]

Experimental Protocol: Thermal Dehydration of SrCl₂·6H₂O

  • Initial Drying: Place the crystalline SrCl₂·6H₂O in a porcelain or silica crucible. Heat the crucible in a drying oven at approximately 150°C for several hours. This will remove the bulk of the water, likely forming the monohydrate or dihydrate.

  • High-Temperature Dehydration: Transfer the crucible to a muffle furnace. Gradually increase the temperature to 350-400°C and maintain this temperature for at least 4 hours. This ensures the complete removal of the final water molecule.[7]

  • Cooling and Storage: After the high-temperature dehydration, it is imperative to cool the anhydrous SrCl₂ in a desiccator over a strong drying agent, such as phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride, to prevent rehydration from atmospheric moisture.[2] The final product should be stored in a tightly sealed container in a dry environment.

Workflow for Aqueous Synthesis and Dehydration

cluster_0 Stage 1: Hydrate Synthesis cluster_1 Stage 2: Dehydration SrCO3 Strontium Carbonate Reaction Neutralization Reaction SrCO3->Reaction HCl Hydrochloric Acid HCl->Reaction Filtration Filtration Reaction->Filtration Remove Impurities Crystallization Crystallization Filtration->Crystallization Cooling SrCl2_6H2O SrCl2·6H2O Crystals Crystallization->SrCl2_6H2O Oven_Drying Oven Drying (~150°C) SrCl2_6H2O->Oven_Drying Furnace Muffle Furnace (>320°C) Oven_Drying->Furnace Complete Dehydration Cooling Cooling in Desiccator Furnace->Cooling Anhydrous_SrCl2 Anhydrous SrCl2 Cooling->Anhydrous_SrCl2 Sr_metal Strontium Metal Furnace Heated Tube Furnace Sr_metal->Furnace Cl2_gas Chlorine Gas Cl2_gas->Furnace Cooling Cooling under Inert Gas Furnace->Cooling Reaction Completion Anhydrous_SrCl2 Anhydrous SrCl2 Cooling->Anhydrous_SrCl2

Caption: Workflow for the direct synthesis of anhydrous SrCl₂.

Comparison of Synthesis Methods

Parameter Aqueous Synthesis & Dehydration Direct Combination of Elements
Starting Materials Strontium Carbonate/Hydroxide, HClStrontium Metal, Chlorine Gas
Purity Good to High (depends on purification)Very High (with high-purity starting materials)
Yield HighHigh
Scale Laboratory to PilotLaboratory (specialized setup)
Safety Concerns Handling of corrosive acidHandling of reactive metal and toxic, corrosive gas
Equipment Standard laboratory glassware, oven, furnaceTube furnace, gas handling system, scrubber
Key Advantage Uses common and less hazardous materialsDirect formation of anhydrous product
Key Disadvantage Multi-step process, risk of incomplete dehydrationRequires specialized equipment and stringent safety protocols

Characterization of Anhydrous this compound

To ensure the successful synthesis of anhydrous this compound, characterization of the final product is essential. Several analytical techniques can be employed:

  • X-ray Diffraction (XRD): This is a definitive method to confirm the crystal structure of the anhydrous SrCl₂ and to ensure the absence of hydrated phases.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the final product. A sample is heated under a controlled atmosphere, and any mass loss corresponding to the dehydration temperature would indicate the presence of residual water.

  • Infrared (IR) Spectroscopy: The absence of broad absorption bands in the O-H stretching region (around 3500 cm⁻¹) can indicate the absence of water.

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) can be used to determine the purity of the strontium chloride and to quantify any metallic impurities. [8][9]

Conclusion

The synthesis of anhydrous this compound is a well-established but exacting process that demands careful attention to detail, particularly concerning the exclusion or removal of water. The choice between the aqueous synthesis followed by dehydration and the direct combination of elements will depend on the specific requirements of the application, including purity, scale, and safety considerations. By understanding the chemical principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce high-quality anhydrous this compound for their scientific endeavors.

References

  • Ataman Kimya. (n.d.). STRONTIUM CHLORIDE ANHYDROUS. Retrieved from [Link]

  • Wikipedia. (2023). Strontium chloride. Retrieved from [Link]

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  • You-iggy. (2022). Sr + Cl2 → SrCl2. Retrieved from [Link]

  • You-iggy. (2022). SrCO3 + 2HCl → SrCl2 + CO2 + H2O. Retrieved from [Link]

  • Chemical Equations online!. (n.d.). SrCO3 + 2 HCl → SrCl2 + CO2 + H2O. Retrieved from [Link]

  • WebQC. (n.d.). SrCO3 + HCl = SrCl2 + CO2 + H2O - Balanced chemical equation, limiting reagent and stoichiometry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. RSC Advances. Retrieved from [Link]

  • Brainly. (2024). The product of a combination reaction between strontium metal, Sr, and gaseous chlorine, Cl2(g), is the. Retrieved from [Link]

  • Brainly. (2021). What is the formula of the compound that occurs when Strontium and Chlorine combine ionically?. Retrieved from [Link]

  • Basiev, T. T., et al. (2005). Hydration of strontium chloride and rare-earth element oxychlorides. ETDEWEB. Retrieved from [Link]

  • Periodic Table of the Elements. (n.d.). Preparation of SrCl2 solution. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage Supplementary. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). How to Balance Sr + Cl2 = SrCl2 (and Type of Reaction). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing strontium chloride.
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  • Quora. (2021). When a hydrate of strontium chloride (SrCl2) is heated all of the water molecule are removed. When 15.0 g of the hydrate is heated 8.93 g of the anhydrous strontium chloride remains. What is the chemical formula and the name of the hydrate?. Retrieved from [Link]

  • Chongqing Yuanhe Fine Chemicals Inc. (n.d.). Strontium chloride anhydrous. Retrieved from [Link]

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  • Barnes, R. M., & Fodor, P. (1993). Quantitative analysis of electronic-grade anhydrous hydrogen chloride by sealed inductively coupled plasma atomic emission spectroscopy. Journal of Analytical Atomic Spectrometry, 8(2), 235-239. Retrieved from [Link]

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Dichlorostrontium: A Comprehensive Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Strontium Chloride's Properties, Safe Handling Protocols, and Emergency Procedures

Introduction

Dichlorostrontium, more commonly known as strontium chloride (SrCl₂), is a salt of strontium and chlorine that finds application in various scientific endeavors, including biomedical research and as a precursor for other strontium compounds. While essential for specific laboratory protocols, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides a detailed overview of strontium chloride, its CAS numbers, and a comprehensive safety data sheet summary tailored for researchers, scientists, and drug development professionals.

Part 1: Core Chemical and Physical Properties

Strontium chloride is typically encountered in its anhydrous (SrCl₂) or hexahydrate (SrCl₂·6H₂O) form. The hexahydrate is a white crystalline solid that is soluble in water and alcohol.[1] It is important to note the deliquescent nature of the hexahydrate, meaning it has a strong tendency to absorb moisture from the air and dissolve.[2]

Identifier Anhydrous Strontium Chloride Strontium Chloride Hexahydrate
CAS Number 10476-85-410025-70-4[3][4]
Molecular Formula SrCl₂SrCl₂·6H₂O[5]
Molecular Weight 158.53 g/mol 266.62 g/mol [4]
Appearance White crystalline solid[6]White crystalline needles or granules[1][2]
Melting Point 874 °C (1605 °F)61 °C (loses water)[1]
Solubility Soluble in water[1]Soluble in water and alcohol[1][2]
pH 5.0 - 7.0 (50 g/L at 25 °C)[1]Not specified

Part 2: Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), strontium chloride is classified as causing serious eye damage.[7] Some classifications also include skin irritation and respiratory irritation.[8] It is harmful if swallowed.[8]

Hazard Statements (H-Statements):
  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H318: Causes serious eye damage.[4][5][7][8][9]

  • H335: May cause respiratory irritation.[8]

  • H402: Harmful to aquatic life.

Precautionary Statements (P-Statements):
  • P261: Avoid breathing dust.[8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[2][3][4][7][8][9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][7][8][9]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4][5][7][8][9]

Part 3: Handling, Storage, and Emergency Protocols

Safe Handling Procedures

The primary objective when handling strontium chloride is to minimize exposure and prevent contamination. The causality behind these protocols is rooted in the compound's potential to cause serious eye damage and irritation to the skin and respiratory tract.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep_workspace Work in a well-ventilated area, preferably a chemical fume hood. prep_ppe->prep_workspace prep_materials Gather all necessary equipment and weigh strontium chloride in a contained manner to avoid dust generation. prep_workspace->prep_materials handling_dispense Carefully dispense the required amount. Avoid creating dust. prep_materials->handling_dispense handling_dissolve If making a solution, slowly add the solid to the solvent while stirring. handling_dispense->handling_dissolve cleanup_decontaminate Decontaminate work surfaces. handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in a properly labeled hazardous waste container. cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE carefully and wash hands thoroughly with soap and water. cleanup_dispose->cleanup_ppe spill Spill Occurs evacuate Evacuate unnecessary personnel and ensure adequate ventilation. spill->evacuate ppe Don appropriate PPE: - Respirator (if dust is present) - Goggles - Gloves - Lab coat evacuate->ppe contain Contain the spill using inert absorbent material if it is a solution, or cover with a plastic sheet if a powder to prevent dust dispersal. ppe->contain cleanup Carefully sweep or vacuum up the spilled solid. Avoid generating dust. [9] Place in a sealed, labeled container for disposal. contain->cleanup decontaminate Clean the spill area thoroughly with water and a suitable decontaminant. cleanup->decontaminate dispose Dispose of the waste according to local, state, and federal regulations. decontaminate->dispose

Caption: Step-by-step response to a this compound spill.

Part 4: Disposal Considerations

Chemical waste, including strontium chloride and any contaminated materials, must be disposed of in accordance with all applicable local, state, and federal regulations. [6]Waste should be placed in a clearly labeled, sealed container for hazardous waste collection. [3]Do not dispose of down the drain. [3]

Conclusion

This compound is a valuable laboratory chemical that can be used safely when its properties and hazards are well understood and respected. Adherence to the handling, storage, and emergency procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel. Researchers, scientists, and drug development professionals are encouraged to review the full Safety Data Sheet (SDS) for strontium chloride before use and to integrate these safety practices into their standard operating procedures.

References

  • ESPI Metals. (n.d.). Strontium Chloride Safety Data Sheet. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). STRONTIUM CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Strontium chloride hexahydrate. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet: STRONTIUM CHLORIDE Hexahydrate AR. Retrieved from [Link]

  • Lab Alley. (2024, September 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Strontium chloride hexahydrate. Retrieved from [Link]

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Unveiling the Quantum Blueprint: A Technical Guide to the Theoretical Electronic Structure of Dichlorostrontium (SrCl₂) for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary for the Pharmaceutical Scientist

Dichlorostrontium (SrCl₂), a seemingly simple inorganic salt, holds relevance in the pharmaceutical landscape, notably in formulations for bone health and as a desensitizing agent in oral care products.[1][2] The radioactive isotope, Strontium-89 chloride, is also utilized in palliative care for bone cancer.[2][3] A deep understanding of its fundamental electronic structure provides a quantum-level blueprint that governs its chemical behavior, including surface reactivity, solubility, and interactions with biological apatites. This guide bridges the gap between condensed-matter physics and pharmaceutical science by detailing the theoretical calculations that illuminate the electronic properties of SrCl₂. By understanding the "why" and "how" of its electronic configuration, researchers can gain foundational insights into its mechanism of action, optimize its use in formulations, and better anticipate its toxicological profile.

Introduction to this compound (SrCl₂): More Than a Simple Salt

Strontium chloride is an inorganic compound that crystallizes in the fluorite (CaF₂) structure, with the space group Fm3m.[4] In this arrangement, each strontium cation (Sr²⁺) is coordinated with eight chloride anions (Cl⁻), while each chloride ion is tetrahedrally coordinated with four strontium cations.[4] In the gaseous phase, the SrCl₂ molecule exhibits a bent geometry, a notable exception to VSEPR theory, with a Cl-Sr-Cl bond angle of approximately 130°.[4][5] This deviation is attributed to the involvement of strontium's 4d orbitals or polarization of its core electrons.[4][5]

The "Why": The Imperative of Electronic Structure in a Pharmaceutical Context

The electronic structure of a material dictates its macroscopic properties and chemical reactivity. For a pharmaceutical excipient or active ingredient like SrCl₂, understanding its electronic properties is paramount for several reasons:

  • Surface Interactions: The efficacy of SrCl₂ in desensitizing toothpaste is believed to involve the blockage of dentinal tubules.[4] This interaction is fundamentally governed by the electronic properties of the SrCl₂ surface and its interaction with biological minerals.

  • Bio-integration and Bone Health: Strontium's chemical similarity to calcium allows it to be incorporated into bone.[1][2] The nature of the chemical bonds it forms, which is a direct consequence of its electronic structure, influences its role in bone formation and density.

  • Solubility and Bioavailability: The dissolution of SrCl₂ in aqueous environments, a prerequisite for its biological activity, is influenced by its lattice energy, which can be calculated from first-principles electronic structure methods.

  • Toxicology and Safety: The toxicological profile of strontium compounds is generally considered low.[6][7] However, a fundamental understanding of its electronic stability can provide insights into its potential interactions with biological macromolecules and pathways. The toxicity of some strontium compounds, like strontium chromate, is dictated by the other ion (in this case, hexavalent chromium), with strontium only affecting solubility.[7]

Theoretical Methodologies: The Computational Microscope

To probe the electronic structure of SrCl₂, we turn to the powerful tools of computational quantum chemistry. Ab initio ("from the beginning") methods solve the electronic Schrödinger equation using only fundamental physical constants as input.[8][9][10]

Density Functional Theory (DFT): A Workhorse for Solids

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of solids.[11] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[11][12] This approach is computationally more tractable than traditional wavefunction-based methods, especially for periodic systems.[11]

The accuracy of DFT calculations hinges on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.[11] Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).[11][13] While powerful, standard LDA and GGA functionals are known to systematically underestimate the band gap of insulators and semiconductors.[11][14][15]

Beyond Standard DFT: The GW Approximation

To obtain a more accurate prediction of the band gap, one can employ many-body perturbation theory, most notably the GW approximation.[16][17] This method provides a more rigorous treatment of electron correlation and generally yields band gaps in much better agreement with experimental values.[16][17]

Causality in Computational Choices: Selecting the Right Tools

The selection of computational parameters is crucial for obtaining accurate and reliable results.

  • Pseudopotentials: For heavier elements like strontium, it is computationally efficient to use pseudopotentials.[18][19][20] These replace the tightly bound core electrons and the strong nuclear potential with a weaker, effective potential that acts on the valence electrons.[18] The choice of pseudopotential should be validated for its transferability and accuracy.[19][21][22]

  • Basis Sets: The electronic wavefunctions are expanded in a set of mathematical functions known as a basis set.[8][23] For alkaline earth halides, correlation-consistent basis sets, such as the cc-pCVnZ series, are often employed as they are designed to systematically converge towards the complete basis set limit.[24][25][26] For DFT calculations, the def2-XVP family of basis sets is also a reliable choice.[27]

  • Exchange-Correlation Functional: The choice of XC functional impacts the accuracy of the calculated properties. While GGA functionals like PBE are a good starting point for structural properties, hybrid functionals (which mix a portion of exact exchange from Hartree-Fock theory) or the GW approximation are often necessary for accurate band gap predictions in insulators like SrCl₂.[15][17][28]

The Electronic Structure of this compound: A Deeper Look

Theoretical calculations consistently show that SrCl₂ is a wide-band-gap insulator.[1][2][14][16]

Band Structure Analysis

The band structure describes the allowed energy levels for electrons as a function of their momentum in the reciprocal space of the crystal. For SrCl₂, calculations reveal an indirect band gap .[1] This means that the top of the valence band (the highest occupied energy levels) and the bottom of the conduction band (the lowest unoccupied energy levels) occur at different points in the Brillouin zone.[1] Specifically, the valence band maximum is located at the X point, while the conduction band minimum is at the Γ point.[1]

The magnitude of the calculated band gap varies with the theoretical method used:

  • GGA: ~5.18 eV[1][16]

  • DFT (generic): ~5.22 eV[2][14]

  • GW approximation: ~7.8 eV[16]

The experimentally determined band gap is approximately 7.5 eV.[14][16] This highlights the underestimation by standard DFT and the significant improvement offered by the GW approximation.[16]

Method Calculated Band Gap (eV) Experimental Band Gap (eV)
GGA5.18[1][16]~7.5[14][16]
DFT5.22[2][14]~7.5[14][16]
GW7.8[16]~7.5[14][16]

Under pressure, the band gap of SrCl₂ initially increases and then decreases.[1][2]

Density of States (DOS)

The Density of States (DOS) represents the number of available electronic states at each energy level. The projected DOS (PDOS) further decomposes this to show the contribution of each atomic orbital. For SrCl₂, the PDOS reveals that:

  • The valence bands are predominantly composed of Chlorine p-orbitals.[1][16]

  • The conduction bands are mainly derived from the d-like states of Strontium, with some hybridization with Strontium s-states.[1]

Chemical Bonding

The electronic structure confirms the predominantly ionic nature of the bonding in SrCl₂. There is a complete transfer of electrons from the strontium atom to the chlorine atoms, resulting in Sr²⁺ and Cl⁻ ions.[4]

A Practical Guide: Performing a DFT Calculation for SrCl₂

This section outlines a general workflow for calculating the electronic band structure and density of states of SrCl₂ using a plane-wave DFT code like VASP or Quantum ESPRESSO.[29][30][31][32][33]

Step 1: Obtain the Crystal Structure Start with the experimental crystal structure of SrCl₂ (cubic, Fm-3m space group). This information can be obtained from crystallographic databases.

Step 2: Create the Input Files Four main input files are typically required:

  • POSCAR/Structure File: Defines the lattice vectors and atomic positions.

  • POTCAR/Pseudopotential File: Contains the pseudopotentials for Sr and Cl.

  • KPOINTS File: Specifies the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid is commonly used.

  • INCAR/Control File: Sets the parameters for the calculation, such as the exchange-correlation functional (e.g., PBE for GGA), energy cutoff for the plane-wave basis set, and convergence criteria.

Step 3: Structural Relaxation Perform a self-consistent field (SCF) calculation to relax the atomic positions and/or lattice parameters to their ground-state configuration by minimizing the total energy and forces on the atoms.

Step 4: Self-Consistent Field (SCF) Calculation With the relaxed structure, perform a high-precision SCF calculation to obtain the ground-state charge density. The resulting charge density file (e.g., CHGCAR in VASP) is crucial for the subsequent non-SCF calculations.

Step 5: Band Structure Calculation (Non-SCF) To calculate the band structure, a non-self-consistent calculation is performed. The previously calculated charge density is kept fixed. A new KPOINTS file is used that specifies the high-symmetry points and the path between them in the Brillouin zone.

Step 6: Density of States (DOS) Calculation (Non-SCF) A non-self-consistent calculation with a denser k-point mesh is performed to obtain an accurate DOS. The tetrahedron method with Blöchl corrections (ISMEAR = -5 in VASP) is often a good choice for insulators.

Step 7: Post-processing and Analysis Use post-processing tools to extract and visualize the band structure and DOS data from the output files.

DFT_Workflow cluster_prep Step 1 & 2: Preparation cluster_post Step 5, 6 & 7: Properties Calculation & Analysis crystal_structure Obtain Crystal Structure (e.g., from database) input_files Create Input Files (POSCAR, POTCAR, KPOINTS, INCAR) crystal_structure->input_files relaxation Structural Relaxation (Minimize Energy/Forces) input_files->relaxation scf Self-Consistent Field (SCF) Calculation relaxation->scf band_structure Band Structure Calculation (Non-SCF) scf->band_structure Converged Charge Density dos DOS Calculation (Non-SCF) scf->dos Converged Charge Density analysis Post-processing & Visualization (Plot Bands & DOS) band_structure->analysis dos->analysis

Caption: A generalized workflow for DFT calculations of SrCl₂ electronic structure.

Implications for Drug Development and Materials Science

The theoretical framework for the electronic structure of SrCl₂ has tangible implications:

  • Rationalizing Biological Interactions: The calculated properties, such as the charge distribution and the nature of the frontier orbitals (valence and conduction bands), provide a basis for understanding how SrCl₂ interacts with biological molecules and surfaces at a fundamental level. This knowledge can inform the design of more effective dental care formulations.

  • Predicting Material Properties: The calculated bulk modulus and elastic constants can predict the mechanical properties of SrCl₂.[1] The ductile nature of SrCl₂, as predicted from the B/G ratio, can be relevant for its formulation into tablets or other solid dosage forms.[16]

  • Informing Toxicology Studies: While generally considered safe, understanding the electronic stability and reactivity of SrCl₂ can help in predicting potential adverse interactions. For instance, its high stability, as indicated by the large band gap, is consistent with its relatively low toxicity.

Conclusion and Future Outlook

The theoretical calculation of the electronic structure of this compound provides invaluable insights that bridge fundamental materials physics with practical pharmaceutical applications. Through methods like DFT and the GW approximation, we can accurately model its properties as a wide-band-gap insulator, understand the nature of its chemical bonding, and predict its mechanical characteristics. This knowledge serves as a foundational pillar for rationalizing its use in bone health and oral care, and for the broader development of inorganic compounds in medicine. Future computational studies could focus on modeling the explicit interaction of SrCl₂ surfaces with water and biomolecules to provide a more detailed picture of its mechanism of action at the molecular level.

References

  • Kanchana, V., Vaitheeswaran, G., & Alouani, M. (2006). Calculated structural, elastic and electronic properties of SrCl2. Journal of Physics: Conference Series, 29, 1-5.
  • Hao, A., & Liu, D. (2014). First-Principles Investigation of Electronic Structure and Dynamic Properties of SrCl2 under High Pressure.
  • Benmimoun, Y., et al. (2008). First-principles study of structural, electronic and optical properties of SrCl2.
  • Kanchana, V., Vaitheeswaran, G., & Alouani, M. (2015). Density functional study of the electronic structure and lattice dynamics of SrCl2.
  • Kanchana, V., et al. (2008). Calculated structural, elastic and electronic properties of SrCl2.
  • Properties of SrCl2. (n.d.).
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Dichlorostrontium (SrCl₂): A Comprehensive Technical Guide on its Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorostrontium, commonly known as strontium chloride (SrCl₂), is a salt with a rich history intertwined with the discovery of the element strontium itself. From its origins in a Scottish mining village to its modern applications in pyrotechnics, dental care, and bone metabolism research, SrCl₂ is a compound of significant scientific interest. This guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, synthesis methodologies, and its diverse applications, with a particular focus on its biological and therapeutic roles.

Part I: The Historical Trajectory: From a Scottish Mineral to an Isolated Element

The story of this compound begins with the discovery of its parent element, strontium. In 1787, a mineral sample from a lead mine in the village of Strontian, Scotland, was brought to Edinburgh.[1][2] Initially thought to be a type of barium mineral, it was the physician and chemist Adair Crawford who, in 1790, recognized it as containing a new "earth" or element.[3][4][5][6][7] Crawford, along with his colleague William Cruickshank, experimented with the material, which was named "strontianite," and concluded it behaved differently than known barium compounds.[4][7][8]

The definitive isolation of the element strontium, and subsequently the characterization of its chloride salt, was achieved by the renowned chemist Sir Humphry Davy in 1808.[1][3][4][5][6][7][9] Employing his pioneering technique of electrolysis, Davy subjected a mixture of strontium chloride and mercuric oxide to an electric current, successfully isolating the metallic element for the first time.[1][3][4][5][6][9] This achievement was part of a series of groundbreaking discoveries by Davy, who also isolated potassium, sodium, calcium, barium, and magnesium using the same method, thereby establishing the new field of electrochemistry.[9][10][11]

Part II: Synthesis and Physicochemical Properties

This compound does not occur naturally and is produced synthetically.[12] The most common laboratory and industrial preparation involves the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydrochloric acid (HCl).[13][14]

Common Synthesis Reaction: SrCO₃ + 2 HCl → SrCl₂ + H₂O + CO₂

Crystallization from a cold aqueous solution yields the hexahydrate form (SrCl₂·6H₂O).[13][14][15] The anhydrous salt can be obtained by progressive heating, with full dehydration occurring at 320°C.[13][14][15]

Experimental Protocol: Laboratory Synthesis of Strontium Chloride Hexahydrate

This protocol describes a standard laboratory procedure for synthesizing SrCl₂·6H₂O from strontium carbonate. The rationale is a straightforward acid-carbonate reaction to form the soluble salt, followed by crystallization.

Materials:

  • Strontium Carbonate (SrCO₃), high purity

  • Hydrochloric Acid (HCl), ~6M solution

  • Deionized Water

  • Beaker, magnetic stirrer, heating plate

  • pH indicator paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallizing dish

Procedure:

  • Reaction Setup: Place a measured amount of strontium carbonate powder into a beaker with a magnetic stir bar.

  • Acid Addition: Slowly add the hydrochloric acid solution to the beaker while stirring continuously. The addition should be gradual to control the effervescence (CO₂ gas evolution).

    • Causality Insight: A slow, controlled addition prevents the reaction from foaming over and ensures a complete reaction without using a large excess of acid.

  • Neutralization: Continue adding HCl until all the strontium carbonate has dissolved and the effervescence ceases. Check the pH of the solution to ensure it is near neutral (pH ~7). If the solution is too acidic, it can be neutralized by adding a small amount of strontium hydroxide.

  • Filtration: Heat the solution gently to ensure all soluble components are dissolved, then filter it while hot to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. For higher yield, the dish can be partially covered and left in a cool, undisturbed location for 24-48 hours to allow for solvent evaporation and crystal growth.

  • Isolation and Drying: Collect the resulting white crystals of SrCl₂·6H₂O by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid or soluble impurities. Dry the crystals in a desiccator or a low-temperature oven (below 60°C to prevent dehydration).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process SrCO3 Strontium Carbonate (SrCO₃) Reaction Reaction Vessel: Acid-Base Reaction SrCO3->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction Filtration Hot Filtration Reaction->Filtration Removes impurities Crystallization Cooling & Crystallization Filtration->Crystallization Isolation Crystal Isolation & Drying Crystallization->Isolation Product This compound Hexahydrate (SrCl₂·6H₂O) Isolation->Product

Caption: Laboratory synthesis workflow for this compound.
Physicochemical Data

This compound is a white crystalline solid that is highly soluble in water.[12][13][15][16] Its properties are generally intermediate between those of calcium chloride and the more toxic barium chloride.[13][17]

PropertyValue
Chemical Formula SrCl₂
Molar Mass 158.53 g/mol (anhydrous)[13][14] 266.62 g/mol (hexahydrate)[13][14]
Appearance White crystalline solid[13][15][16][17][18]
Density 3.052 g/cm³ (anhydrous)[13][14][16] 1.930 g/cm³ (hexahydrate)[13][14]
Melting Point 874 °C (anhydrous)[12][13][14] 61 °C (hexahydrate)[13][14]
Boiling Point 1,250 °C (anhydrous)[12][13][14]
Solubility in Water 53.8 g/100 mL at 20 °C (anhydrous)[13][14]
Crystal Structure Deformed rutile or fluorite-like structure[13][17]

Part III: Modern Applications in Science and Medicine

This compound has a range of applications, from creating the intense red color in fireworks and pyrotechnics to uses in glass-making and metallurgy.[13][15][17][18] However, its most significant roles for the scientific and medical communities are in dental care and as a tool in biological research, including studies related to bone cancer and osteoporosis.

Application in Dental Care: A Barrier Against Hypersensitivity

One of the most well-known consumer applications of this compound is in toothpaste formulated for sensitive teeth.[4][13][15][18][19]

  • Mechanism of Action: Dentin hypersensitivity often occurs when the protective enamel wears down, exposing microscopic channels called dentinal tubules.[20] These tubules lead to the tooth's nerve center. External stimuli (like hot or cold temperatures) can cause fluid movement within these tubules, triggering pain.[20][21] this compound works by occluding, or blocking, these exposed tubules.[20][21] It forms a barrier, preventing the stimuli from reaching the nerve endings and thereby reducing sensitivity.[20][21] This mechanism is based on the precipitation of strontium-containing particles on the tooth surface.[22]

Role in Bone Metabolism and Osteoporosis Research

Due to the chemical similarity between strontium and calcium, strontium is readily absorbed and incorporated into bone tissue.[4][23] This property has made strontium compounds, including SrCl₂, a subject of intense research for treating osteoporosis.

  • Mechanism of Action: While most clinical trials for osteoporosis have focused on strontium ranelate (a prescription drug not available in the U.S.), animal studies with strontium chloride have shown promising results.[23][24][25] Strontium appears to have a dual effect on bone metabolism:

    • Anabolic Effect: It stimulates the differentiation and proliferation of osteoblasts, the cells responsible for bone formation.[23]

    • Anti-resorptive Effect: It inhibits the maturation and activity of osteoclasts, the cells that break down bone tissue.[23]

This dual mechanism distinguishes it from many other osteoporosis treatments that primarily focus on inhibiting bone resorption.

Bone_Metabolism cluster_osteoblast Bone Formation cluster_osteoclast Bone Resorption Sr Strontium Ions (Sr²⁺) Osteoblast Osteoblasts Sr->Osteoblast Stimulates Osteoclast Osteoclasts Sr->Osteoclast Inhibits Formation Increased Bone Formation Osteoblast->Formation Resorption Decreased Bone Resorption Osteoclast->Resorption

Caption: Dual effect of strontium ions on bone cell activity.
Other Scientific Applications
  • Radioactive Isotope Therapy: The radioactive isotope strontium-89, administered as strontium-89 chloride (Metastron), is used as a radiopharmaceutical to alleviate pain in patients with cancers that have metastasized to the bone, such as prostate and breast cancer.[13][15][26][27][28] The Sr-89 is preferentially taken up by areas of high bone turnover, like metastatic lesions, where its beta particle emissions destroy nearby cancer cells.[28]

  • Biological Research: In developmental biology, brief exposure to this compound can induce the parthenogenetic activation of oocytes, making it a useful tool for research.[13]

  • Aquaria: Small amounts of SrCl₂ are required in seawater aquariums as it is consumed by certain types of plankton during the growth of their exoskeletons.[13][15][18]

Part IV: Conclusion

From its discovery rooted in 18th-century mineralogy to its diverse 21st-century applications, this compound (SrCl₂) has proven to be a compound of enduring scientific value. Its history is a testament to the foundational chemical principles established by pioneers like Adair Crawford and Humphry Davy. For modern researchers and developers, SrCl₂ offers a versatile platform—whether as a precursor for other strontium compounds, a bioactive agent in dental health, a therapeutic for bone cancer pain, or a research tool for understanding bone metabolism. Its unique ability to mimic calcium provides a powerful avenue for modulating biological processes, ensuring its continued relevance in chemistry, biology, and medicine.

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An In-depth Technical Guide to the Thermochemical Data for the Formation of Dichlorostrontium (SrCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential thermochemical data related to the formation of dichlorostrontium (SrCl₂). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critically evaluated data with insights into their experimental and theoretical determination.

Introduction: The Significance of Thermochemical Data for Strontium Chloride

This compound, an inorganic salt with diverse applications ranging from pyrotechnics to medical treatments, possesses thermochemical properties that are fundamental to understanding its stability, reactivity, and behavior in various chemical environments. Accurate thermochemical data, such as the enthalpy, entropy, and Gibbs free energy of formation, are critical for process optimization, safety assessments, and the development of novel materials. For instance, in the context of molten salt reactors, precise thermochemical data for chloride salts are essential for modeling and ensuring safe operation.[1] This guide delves into the core thermochemical parameters for SrCl₂ formation, offering both established values and the scientific principles underpinning their measurement and calculation.

Core Thermochemical Data for this compound (SrCl₂) Formation

The formation of solid this compound from its constituent elements in their standard states—solid strontium (Sr) and gaseous chlorine (Cl₂)—is an exothermic process, indicating a release of energy and the formation of a stable ionic compound. The key thermochemical parameters at standard conditions (298.15 K and 1 bar) are summarized below.

Thermochemical ParameterSymbolValueUnitsSource
Standard Enthalpy of Formation (solid)ΔfH°-828.9kJ/mol[2]
Standard Molar Entropy (solid)114.9J/mol·K[2]
Standard Gibbs Free Energy of Formation (solid)ΔfG°-781.1kJ/mol[2]

These values are obtained from critically reviewed data, with sources such as the NIST-JANAF Thermochemical Tables providing a foundational reference for such information.[3][4][5]

Deconstruction of the Enthalpy of Formation: The Born-Haber Cycle

The standard enthalpy of formation of an ionic compound like SrCl₂ can be understood as the net energy change resulting from a series of individual steps. The Born-Haber cycle is a theoretical construct that elegantly illustrates this by applying Hess's Law. It dissects the formation of an ionic solid from its elements into a series of hypothetical steps, the sum of whose enthalpy changes equals the overall enthalpy of formation.[6]

The key energetic contributions to the formation of SrCl₂ are:

  • Enthalpy of Sublimation of Strontium: The energy required to transform solid strontium into a gaseous state.

  • Ionization Energies of Strontium: The energy required to remove two electrons from a gaseous strontium atom to form a Sr²⁺ ion.

  • Enthalpy of Dissociation of Chlorine: The energy required to break the covalent bond in a Cl₂ molecule to form two chlorine atoms.

  • Electron Affinity of Chlorine: The energy change when a chlorine atom accepts an electron to form a Cl⁻ ion.

  • Lattice Energy of Strontium Chloride: The energy released when gaseous Sr²⁺ and Cl⁻ ions combine to form the solid ionic lattice.

The interplay of these endothermic (energy-requiring) and exothermic (energy-releasing) processes dictates the overall negative enthalpy of formation, highlighting the stability of the resulting ionic lattice.[7][8][9]

Born_Haber_Cycle_SrCl2 Born-Haber Cycle for SrCl₂ Formation Sr_s_Cl2_g Sr(s) + Cl₂(g) Sr_g_Cl2_g Sr(g) + Cl₂(g) Sr_s_Cl2_g->Sr_g_Cl2_g ΔH_sub(Sr) > 0 SrCl2_s SrCl₂(s) Sr_s_Cl2_g->SrCl2_s ΔfH°(SrCl₂) < 0 Sr_plus_g_Cl2_g Sr⁺(g) + e⁻ + Cl₂(g) Sr_g_Cl2_g->Sr_plus_g_Cl2_g IE₁(Sr) > 0 Sr2_plus_g_Cl2_g Sr²⁺(g) + 2e⁻ + Cl₂(g) Sr_plus_g_Cl2_g->Sr2_plus_g_Cl2_g IE₂(Sr) > 0 Sr2_plus_g_2Cl_g Sr²⁺(g) + 2e⁻ + 2Cl(g) Sr2_plus_g_Cl2_g->Sr2_plus_g_2Cl_g ΔH_diss(Cl₂) > 0 Sr2_plus_g_2Cl_minus_g Sr²⁺(g) + 2Cl⁻(g) Sr2_plus_g_2Cl_g->Sr2_plus_g_2Cl_minus_g 2 * EA(Cl) < 0 Sr2_plus_g_2Cl_minus_g->SrCl2_s Lattice Energy (U) < 0

Caption: Born-Haber cycle for this compound formation.

Experimental Determination of Thermochemical Data

The thermochemical values presented are primarily determined through precise experimental techniques, with calorimetry being the cornerstone methodology.[10][11]

Calorimetry: Measuring the Heat of Reaction

Calorimetry directly measures the heat absorbed or released during a chemical reaction.[10] For determining the enthalpy of formation of salts like SrCl₂, solution calorimetry is a common and accurate method.

Experimental Protocol: Solution Calorimetry for ΔfH° of SrCl₂

This protocol outlines a generalized approach for determining the enthalpy of formation of SrCl₂ using solution calorimetry.

  • Preparation of Reactants and Calorimeter:

    • A precisely known mass of high-purity solid strontium is weighed and sealed in a glass ampoule under an inert atmosphere to prevent oxidation.

    • A specific volume of a hydrochloric acid solution of known concentration is placed in the reaction vessel of a calorimeter. The calorimeter is then assembled and allowed to reach thermal equilibrium. The rationale for using HCl is to ensure a complete and rapid reaction of strontium.

  • Reaction of Strontium with HCl:

    • The glass ampoule containing the strontium is broken within the sealed calorimeter, initiating the reaction: Sr(s) + 2HCl(aq) → SrCl₂(aq) + H₂(g)

    • The change in temperature of the solution is meticulously recorded over time until a stable final temperature is reached.

  • Determination of the Enthalpy of Solution of SrCl₂:

    • In a separate experiment, a precisely weighed sample of anhydrous SrCl₂ is dissolved in the same HCl solution.

    • The temperature change associated with the dissolution process is measured: SrCl₂(s) → SrCl₂(aq)

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter and its contents is determined by introducing a known amount of electrical energy and measuring the corresponding temperature rise. This step is crucial for converting the measured temperature changes into heat values (q = C_cal * ΔT).

  • Calculation of the Enthalpy of Formation:

    • By applying Hess's Law to the measured enthalpy changes of the reactions and incorporating the known standard enthalpy of formation of HCl(aq) and H₂O(l), the standard enthalpy of formation of SrCl₂(s) can be calculated.

Other calorimetric techniques such as direct reaction calorimetry and differential scanning calorimetry (DSC) are also employed to measure enthalpies of formation and heat capacities, respectively.[12]

Calorimetry_Workflow Workflow for Calorimetric Determination of ΔfH°(SrCl₂) A Prepare Calorimeter & Reactants (Sr(s), HCl(aq), SrCl₂(s)) B Calibrate Calorimeter (Determine Heat Capacity) A->B System Setup C Measure ΔH for: Sr(s) + 2HCl(aq) → SrCl₂(aq) + H₂(g) A->C Reactants D Measure ΔH for: SrCl₂(s) → SrCl₂(aq) A->D Reactants B->C Calibration Data E Apply Hess's Law C->E Reaction 1 Data D->E Reaction 2 Data F Calculate ΔfH°(SrCl₂) E->F Thermochemical Cycle

Caption: Experimental workflow for determining ΔfH° of SrCl₂.

Theoretical Approaches to Thermochemical Data

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding thermochemical properties.[13][14] High-level ab initio quantum chemistry methods can calculate the total electronic energies of molecules and atoms, from which enthalpies of formation can be derived.[14] While computationally intensive, these methods are invaluable for species that are difficult to study experimentally.

Conclusion

The thermochemical data for the formation of this compound are well-established through a combination of meticulous experimental measurements and theoretical understanding. The negative enthalpy and Gibbs free energy of formation underscore the stability of this ionic compound. This guide has provided a summary of these key values, an explanation of their origins through the Born-Haber cycle, and an overview of the experimental methodologies used for their determination. For professionals in scientific research and development, a firm grasp of this data is indispensable for the successful application and manipulation of strontium chloride in various technological and medical fields.

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A Senior Scientist's Guide to the Safe Handling and Storage of Dichlorostrontium in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the safe handling, storage, and disposal of dichlorostrontium (strontium chloride, SrCl₂) in a professional laboratory environment. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the material's properties and the causality behind recommended safety protocols.

Understanding this compound: A Profile for the Professional

This compound, most commonly encountered in its hexahydrate form (SrCl₂·6H₂O), is an inorganic salt with properties that demand careful and informed handling. While not exceptionally toxic, its characteristics, particularly its hygroscopic and irritant nature, necessitate stringent protocols to ensure personnel safety and experimental integrity.[1][2] Strontium compounds generally exhibit a low order of toxicity, being chemically and biologically similar to calcium.[3]

The primary hazards associated with this compound are:

  • Serious Eye Damage: The crystalline solid and its dust can cause significant eye irritation and damage upon contact.[2][4][5][6][7][8]

  • Skin and Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, and prolonged skin contact can cause irritation.[3][4][5]

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal disturbances.[3][4]

A crucial physical property is its deliquescence ; the hexahydrate begins to lose water of crystallization above 61°C (142°F) and becomes fully dehydrated at 320°C (608°F).[1] More importantly, in a laboratory setting, it readily absorbs moisture from the atmosphere to form a solution.[2] This property underscores the critical need for controlled storage and handling to prevent caking and maintain the material's integrity.

Physicochemical Data for this compound
PropertyAnhydrous (SrCl₂)Hexahydrate (SrCl₂·6H₂O)
Molar Mass 158.53 g/mol 266.62 g/mol
Appearance White crystalline solidWhite/colorless crystalline solid
Density 3.052 g/cm³1.930 g/cm³
Melting Point 874 °C (1,605 °F)61 °C (142 °F) (decomposes, losing water)
Boiling Point 1,250 °C (2,280 °F)Not applicable
Solubility in Water 53.8 g/100 mL (20 °C)106 g/100 mL (0 °C); 206 g/100 mL (40 °C)

Data compiled from various sources.[1]

The Core of Safety: A Risk-Based Approach

Effective management of this compound hinges on a thorough risk assessment, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10] This process is not a mere checklist but a dynamic evaluation of the potential for exposure and harm in the context of specific experimental procedures.

RiskAssessment cluster_0 Risk Assessment Workflow for this compound A 1. Identify Hazards - Eye Damage (H318) - Skin/Respiratory Irritation - Harmful if Swallowed - Deliquescent Nature B 2. Evaluate Procedure - Weighing and transfer? - Solution preparation? - Heating? - Duration and frequency? A->B Considered in C 3. Assess Exposure Potential - Dust generation? - Aerosol formation? - Spills or splashes? B->C Determines D 4. Implement Controls (See Sections 3 & 4) C->D Requires E 5. Review & Refine - Are controls effective? - Any changes to procedure? - Lessons from near-misses? D->E Continuous

Caption: Risk assessment is a cyclical process for handling SrCl₂.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), a hierarchy of controls must be implemented to minimize exposure. This is a foundational principle of laboratory safety.

Engineering Controls:

  • Ventilation: All work that may generate this compound dust, such as weighing or transferring solids, must be performed in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to keep airborne concentrations low.[8][11]

  • Designated Area: Establish a designated area for handling this compound to prevent widespread contamination. This area should be clearly marked.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[8][11][12] Regular functionality checks of this equipment are mandatory.

Administrative Controls:

  • Chemical Hygiene Plan (CHP): All handling procedures must be conducted in accordance with a written CHP, as required by OSHA.[9][10] The CHP should detail specific standard operating procedures (SOPs) for this compound.

  • Training: Personnel must be thoroughly trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the laboratory's specific SOPs before commencing any work.[9]

  • Work Practices: Prohibit eating, drinking, and smoking in all areas where this compound is handled or stored.[4][11][13] Always wash hands thoroughly with soap and water after handling the material.[4][13] Work clothes should be laundered separately to prevent cross-contamination.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final line of defense and its selection must be informed by the risk assessment. The following PPE is mandatory when handling this compound powder or concentrated solutions.

  • Eye and Face Protection: ANSI-certified chemical splash goggles are required at a minimum.[14] Given the serious risk of eye damage (H318), a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash risk.[6][15]

  • Skin Protection:

    • Gloves: Chemically compatible gloves, such as nitrile rubber, must be worn.[15] Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[6][15]

    • Lab Coat: A knee-length lab coat must be worn to protect street clothing and prevent skin exposure.[3]

  • Respiratory Protection: If engineering controls (like a fume hood) are not feasible or if the risk assessment indicates potential airborne concentrations could exceed safe levels, a NIOSH-approved respirator is required.[6] For dusts, a full-face particle respirator (type N100 or P3) is appropriate.[6] All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.

PPE_Selection Start Handling SrCl₂? C Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->C A Will dust be generated? (e.g., weighing, transfer) B Is there a splash hazard? (e.g., preparing solutions) A->B No D Use Chemical Fume Hood A->D Yes E Add Face Shield B->E Yes End Proceed with Work B->End No C->A C->B F Is hood unavailable or aersolization likely? D->F E->End F->B No G Consult EHS: NIOSH-approved Respirator Required F->G Yes G->End

Caption: Decision workflow for selecting appropriate PPE.

Protocols for Handling and Storage

Protocol 5.1: Weighing and Preparing a this compound Solution

The deliquescent nature of SrCl₂·6H₂O requires a swift and efficient weighing process to ensure accuracy.

  • Preparation: Assemble all necessary equipment (spatula, weigh boat, receiving flask with solvent, etc.) inside a chemical fume hood before opening the stock container.

  • Taring: Place the weigh boat on the analytical balance and tare it.

  • Dispensing: Briefly open the stock container inside the fume hood. Quickly transfer an approximate amount of this compound to the weigh boat and immediately and securely seal the stock container.

  • Weighing: Record the mass as quickly as possible. The mass will increase as the material absorbs atmospheric moisture. For highly accurate concentrations, this change must be minimized.

  • Transfer: Immediately transfer the weighed solid into the receiving flask containing the solvent.

  • Cleanup: Clean the spatula and weighing area promptly to remove any residual dust.

Storage: The Key to Chemical Stability

Improper storage is a primary cause of this compound degradation. The fundamental principle is isolation from atmospheric moisture.

  • Containers: Store in original, tightly sealed containers.[3][4][15] If the original container is compromised, transfer to a suitable, clearly labeled, and tightly sealed container, such as a plastic or lined metal can.[4]

  • Environment: The storage location must be a cool, dry, and well-ventilated area.[3][4][5][15] Protect containers from physical damage and environmental extremes.[4]

  • Incompatibilities: this compound must be stored away from incompatible materials, particularly strong oxidizing agents and acids.[3][11] It should also be segregated from foodstuffs.[4]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to spills and exposures is critical to mitigating harm.

Spill Response

The procedure varies significantly based on the size of the spill.

SpillResponse cluster_spill This compound Spill Response cluster_minor Minor Spill cluster_major Major Spill Start Spill Occurs IsMajor Is spill large, outside containment, or in a public area? Start->IsMajor Minor1 Alert personnel in immediate area IsMajor->Minor1 No Major1 Evacuate immediate area IsMajor->Major1 Yes Minor2 Don appropriate PPE (goggles, gloves, lab coat) Minor1->Minor2 Minor3 Clean up using dry methods. AVOID generating dust. (e.g., sweep, vacuum with HEPA filter) Minor2->Minor3 Minor4 Place waste in a sealed, labeled container Minor3->Minor4 Minor5 Wipe area with a damp cloth Minor4->Minor5 Major2 Alert supervisor and EHS Major3 Restrict access to the area Major4 Await trained emergency responders

Caption: Logical flow for responding to a this compound spill.

Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wear impervious gloves, safety goggles, and a lab coat.[4]

  • Use dry cleanup procedures to avoid generating dust.[4] Gently sweep or shovel the material.[4] A vacuum equipped with a HEPA filter is also a suitable option.[3] Do not use compressed air for cleaning. [3][4]

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

  • Clean the spill area with a damp cloth and decontaminate surfaces.

Major Spills (Solid):

  • Evacuate the area immediately.[4]

  • Alert the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.[4]

  • Restrict access to the spill area.

  • Only trained emergency response personnel should handle the cleanup of major spills.[4]

First Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of running water and soap.[3][4][6] Seek medical attention if irritation develops or persists.[3][4]

  • Inhalation: Move the affected person to fresh air.[3][6][15] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. If the person is conscious, give a glass of water.[4][15] Seek immediate medical advice.[15][16]

Waste Disposal

All this compound waste, including contaminated materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[6][15]

  • Do not mix with other waste streams.[15]

  • Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[4][6][15]

References

  • SAFETY DATA SHEET (SDS) - Strontium chloride, 1M. Southern Biological. [Link]

  • Strontium Chloride Material Safety Data Sheet. ESPI Metals. [Link]

  • STRONTIUM CHLORATE HAZARD SUMMARY. NJ.gov. [Link]

  • Strontium chloride. Wikipedia. [Link]

  • STRONTIUM CHLORIDE HEXAHYDRATE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • STRONTIUM CHLORIDE Safety Data Sheet. Sdfine. [Link]

  • MATERIAL SAFETY DATA SHEET - STRONTIUM CHLORIDE Hexahydrate. Oxford Lab Fine Chem LLP. [Link]

  • Strontium Chloride 6-Water - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [Link]

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Methodological & Application

Application Note: Dichlorostrontium (SrCl₂) as a Versatile and Eco-Friendly Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the utility of dichlorostrontium (SrCl₂), particularly its hexahydrate form (SrCl₂·6H₂O), as a cost-effective, non-toxic, and efficient Lewis acid catalyst in key organic transformations. Capitalizing on the growing demand for green chemistry, SrCl₂ offers a sustainable alternative to traditional, more hazardous catalysts. Herein, we provide the mechanistic basis for its catalytic activity and present detailed, field-tested protocols for its application in the Hantzsch synthesis of 1,4-dihydropyridines and the Knoevenagel condensation for carbon-carbon bond formation.

Introduction: The Case for Alkaline Earth Metal Catalysis

In the pursuit of greener and more sustainable chemical processes, there is a significant shift away from expensive and toxic heavy or transition metal catalysts.[1][2] Alkaline earth metals, such as strontium, are emerging as powerful substitutes owing to their natural abundance, low cost, and minimal environmental footprint. This compound (SrCl₂) is a "typical" salt that forms neutral aqueous solutions and is primarily known as a precursor for other strontium compounds and as a red coloring agent in pyrotechnics.[3] However, the Lewis acidic nature of the strontium ion (Sr²⁺) allows it to function as an effective catalyst for a variety of organic reactions.

The Sr²⁺ ion can coordinate with lone-pair-bearing atoms, particularly the oxygen of carbonyl groups. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This activation mechanism is central to its catalytic role in many condensation and multicomponent reactions. This guide provides researchers with the foundational knowledge and practical protocols to leverage SrCl₂ in their synthetic workflows.

Mechanistic Rationale: SrCl₂ as a Mild Lewis Acid

The catalytic activity of this compound stems from its ability to act as a mild Lewis acid. Unlike stronger Lewis acids (e.g., AlCl₃, TiCl₄), SrCl₂ is less prone to promoting unwanted side reactions, making it a selective and gentle catalyst suitable for sensitive substrates.

The general mechanism involves the following steps:

  • Coordination: The Sr²⁺ ion reversibly coordinates to a carbonyl oxygen of an electrophilic substrate (e.g., an aldehyde).

  • Activation: This coordination withdraws electron density from the carbonyl group, enhancing its electrophilic character.

  • Nucleophilic Attack: A nucleophile (e.g., an enamine or an active methylene compound) attacks the activated carbonyl carbon.

  • Product Formation & Catalyst Regeneration: Subsequent reaction steps (e.g., dehydration, cyclization) lead to the final product, releasing the Sr²⁺ ion to re-enter the catalytic cycle.

This process is particularly efficient in polar solvents or under solvent-free conditions.

Diagram 1: General Catalytic Activation by Sr²⁺

This diagram illustrates the fundamental principle of Lewis acid catalysis by the strontium ion, where it activates a carbonyl group for subsequent nucleophilic attack.

G cluster_reactants Reactants cluster_activation Activation Step cluster_product Product Formation E R-CHO (Electrophile) Activated [R-CHO---Sr]²⁺ (Activated Complex) E->Activated Coordination Nu H-Nu (Nucleophile) Nu->Activated Nucleophilic Attack Cat Sr²⁺ Cat->Activated Product Product Activated->Product Reaction & De-coordination RegenCat Sr²⁺ Product->RegenCat G A 1. Mix Reactants (Aldehyde, β-Ketoester, NH₄OAc, SrCl₂·6H₂O) B 2. Heat & Stir (80°C, Solvent-Free) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool to RT (Solidification) C->D Reaction Complete E 5. Aqueous Work-up (Add H₂O, Filter) D->E F 6. Recrystallize (Hot Ethanol) E->F G 7. Dry & Characterize (NMR, IR, MP) F->G

Sources

Application Notes and Protocols for the Deposition of Dichlorostrontium (SrCl₂) Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the deposition of high-quality dichlorostrontium (SrCl₂) thin films. Strontium chloride is an inorganic salt with promising applications in various fields, including optical coatings and as an insulating layer in electronic devices. This guide details protocols for physical vapor deposition (PVD) techniques, specifically thermal evaporation, electron-beam evaporation, and pulsed laser deposition. It offers insights into the selection of precursors, substrates, and key deposition parameters, along with expected characterization results and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of SrCl₂ thin film fabrication.

Introduction to this compound Thin Films

This compound (SrCl₂) is a salt of strontium and chlorine that forms a white crystalline solid.[1] In thin film form, its properties can be harnessed for various technological applications. Due to its wide bandgap, SrCl₂ is a promising candidate for use as an insulating material in microelectronics.[2] Its optical properties also make it suitable for applications in optical coatings, such as anti-reflection layers or as a component in more complex optical stacks.[2] The deposition of uniform, high-purity SrCl₂ thin films is crucial for the successful implementation of these applications.

Physical vapor deposition (PVD) is the most suitable class of techniques for depositing SrCl₂ thin films. PVD methods involve the vaporization of a solid source material in a vacuum environment, which then condenses on a substrate to form a thin film.[3] This approach is ideal for inorganic salts like SrCl₂ as it avoids the complexities of chemical reactions inherent in chemical vapor deposition (CVD). The primary PVD methods for SrCl₂ deposition are thermal evaporation, electron-beam (e-beam) evaporation, and pulsed laser deposition (PLD).

This guide will provide a detailed overview of these techniques, including step-by-step protocols, recommended deposition parameters, and expected characterization results.

Precursor Material: Anhydrous Strontium Chloride

The quality of the deposited thin film is directly dependent on the purity of the source material. For the deposition of SrCl₂ thin films, high-purity, anhydrous strontium chloride powder or granules (≥99.9% trace metals basis) are required.[4]

Key Properties of Strontium Chloride:

PropertyValueReference
Chemical FormulaSrCl₂[1]
Molar Mass158.53 g/mol [5]
AppearanceWhite crystalline solid[1]
Melting Point874 °C[5][6]
Boiling Point1250 °C[5][6]
Density3.05 g/cm³[5]

It is crucial to use the anhydrous form of SrCl₂ as the presence of water can lead to defects and impurities in the deposited film. The hexahydrate form, SrCl₂·6H₂O, will decompose upon heating and release water vapor into the vacuum chamber, compromising the deposition process. Anhydrous SrCl₂ should be stored in a desiccator or a glovebox to prevent moisture absorption.

Substrate Selection and Preparation

The choice of substrate depends on the intended application of the SrCl₂ thin film. Common substrates for optical and electronic applications include:

  • Silicon (Si) wafers: Widely used in the semiconductor industry, Si wafers provide a smooth and flat surface for film deposition.

  • Fused Silica and Glass: These are excellent choices for optical applications due to their transparency.

  • Alkali Halides (e.g., NaCl, KBr): For fundamental studies, single-crystal alkali halide substrates can be used to promote epitaxial growth.

Substrate Preparation Protocol:

A pristine substrate surface is essential for good film adhesion and uniform growth. The following is a general cleaning procedure for silicon and glass substrates:

  • Degreasing: Ultrasonically clean the substrate in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Optional but Recommended): Immediately before loading into the deposition chamber, an in-situ plasma clean using an argon or oxygen plasma can be performed to remove any remaining organic contaminants.

Deposition Methodologies and Protocols

The following sections detail the protocols for the three primary PVD techniques for SrCl₂ thin film deposition. The parameters provided are starting points and may require optimization based on the specific deposition system and desired film properties.

Thermal Evaporation

Thermal evaporation is a relatively simple and cost-effective PVD technique where the source material is heated in a resistive boat or crucible until it evaporates.[7] The evaporated material then travels through the vacuum and condenses on the substrate.

G cluster_0 Thermal Evaporation Workflow Precursor Anhydrous SrCl₂ Powder in Crucible Heating Resistive Heating of Crucible Precursor->Heating Place in Vacuum Chamber Evaporation SrCl₂ Vapor Generation Heating->Evaporation Increase Current Transport Vapor Travels Through Vacuum Evaporation->Transport Deposition Condensation on Substrate Transport->Deposition Film SrCl₂ Thin Film Deposition->Film G cluster_1 E-Beam Evaporation Workflow EBeam Electron Beam Generation Heating Focused Beam Heats Source EBeam->Heating Source SrCl₂ in Crucible Source->Heating Evaporation Vaporization of SrCl₂ Heating->Evaporation Transport Vapor Plume Formation Evaporation->Transport Deposition Condensation on Substrate Transport->Deposition Film SrCl₂ Thin Film Deposition->Film

Caption: Workflow for E-Beam Evaporation of SrCl₂.

Protocol for E-Beam Evaporation of SrCl₂:

  • Source Preparation: Place anhydrous SrCl₂ granules or a pressed pellet into a suitable crucible liner (e.g., molybdenum or graphite) within the e-beam hearth.

  • Substrate Mounting and Pump Down: Follow the same procedure as for thermal evaporation.

  • Substrate Heating: Heat the substrate to the desired temperature.

  • Deposition: Slowly increase the electron beam power while sweeping the beam across the surface of the SrCl₂ source material to ensure uniform heating. Once a stable melt is achieved, open the shutter and adjust the beam power to obtain the desired deposition rate.

  • Cool Down and Venting: Follow the same procedure as for thermal evaporation.

Typical Deposition Parameters for E-Beam Evaporation:

ParameterRecommended Range
Base Pressure< 1 x 10⁻⁶ Torr
Substrate Temperature100 - 400 °C
Deposition Rate0.1 - 2.0 nm/s
Acceleration Voltage4 - 10 kV
Emission Current10 - 100 mA
Pulsed Laser Deposition (PLD)

In PLD, a high-power pulsed laser is used to ablate a target of the material to be deposited. [4]The ablated material forms a plasma plume that expands and deposits onto a heated substrate. [4]PLD is known for its ability to produce stoichiometric films of complex materials.

G cluster_2 Pulsed Laser Deposition Workflow Laser Pulsed Laser Beam Ablation Laser-Target Interaction Laser->Ablation Target SrCl₂ Target Target->Ablation Plume Plasma Plume Formation Ablation->Plume Expansion Plume Expands in Vacuum Plume->Expansion Deposition Condensation on Substrate Expansion->Deposition Film SrCl₂ Thin Film Deposition->Film

Caption: Workflow for Pulsed Laser Deposition of SrCl₂.

Protocol for Pulsed Laser Deposition of SrCl₂:

  • Target Preparation: A high-density SrCl₂ target is required. This can be prepared by cold pressing high-purity SrCl₂ powder and then sintering it.

  • System Setup: Mount the SrCl₂ target and the cleaned substrate in the PLD chamber.

  • Pump Down and Substrate Heating: Evacuate the chamber and heat the substrate to the desired temperature.

  • Deposition: Direct the pulsed laser beam onto the rotating target. The laser fluence and repetition rate are adjusted to control the deposition rate.

  • Cool Down and Venting: After deposition, cool the substrate in a controlled manner before venting the chamber.

Typical Deposition Parameters for Pulsed Laser Deposition:

ParameterRecommended Range
Base Pressure< 1 x 10⁻⁵ Torr
Substrate Temperature200 - 500 °C
Laser Wavelength248 nm (KrF) or 193 nm (ArF)
Laser Fluence1 - 3 J/cm²
Repetition Rate1 - 10 Hz
Target-to-Substrate Distance4 - 8 cm

Characterization of SrCl₂ Thin Films

The quality and properties of the deposited SrCl₂ thin films should be thoroughly characterized. The following table summarizes the key characterization techniques and the expected results.

Summary of Characterization Techniques:

TechniquePurposeExpected Results
X-ray Diffraction (XRD) To determine the crystal structure and orientation of the film. [8]Peaks corresponding to the cubic fluorite structure of SrCl₂. The peak intensity and width will provide information on the crystallinity and grain size.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and cross-section of the film.A uniform and dense film with well-defined grains. Cross-sectional SEM can be used to measure the film thickness.
Atomic Force Microscopy (AFM) To quantify the surface roughness and morphology at the nanoscale. [9]A smooth surface with low root-mean-square (RMS) roughness, typically in the range of a few nanometers for high-quality films.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the film.Peaks corresponding to Strontium (Sr 3d) and Chlorine (Cl 2p) at their characteristic binding energies, confirming the stoichiometry of the film.
UV-Visible Spectroscopy To measure the optical transmittance and absorbance of the film.High transparency in the visible and near-infrared regions, with a sharp absorption edge in the ultraviolet, indicative of a wide bandgap material.
Ellipsometry To determine the refractive index and extinction coefficient of the film as a function of wavelength.A low extinction coefficient in the transparent region and a refractive index that can be modeled to extract optical constants.
Electrical Measurements To characterize the insulating properties of the film.High electrical resistivity and a high dielectric breakdown strength, confirming its suitability as an insulating layer.

Safety and Handling

Anhydrous strontium chloride is hygroscopic and can cause skin and eye irritation. [10]It is important to handle the material in a well-ventilated area or in a glovebox. [5]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11]Refer to the Safety Data Sheet (SDS) for detailed safety information. [10]

Conclusion

The deposition of high-quality this compound thin films can be reliably achieved using physical vapor deposition techniques such as thermal evaporation, e-beam evaporation, and pulsed laser deposition. Careful control of deposition parameters, proper substrate preparation, and the use of high-purity anhydrous SrCl₂ are essential for obtaining films with the desired properties for optical and electronic applications. The protocols and parameters provided in this guide serve as a robust starting point for researchers and scientists to successfully fabricate and characterize SrCl₂ thin films.

References

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  • YouTube. (2019, December 8).
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Dichlorostrontium (SrCl₂) in Materials Science: A Guide to Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Dichlorostrontium in Advanced Materials

This compound, or strontium chloride (SrCl₂), is a salt of strontium and chlorine that serves as a critical precursor and functional component in a diverse array of applications within materials science. Its utility stems from its properties as a stable, water-soluble source of strontium ions, its favorable melting point for flux-based crystal growth, and its ability to influence the structural and electronic properties of various host materials. From enhancing the performance of luminescent materials to enabling the synthesis of complex oxides and magnetic ceramics, SrCl₂ is a cornerstone compound for researchers and engineers developing next-generation technologies.

This document provides a comprehensive overview of the key applications of this compound in materials science, supplemented with detailed experimental protocols. It is intended for researchers, scientists, and professionals in materials development, offering both foundational knowledge and practical guidance for laboratory synthesis and characterization.

PART 1: Fundamental Properties and Safety Protocols

Before delving into specific applications, a thorough understanding of the material's properties and the necessary safety precautions is paramount.

Physicochemical Properties of this compound

This compound is typically available in its anhydrous (SrCl₂) or hexahydrate (SrCl₂·6H₂O) form. The choice between these forms is often dictated by the specific application and the required purity and water content.

PropertyAnhydrous SrCl₂SrCl₂·6H₂O (Hexahydrate)
Molar Mass 158.53 g/mol 266.62 g/mol
Appearance White crystalline solidWhite crystalline needles
Melting Point 874 °C61 °C (decomposes)
Boiling Point 1250 °CN/A
Solubility in Water 53.8 g/100 mL (20 °C)106 g/100 mL (0 °C)
Crystal Structure Cubic (Fluorite)Monoclinic

Data compiled from various sources.

Critical Safety and Handling Protocols

This compound, while not acutely toxic, requires careful handling to avoid irritation and potential health effects. The anhydrous form is hygroscopic and will readily absorb moisture from the air.

1.2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious eye damage.

  • Hand Protection: Wear nitrile or latex gloves to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Lab Attire: A lab coat and closed-toe shoes are required.

1.2.2. Handling and Storage

  • Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

  • Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

  • Anhydrous SrCl₂ should be stored in a desiccator to prevent hydration.

1.2.3. First Aid Measures

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

1.2.4. Waste Disposal

  • Dispose of this compound and its waste in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of in a designated, labeled container.

PART 2: Applications and Experimental Protocols

This section details the application of this compound in several key areas of materials science, providing step-by-step protocols to guide experimental work.

Flux Growth of Single Crystals

Causality: this compound's relatively low melting point and its ability to dissolve a wide range of metal oxides make it an excellent flux for the growth of high-quality single crystals at temperatures significantly below their melting points. This minimizes thermal strain and defects in the resulting crystals.

Application Example: Growth of Strontium Iridate (Sr₂IrO₄) Single Crystals

This protocol is adapted from a method for growing iridate crystals using an anhydrous SrCl₂ flux.

Protocol 2.1: Flux Growth of Sr₂IrO₄

Materials:

  • Strontium carbonate (SrCO₃), high purity

  • Iridium (IV) oxide (IrO₂), high purity

  • Anhydrous strontium chloride (SrCl₂)

  • Platinum crucible with a tight-fitting lid

Equipment:

  • High-temperature box furnace with programmable controller

  • Mortar and pestle

  • Balance

Procedure:

  • Precursor Preparation:

    • Thoroughly mix SrCO₃ and IrO₂ powders in a 2:1 molar ratio in an agate mortar.

  • Crucible Loading:

    • Place the mixed precursor powder into a platinum crucible.

    • Add anhydrous SrCl₂ flux. A typical nutrient-to-flux weight ratio is 1.2:5.

    • Cover the crucible with a platinum lid and press the edges to create a seal, minimizing flux evaporation.

  • Furnace Program:

    • Place the crucible in the furnace.

    • Heat the furnace to a soaking temperature of 1210 °C at a rate of 200 °C/hour. This temperature is below the boiling point of SrCl₂ to ensure stable growth conditions.

    • Hold at 1210 °C for 10 hours to ensure complete dissolution of the precursors in the flux.

    • Slowly cool the furnace to 850 °C at a rate of 2 °C/hour to promote crystal growth.

    • Finally, cool the furnace to room temperature at a rate of 100 °C/hour.

  • Crystal Harvesting:

    • Once at room temperature, carefully remove the crucible.

    • The Sr₂IrO₄ crystals will be embedded in the solidified SrCl₂ flux.

    • The flux can be dissolved by immersing the crucible in hot deionized water. This process may take several hours to days.

    • Carefully collect the separated crystals, rinse them with deionized water and then ethanol, and dry them in an oven at a low temperature.

Workflow Diagram:

Flux_Growth_Workflow A Mix SrCO₃ and IrO₂ Precursors B Load Precursors and SrCl₂ Flux into Pt Crucible A->B C Seal Crucible B->C D Heat to 1210°C (Soaking) C->D E Slow Cool to 850°C (Crystal Growth) D->E F Cool to Room Temperature E->F G Dissolve Flux in Hot Water F->G H Collect, Rinse, and Dry Sr₂IrO₄ Crystals G->H

Caption: Workflow for the flux growth of Sr₂IrO₄ crystals using SrCl₂.

Synthesis of Luminescent Materials (Phosphors)

Causality: this compound often acts as both a source of strontium for the host lattice and as a flux in the synthesis of phosphors. As a flux, it facilitates the diffusion of dopant ions into the host material at lower temperatures, leading to improved crystallinity and enhanced luminescent properties.

Application Example: Synthesis of Strontium Aluminate Phosphor (SrAl₂O₄:Eu²⁺, Dy³⁺)

This protocol describes a solid-state reaction method for synthesizing the well-known green-emitting, long-persistence phosphor, with SrCl₂ used as a flux.

Protocol 2.2: Solid-State Synthesis of SrAl₂O₄:Eu²⁺, Dy³⁺

Materials:

  • Strontium carbonate (SrCO₃)

  • Aluminum oxide (Al₂O₃)

  • Europium (III) oxide (Eu₂O₃)

  • Dysprosium (III) oxide (Dy₂O₃)

  • Strontium chloride (SrCl₂) (as flux)

  • Boric acid (H₃BO₃) (optional, as an additional flux)

Equipment:

  • High-temperature tube furnace with a controlled atmosphere

  • Alumina crucibles

  • Ball mill or mortar and pestle

  • Balance

Procedure:

  • Precursor Stoichiometry and Mixing:

    • Weigh the starting materials according to the desired stoichiometry, for example: Sr₀.₉₇Al₂O₄:Eu₀.₀₁, Dy₀.₀₂.

    • Add a specific weight percentage of SrCl₂ as a flux, typically ranging from 2-10 wt%.

    • Thoroughly mix the powders using a ball mill or an agate mortar and pestle to ensure homogeneity.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a tube furnace under a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂) to ensure the reduction of Eu³⁺ to Eu²⁺, which is the active luminescent center.

    • A typical heating profile is to ramp to 1300-1400 °C and hold for 2-4 hours.

  • Cooling and Grinding:

    • After calcination, allow the furnace to cool down to room temperature under the reducing atmosphere.

    • The resulting product will be a sintered cake. Gently grind the cake into a fine powder using a mortar and pestle.

  • Characterization:

    • The synthesized phosphor powder should be characterized for its crystal structure (X-ray diffraction), morphology (scanning electron microscopy), and luminescent properties (photoluminescence spectroscopy).

Logical Relationship Diagram:

Phosphor_Synthesis_Logic cluster_0 Synthesis Steps cluster_1 Underlying Principles A Stoichiometric Mixing of Precursors P1 Homogeneous Distribution of Dopants A->P1 B Addition of SrCl₂ Flux P2 Lowering of Reaction Temperature & Enhanced Diffusion B->P2 C High-Temperature Calcination in Reducing Atmosphere P3 Formation of Host Lattice & Reduction of Eu³⁺ to Eu²⁺ C->P3 D Grinding of Sintered Product P4 Fine Phosphor Powder for Application D->P4

Caption: Logic of SrCl₂'s role in phosphor synthesis.

Precursor for Perovskite Synthesis and Passivation

Causality: this compound is a valuable precursor for the synthesis of strontium-containing perovskites, which are materials with a wide range of applications, including in solar cells and photocatalysis. Additionally, SrCl₂ can be used as a passivating agent for perovskite thin films, where it helps to reduce defects at the surface and grain boundaries, thereby improving device efficiency and stability.

Application Example: SrCl₂ Passivation of a Perovskite Solar Cell Film

This protocol outlines a method for the surface passivation of a formamidinium-methylammonium (FA-MA) based perovskite film using a SrCl₂ solution.

Protocol 2.3: Perovskite Film Passivation with SrCl₂

Materials:

  • Pre-fabricated perovskite thin film on a substrate (e.g., FTO/TiO₂/Perovskite)

  • Anhydrous strontium chloride (SrCl₂)

  • Isopropanol (IPA)

  • Chlorobenzene

Equipment:

  • Spin coater

  • Pipettes

  • Nitrogen gas gun

  • Hotplate

Procedure:

  • Preparation of Passivation Solution:

    • Prepare a dilute solution of SrCl₂ in isopropanol. The optimal concentration needs to be determined experimentally but is typically in the range of 0.1 to 1.0 mg/mL.

  • Passivation Treatment:

    • Place the perovskite-coated substrate onto the spin coater.

    • Dispense a small amount of the SrCl₂ solution (e.g., 100 µL) onto the spinning perovskite film (e.g., at 4000 rpm).

    • Allow it to spin for 30 seconds.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes in a nitrogen-filled glovebox. This step helps to incorporate the SrCl₂ into the perovskite surface.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer and metal electrode).

Workflow Diagram:

Perovskite_Passivation_Workflow A Prepare SrCl₂ in IPA Solution C Spin-coat SrCl₂ Solution onto Perovskite Film A->C B Deposit Perovskite Film B->C D Anneal at 100°C C->D E Deposit Hole Transport Layer D->E F Deposit Metal Electrode E->F G Completed Device F->G

Caption: Workflow for SrCl₂ passivation of a perovskite solar cell.

PART 3: Data Summary and Characterization

The successful application of this compound in materials synthesis is verified through various characterization techniques. The following table summarizes expected outcomes and relevant analytical methods for the applications discussed.

ApplicationKey Role of SrCl₂Expected OutcomePrimary Characterization Techniques
Crystal Growth Flux/SolventHigh-quality single crystalsX-ray Diffraction (XRD), Laue Diffraction, Scanning Electron Microscopy (SEM)
Phosphor Synthesis Strontium Source & FluxCrystalline phosphor with high luminescence efficiencyXRD, SEM, Photoluminescence (PL) Spectroscopy, Quantum Yield Measurement
Perovskite Synthesis Strontium PrecursorPhase-pure perovskite materialXRD, SEM, UV-Vis Spectroscopy
Perovskite Passivation Defect PassivatorImproved device efficiency and stabilityPhotovoltaic Device Testing (J-V curves), PL and Time-Resolved PL (TRPL) Spectroscopy
Magnetic Materials Strontium PrecursorFormation of strontium ferrite (SrFe₁₂O₁₉)XRD, Vibrating Sample Magnetometry (VSM), SEM
Ceramics and Glasses Modifier/ComponentAltered refractive index, electrical, or thermal propertiesXRD, SEM, Dilatometry, Dielectric Spectroscopy

Conclusion

This compound is a remarkably versatile and indispensable compound in the field of materials science. Its utility as a precursor, a flux, and a performance-enhancing additive underscores its importance in the development of a wide range of advanced materials. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore and innovate with this key chemical. Adherence to strict safety protocols is essential for the successful and safe implementation of these experimental procedures.

References

  • Southern Biological. (2020). SAFETY DATA SHEET (SDS) - Strontium chloride, 1M. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Strontium Chloride Hexahydrate in Material Science. [Link]

  • S.R.Cl. Compound. Strontium Chloride - Exploring the Versatility and Applications. [Link]

  • Carl ROTH. (2021

Application Notes and Protocols for the Spectroscopy of Dichlorostrontium (SrCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Spectroscopic Significance of Dichlorostrontium

This compound (SrCl₂), a member of the alkaline earth dihalides, presents a fascinating case study in molecular spectroscopy. Its quasi-linear structure and complex electronic energy landscape offer rich ground for investigating rovibronic interactions and molecular dynamics. Understanding the spectroscopic properties of gas-phase SrCl₂ is not only of fundamental interest in chemical physics but also holds relevance in high-temperature environments such as plasmas and certain astrophysical phenomena. This guide provides a detailed overview of the experimental setup and protocols for the spectroscopic investigation of gas-phase this compound, drawing upon established techniques for high-temperature molecular spectroscopy.

I. Experimental Apparatus: A Modular Approach to High-Temperature Spectroscopy

The successful spectroscopic analysis of gas-phase SrCl₂ necessitates a carefully designed experimental setup that integrates a high-temperature source, a high-resolution light source, an interaction chamber, and a sensitive detection system. The modular nature of this setup allows for flexibility in employing different spectroscopic techniques, primarily Laser-Induced Fluorescence (LIF) and absorption spectroscopy.

Generation of Gas-Phase this compound

The primary challenge in the spectroscopy of SrCl₂ is the generation of a sufficient number of molecules in the gas phase. Given the high melting (874 °C) and boiling (1250 °C) points of strontium chloride, a high-temperature effusion cell or furnace is required. A study on the high-temperature gas-phase electron diffraction of SrCl₂ utilized a temperature of 1500 K to achieve adequate vapor pressure, and this serves as a key parameter for our setup.

The source assembly typically consists of:

  • A High-Temperature Furnace: Capable of reaching temperatures up to at least 1300 °C (approximately 1573 K). These furnaces are often constructed with a refractory metal heating element (e.g., tungsten or tantalum) surrounded by heat shields to minimize heat loss and ensure temperature stability.

  • A Crucible: Made of a non-reactive material such as graphite or alumina, which contains the solid SrCl₂ sample.

  • A Temperature Controller: A thermocouple (e.g., Type C) coupled with a PID controller is essential for precise and stable temperature regulation.

  • A Water-Cooled Housing: To protect the surrounding components and maintain vacuum integrity.

The Interaction Chamber

The furnace is housed within a high-vacuum chamber, which serves as the interaction region. Key features of the chamber include:

  • High Vacuum Compatibility: The chamber should be capable of maintaining a pressure in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize collisions of SrCl₂ with background gases.

  • Optical Ports: Multiple ports with high-quality windows (e.g., fused silica) are necessary for the entry and exit of the laser beam and for the collection of fluorescence or transmitted light. These should be positioned orthogonally for LIF measurements.

  • Pumping System: A combination of a turbomolecular pump backed by a roughing pump is standard for achieving the required vacuum.

The Light Source: Probing the Electronic Structure

A tunable laser system is at the heart of the spectroscopic investigation, allowing for the selective excitation of electronic transitions in the SrCl₂ molecule.

  • For Survey Scans: A pulsed tunable dye laser pumped by a Nd:YAG laser or an Optical Parametric Oscillator (OPO) system provides a broad tuning range to locate the electronic absorption bands of SrCl₂.

  • For High-Resolution Spectroscopy: A continuous-wave (cw) ring dye laser or a tunable diode laser offers narrow linewidths, enabling the resolution of fine rotational and hyperfine structures.

The Detection System: Capturing the Spectroscopic Signature

The choice of detection system depends on the spectroscopic technique being employed.

  • For Laser-Induced Fluorescence (LIF):

    • Collection Optics: A lens system is used to collect the fluorescence emitted from the excited SrCl₂ molecules.

    • Monochromator/Filter: A monochromator or a set of bandpass filters can be used to spectrally resolve the fluorescence or to isolate specific emission bands, which helps in reducing scattered laser light and background noise.

    • Photomultiplier Tube (PMT): A PMT is a highly sensitive detector for converting the collected photons into an electrical signal.

    • Signal Processing: The PMT signal is typically processed by a boxcar averager (for pulsed lasers) or a lock-in amplifier (for cw lasers with modulation) to improve the signal-to-noise ratio.

  • For Absorption Spectroscopy:

    • Photodiode/CCD: A photodiode or a CCD camera is placed after the interaction chamber to measure the intensity of the transmitted laser light.

    • Data Acquisition: The change in light intensity as the laser is scanned across a resonance is recorded to generate the absorption spectrum.

II. Visualizing the Experimental Workflow

The overall experimental process can be visualized as a logical flow from sample preparation to data analysis.

ExperimentalWorkflow cluster_Source Source Preparation cluster_System System Operation cluster_Spectroscopy Spectroscopic Measurement cluster_Analysis Data Processing Prep Prepare SrCl₂ Sample Load Load into Crucible Prep->Load Evacuate Evacuate Chamber Load->Evacuate Heat Heat Furnace to ~1500 K Evacuate->Heat Laser Introduce Tunable Laser Beam Heat->Laser Interact Interaction with Gas-Phase SrCl₂ Laser->Interact Detect Detect Signal (LIF/Absorption) Interact->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze and Interpret Data Acquire->Analyze

Caption: A schematic overview of the experimental workflow for the spectroscopy of gas-phase this compound.

III. Protocols for Spectroscopic Investigation

The following sections provide detailed, step-by-step methodologies for performing Laser-Induced Fluorescence and absorption spectroscopy on gas-phase SrCl₂.

Protocol for Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique ideal for detecting and characterizing molecules at low concentrations. The principle involves exciting the molecule to a higher electronic state with a laser and detecting the subsequent fluorescence as it relaxes to lower energy levels.

  • Sample Preparation:

    • Use anhydrous SrCl₂ powder of high purity.

    • Load a small amount of the powder into the crucible.

  • System Preparation:

    • Install the crucible in the furnace assembly and place it inside the vacuum chamber.

    • Evacuate the chamber to a pressure of at least 10⁻⁶ Torr.

    • Slowly heat the furnace to the target temperature (e.g., 1200-1500 K) while monitoring the pressure.

  • Laser Setup and Alignment:

    • Align the tunable laser beam (e.g., from a pulsed dye laser) to pass through the center of the interaction region, just above the opening of the crucible.

    • Position the collection optics and the PMT at a 90° angle to the laser beam to minimize detection of scattered laser light.

  • Data Acquisition:

    • Set the laser to a wavelength range where electronic transitions of SrCl₂ are expected. Theoretical calculations can provide guidance on this.

    • Scan the laser wavelength while recording the fluorescence signal from the PMT using a boxcar averager synchronized with the laser pulses.

    • To obtain a dispersed fluorescence spectrum, set the excitation laser to a specific absorption peak and scan the monochromator to analyze the emitted light.

  • Data Analysis:

    • The resulting excitation spectrum will show peaks corresponding to rovibronic transitions.

    • Analysis of the peak positions and intensities provides information about the electronic and vibrational energy levels of the molecule.

LIF_Process cluster_excitation Excitation cluster_emission Emission GS Ground Electronic State (S₀) ES Excited Electronic State (S₁) Fluorescence Fluorescence Photon (hν_em) ES->Fluorescence Spontaneous Emission Laser Tunable Laser Photon (hν_ex) Laser->GS Absorption Fluorescence->GS Relaxation

Caption: The fundamental process of Laser-Induced Fluorescence (LIF) spectroscopy.

Protocol for Absorption Spectroscopy

Absorption spectroscopy measures the attenuation of light as it passes through the sample. It is a more direct probe of the transition strength and can be less complex to set up than LIF.

  • Sample and System Preparation:

    • Follow steps 1 and 2 from the LIF protocol to generate a stable vapor of SrCl₂ in the vacuum chamber.

  • Optical Setup:

    • Align the laser beam to pass through the interaction region.

    • Place a photodiode or a CCD detector after the exit window of the chamber to measure the transmitted light intensity.

    • It is often beneficial to use a beam splitter before the chamber to direct a portion of the laser beam to a reference detector. This allows for normalization and correction for laser power fluctuations.

  • Data Acquisition:

    • Scan the wavelength of the laser across the expected absorption features of SrCl₂.

    • Record the intensity of the transmitted light (I) and the reference beam (I₀) as a function of wavelength.

  • Data Analysis:

    • Calculate the absorbance (A) using the Beer-Lambert law: A = -log(I/I₀).

    • The resulting absorption spectrum will reveal the rovibronic transitions of SrCl₂.

    • From the line shapes and integrated areas, information about the transition moments and molecular concentrations can be derived.

IV. Data Presentation: Spectroscopic Constants of this compound

While extensive experimental data on the electronic spectroscopy of gas-phase SrCl₂ is not as readily available as for its monochloride counterpart, theoretical calculations and data from related molecules provide valuable insights. The following table summarizes key structural and vibrational parameters for gas-phase SrCl₂.

ParameterSymbolValueSource
Sr-Cl Bond Lengthrₑ2.607 ± 0.013 ÅGas-phase Electron Diffraction
Cl-Sr-Cl Bond Angle∠(Cl-Sr-Cl)142.4 ± 4.0°Gas-phase Electron Diffraction
Symmetric Stretch Freq.ν₁~300 cm⁻¹Matrix Isolation Spectroscopy (Kr)
Bending Frequencyν₂~50 cm⁻¹Matrix Isolation Spectroscopy (Kr)
Asymmetric Stretch Freq.ν₃~340 cm⁻¹Matrix Isolation Spectroscopy (Kr)

Note: The vibrational frequencies are from matrix isolation studies and may differ slightly from the true gas-phase values.

V. Conclusion and Future Directions

The spectroscopic investigation of gas-phase this compound, while challenging due to the high temperatures required, offers significant rewards in understanding the fundamental properties of this quasi-linear molecule. The experimental setups and protocols detailed in this guide, based on established high-temperature spectroscopic techniques, provide a solid foundation for researchers entering this field. Future work, particularly high-resolution laser spectroscopy, will be invaluable in refining the spectroscopic constants of SrCl₂ and providing a more complete picture of its electronic structure and dynamics.

VI. References

  • Hargittai, M., & Hargittai, I. (2000). Stereochemical Applications of Gas-Phase Electron Diffraction. Wiley-VCH.

  • Demtröder, W. (2013). Laser Spectroscopy: Basic Concepts and Instrumentation. Springer Science & Business Media.

  • Bernath, P. F. (2020). Spectra of Atoms and Molecules. Oxford University Press.

  • Huber, K. P., & Herzberg, G. (1979). Molecular Spectra and Molecular Structure. IV. Constants of Diatomic Molecules. Van Nostrand Reinhold.

  • Jacox, M. E. (2003). Vibrational and Electronic Energy Levels of Polyatomic Transient Molecules. Journal of Physical and Chemical Reference Data, Monograph No. 3.

  • Nabertherm GmbH. (2023). High-Temperature Furnaces. [Link]

  • MKS Instruments. (2023). Vacuum Furnaces. [Link]

Application Note & Protocol: Preparation of Dichlorostrontium (SrCl₂) Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dichlorostrontium in Modern Research

This compound, commonly known as strontium chloride (SrCl₂), is an inorganic salt with significant and expanding applications across various scientific disciplines. It is a salt of the alkaline earth metal strontium and chloride, forming neutral aqueous solutions.[1][2][3] In the laboratory, it is most commonly handled as a white, crystalline solid in its hexahydrate form (SrCl₂·6H₂O), which is stable under ambient conditions and highly soluble in water.[1][4][5]

The utility of SrCl₂ is rooted in the biological and chemical properties of the strontium ion (Sr²⁺). In biomedical research, SrCl₂ is used to investigate bone metabolism, as strontium can mimic calcium and has been shown to potentially stimulate osteoblasts while inhibiting osteoclast activity.[6] It is also employed in developmental biology to induce the parthenogenetic activation of oocytes.[1][2] Furthermore, recent studies have explored its use in creating advanced nanocarriers for gene therapy due to its favorable biocompatibility and pH-sensitive characteristics.[7]

Given its diverse applications, the ability to prepare accurate, consistent, and contamination-free this compound solutions is a fundamental prerequisite for reproducible and reliable experimental outcomes. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and validation of SrCl₂ solutions.

Physicochemical Properties of Strontium Chloride

A thorough understanding of the physicochemical properties of strontium chloride is essential for its correct handling and use in solution preparation. The most critical distinction for laboratory work is between the anhydrous (SrCl₂) and hexahydrate (SrCl₂·6H₂O) forms, as their different molar masses directly impact mass calculations for molar solutions. The hexahydrate form is markedly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][8]

PropertyAnhydrous (SrCl₂)Hexahydrate (SrCl₂·6H₂O)
Molar Mass 158.53 g/mol [1]266.62 g/mol [1]
Appearance White crystalline solid[1][9]White crystalline solid[1]
Aqueous Solution pH Neutral[2]Neutral[2]
Water Solubility 53.8 g/100 mL (at 20 °C)[1][2]106 g/100 mL (at 0 °C) 206 g/100 mL (at 40 °C)[1][2]
Other Solubilities Very slightly soluble in ethanol and acetone; Insoluble in ammonia.[1][2][8]Soluble in water, slightly soluble in alcohol.[8][9]
Key Characteristic Hygroscopic[4][8]Hygroscopic[4][5]

Critical Safety & Handling Protocols

Trustworthiness in experimental science begins with safety. This compound is classified as causing serious eye damage and requires diligent adherence to safety protocols.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[10][12][13][14]

  • Engineering Controls: Handle solid SrCl₂ in a well-ventilated area or under a fume hood to minimize inhalation of airborne dust particles.[13][15] Emergency eye wash stations and safety showers should be readily accessible.[10][15]

  • Handling Solid Reagent: Avoid generating dust when weighing and transferring the solid.[13][16] Do not eat, drink, or smoke in the handling area.[15] Always wash hands thoroughly with soap and water after handling is complete.[13]

  • Storage: Store SrCl₂ in a cool, dry, and well-ventilated location.[13][15] The container must be kept tightly sealed to prevent the hygroscopic solid from absorbing atmospheric moisture, which would alter its mass and compromise the accuracy of future solutions.[4][13][16]

  • Spill & Disposal: In case of a spill, wear appropriate PPE, avoid creating dust, and collect the material using a HEPA-filtered vacuum or by carefully sweeping it into a designated waste container.[13][16] Dispose of waste strontium chloride in accordance with all applicable federal, state, and local regulations.[13]

Experimental Workflow for Solution Preparation

The following diagram outlines the logical workflow for preparing a standard stock solution of this compound, emphasizing the critical control points for ensuring accuracy and safety.

G cluster_prep Phase 1: Preparation & Calculation cluster_execution Phase 2: Execution cluster_final Phase 3: Finalization calc Step 1: Calculate Mass Account for hydrate form (SrCl₂·6H₂O) ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) weigh Step 3: Weigh Solid Use analytical balance ppe->weigh dissolve Step 4: Dissolve In ~80% of final solvent volume Use magnetic stirrer weigh->dissolve transfer Step 5: Quantitative Transfer Transfer to volumetric flask Rinse beaker & add rinsate dissolve->transfer dilute Step 6: Dilute to Volume Add solvent to calibration mark transfer->dilute mix Step 7: Homogenize Cap and invert flask 15-20 times dilute->mix label_store Step 8: Label & Store Clearly label with name, concentration, date. Store appropriately. mix->label_store validate Optional Step 9: Validate Confirm concentration via ICP-AES or AAS label_store->validate For high-precision needs

Caption: Workflow for preparing SrCl₂ stock solutions.

Detailed Protocols

Materials & Reagents
  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O), Analytical Grade or higher

  • Solvent: Deionized (DI) water or Type I ultrapure water

  • Analytical balance (readability ±0.1 mg)

  • Class A volumetric flasks

  • Glass beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Spatulas and weigh boats

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Labeled storage bottles (e.g., borosilicate glass or HDPE)

Protocol 1: Preparation of a 1 Molar SrCl₂ Stock Solution

This protocol details the preparation of 100 mL of a 1 M strontium chloride solution using the common hexahydrate form. The causality behind using the hexahydrate is its superior stability and lower hygroscopicity compared to the anhydrous form, making it a more reliable starting material.

1. Foundational Calculation: The accuracy of the solution is predicated on a correct mass calculation. It is imperative to use the molar mass of the specific hydrate being used.

  • Molar Mass of SrCl₂·6H₂O: 266.62 g/mol [1]

  • Target Molarity (M): 1.0 mol/L

  • Final Volume (V): 100 mL (0.1 L)

  • Required Mass (m): m = M × V × Molar Mass

    • m = 1.0 mol/L × 0.1 L × 266.62 g/mol = 26.662 g

2. Step-by-Step Methodology:

  • Safety First: Put on all required PPE, including safety goggles, gloves, and a lab coat.

  • Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out exactly 26.662 g of SrCl₂·6H₂O.

  • Initial Dissolution: Add approximately 80 mL of DI water to a 150 mL beaker containing a magnetic stir bar. Transfer the weighed SrCl₂·6H₂O into the beaker. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Visual confirmation of a clear, particulate-free solution is critical.

  • Quantitative Transfer: Carefully pour the dissolved solution from the beaker into a 100 mL Class A volumetric flask. To ensure all the solute is transferred (a self-validating step for accuracy), rinse the beaker two to three times with small volumes (~5 mL) of DI water, transferring the rinsate into the volumetric flask each time.

  • Dilution to Final Volume: Add DI water to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.

  • Homogenization: Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Storage: Transfer the final solution to a clean, dry, and clearly labeled storage bottle. The label should include the chemical name (Strontium Chloride), concentration (1 M), solvent (DI Water), preparation date, and your initials. Never store solutions in a volumetric flask.

Protocol 2: Preparation of a 10 mM Working Solution from a 1 M Stock

This protocol uses the principle of dilution, governed by the equation M₁V₁ = M₂V₂, to prepare a lower concentration working solution.

1. Foundational Calculation:

  • Stock Concentration (M₁): 1 M (or 1000 mM)

  • Target Concentration (M₂): 10 mM

  • Target Volume (V₂): 50 mL

  • Required Stock Volume (V₁): V₁ = (M₂ × V₂) / M₁

    • V₁ = (10 mM × 50 mL) / 1000 mM = 0.5 mL (or 500 µL)

2. Step-by-Step Methodology:

  • Safety First: Ensure appropriate PPE is worn.

  • Transfer Stock Solution: Using a calibrated micropipette, accurately transfer 500 µL of the 1 M SrCl₂ stock solution into a 50 mL Class A volumetric flask.

  • Dilution: Add the desired solvent (e.g., DI water or a specific experimental buffer) to the flask, bringing the final volume to the 50 mL calibration mark.

  • Homogenization: Cap and invert the flask 15-20 times to ensure complete mixing.

  • Storage: Use the solution immediately or transfer it to a properly labeled container.

Solution Validation and Quality Control

For routine applications, meticulous gravimetric preparation using calibrated equipment is generally sufficient. However, for applications demanding the highest level of accuracy, such as in the development of pharmaceutical standards or for trace element analysis, independent verification of the strontium ion concentration is recommended.

Authoritative analytical methods for this purpose include:

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A highly sensitive method for quantifying elemental concentrations.[17][18]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers even lower detection limits than ICP-AES.[17][18]

  • Flame Atomic Absorption Spectroscopy (FAAS): A robust and widely available technique for metal ion quantification.[17]

These techniques provide an orthogonal validation of the prepared solution's concentration, ensuring its trustworthiness for downstream experiments.

References

  • Title: Strontium chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: STRONTIUM CHLORIDE Source: atamankimya.com URL: [Link]

  • Title: Strontium chloride - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Strontium Chloride Formula: Properties, Chemical Structure and Uses Source: Extramarks URL: [Link]

  • Title: Strontium Chloride Source: ESPI Metals URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - STRONTIUM CHLORIDE Hexahydrate Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: A survey of analytical methods for the determination of strontium in natural water Source: U.S. Geological Survey URL: [Link]

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Dichlorostrontium: A Versatile Precursor for Advanced Strontium-Based Nanomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dichlorostrontium in Nanomaterial Synthesis

This compound (SrCl₂), a simple inorganic salt, has emerged as a cornerstone precursor in the synthesis of a diverse array of strontium-based nanomaterials. Its high solubility in aqueous solutions, cost-effectiveness, and chemical stability make it an ideal starting material for various wet-chemical synthesis routes. The strontium-based nanomaterials derived from SrCl₂ exhibit a wide range of unique properties, leading to their application in cutting-edge fields such as biomedicine, catalysis, and electronics.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and application of strontium-based nanomaterials using this compound as a precursor, complete with detailed protocols for researchers, scientists, and professionals in drug development.

PART 1: Synthesis Methodologies: From Precursor to Nanomaterial

The transformation of this compound into functional nanomaterials is achieved through several well-established synthesis techniques. The choice of method plays a crucial role in determining the final properties of the nanomaterials, including their size, shape, crystallinity, and surface characteristics.[1]

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing strontium-based nanoparticles.[1][5] This method involves the simultaneous precipitation of strontium ions (from SrCl₂) and other metal ions from a solution by adding a precipitating agent. The resulting precipitate is then typically subjected to heat treatment to obtain the final crystalline nanomaterial.

Application Example: Synthesis of Strontium Ferrite (SrFe₂O₄) Nanoparticles

Strontium ferrite nanoparticles are of significant interest due to their magnetic properties, making them suitable for applications in data storage and microwave devices.[6][7]

Experimental Protocol: Co-Precipitation Synthesis of Strontium Ferrite (SrFe₂O₄)

Materials:

  • This compound (SrCl₂)

  • Ferric chloride (FeCl₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Centrifuge

  • Furnace

Procedure:

  • Prepare aqueous solutions of this compound and ferric chloride in the desired stoichiometric ratio.

  • Mix the two solutions and stir vigorously.

  • Slowly add a solution of sodium hydroxide to the mixture to induce co-precipitation of strontium and iron hydroxides. Monitor the pH to ensure complete precipitation.

  • Continue stirring for a set period to ensure homogeneity of the precipitate.

  • Separate the precipitate from the solution by centrifugation and wash it several times with deionized water to remove any unreacted precursors and by-products.

  • Dry the washed precipitate in an oven.

  • Calcine the dried powder in a furnace at a specific temperature (e.g., 800-1200°C) to induce the formation of the crystalline strontium ferrite phase.[8][9]

Diagram: Co-Precipitation Workflow for SrFe₂O₄ Synthesis

CoPrecipitation_Workflow cluster_solution Solution Preparation & Reaction cluster_processing Post-Processing SrCl2 SrCl₂ Solution Mixing Mixing & Stirring SrCl2->Mixing FeCl3 FeCl₃ Solution FeCl3->Mixing NaOH NaOH Addition Mixing->NaOH Precipitation Co-Precipitation NaOH->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Drying Drying Centrifugation->Drying Calcination Calcination Drying->Calcination SrFe2O4 SrFe₂O₄ Nanoparticles Calcination->SrFe2O4

Caption: Workflow for co-precipitation synthesis of SrFe₂O₄.

Hydrothermal Method

The hydrothermal method involves carrying out the synthesis in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave.[10][11] This technique allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.[12][13][14]

Application Example: Synthesis of Strontium Titanate (SrTiO₃) Nanoparticles

Strontium titanate is a perovskite oxide with important dielectric and photocatalytic properties, finding applications in electronic devices and environmental remediation.[15]

Experimental Protocol: Hydrothermal Synthesis of Strontium Titanate (SrTiO₃)

Materials:

  • This compound (SrCl₂)

  • Titanium dioxide (TiO₂) nanoparticles (e.g., anatase)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Disperse a stoichiometric amount of titanium dioxide nanoparticles in a solution of this compound.

  • Add a mineralizer, such as a concentrated solution of KOH or NaOH, to the suspension. The alkaline environment is crucial for the reaction.[12]

  • Transfer the resulting slurry into a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200°C) for a defined duration (e.g., 12-24 hours).[12]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration, wash it thoroughly with deionized water and ethanol to remove any residual ions.

  • Dry the final strontium titanate nanoparticles in an oven.

Diagram: Hydrothermal Synthesis Workflow for SrTiO₃

Hydrothermal_Workflow cluster_preparation Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Recovery SrCl2_TiO2 SrCl₂ & TiO₂ Suspension KOH_NaOH Add KOH/NaOH SrCl2_TiO2->KOH_NaOH Slurry Resulting Slurry KOH_NaOH->Slurry Autoclave Transfer to Autoclave Slurry->Autoclave Heating Heating in Oven Autoclave->Heating Cooling Cooling Heating->Cooling Washing Washing & Centrifugation Cooling->Washing Drying Drying Washing->Drying SrTiO3 SrTiO₃ Nanoparticles Drying->SrTiO3

Caption: Workflow for hydrothermal synthesis of SrTiO₃.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[16] This method offers excellent control over the purity, homogeneity, and stoichiometry of the final product at a molecular level.

Application Example: Synthesis of Strontium-Doped Hydroxyapatite (Sr-HAp)

Strontium-doped hydroxyapatite is a promising biomaterial for bone regeneration and dental applications due to its enhanced biocompatibility and osteoinductive properties.[17][18][19]

Experimental Protocol: Sol-Gel Synthesis of Strontium-Doped Hydroxyapatite (Sr-HAp)

Materials:

  • This compound (SrCl₂)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Aging vessel

  • Oven and furnace

Procedure:

  • Prepare separate aqueous solutions of calcium nitrate and this compound. The molar ratio of Sr to Ca will determine the level of strontium doping.

  • Prepare an aqueous solution of diammonium hydrogen phosphate.

  • Slowly add the phosphate solution to the mixed calcium and strontium solution under constant stirring.

  • Adjust the pH of the mixture to a specific value (typically above 10) using ammonium hydroxide to form a gel.

  • Age the gel at room temperature for a period (e.g., 24 hours) to allow for the completion of the reaction and formation of the hydroxyapatite structure.

  • Wash the aged gel multiple times with deionized water to remove by-products.

  • Dry the washed gel in an oven.

  • Calcine the dried powder at a high temperature (e.g., 600-900°C) to obtain crystalline strontium-doped hydroxyapatite nanoparticles.

Diagram: Sol-Gel Synthesis Workflow for Sr-HAp

SolGel_Workflow cluster_sol_formation Sol Formation cluster_gelation Gelation & Aging cluster_post_processing Post-Processing Ca_Sr Ca(NO₃)₂ & SrCl₂ Solution Mixing Mixing Ca_Sr->Mixing Phosphate (NH₄)₂HPO₄ Solution Phosphate->Mixing pH_Adjust pH Adjustment (NH₄OH) Mixing->pH_Adjust Gel_Formation Gel Formation pH_Adjust->Gel_Formation Aging Aging Gel_Formation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Sr_HAp Sr-HAp Nanoparticles Calcination->Sr_HAp

Caption: Workflow for sol-gel synthesis of Sr-HAp.

PART 2: Characterization of Strontium-Based Nanomaterials

Once synthesized, a thorough characterization of the nanomaterials is essential to understand their properties and ensure their suitability for the intended applications. Several analytical techniques are commonly employed:

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Provides information about the crystalline structure, phase purity, and crystallite size of the nanoparticles.[16][20][21]
Scanning Electron Microscopy (SEM) Reveals the surface morphology, size, and shape of the nanoparticles and their agglomeration state.[16][20][21]
Transmission Electron Microscopy (TEM) Offers high-resolution imaging of the internal structure, size, and morphology of individual nanoparticles.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the nanomaterial, confirming the formation of specific chemical bonds (e.g., Sr-O).[16][20][21]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Determines the elemental composition of the synthesized nanomaterials, confirming the presence and distribution of strontium and other elements.[2]

PART 3: Applications of Strontium-Based Nanomaterials

The unique properties of strontium-based nanomaterials derived from this compound precursor open up a wide range of applications.

Biomedical Applications

Strontium-based nanoparticles, particularly strontium-doped hydroxyapatite and strontium oxide, have garnered significant attention in the biomedical field.[1][3][4] Their ability to promote bone regeneration and exhibit antimicrobial properties makes them valuable for:

  • Bone Tissue Engineering: Enhancing the proliferation and differentiation of osteoblasts while inhibiting osteoclast activity.[17]

  • Dental Applications: Used in toothpaste and dental cements to treat dentin hypersensitivity and promote remineralization.[22]

  • Drug Delivery: Acting as carriers for targeted drug delivery, especially in cancer therapy.[23]

  • Antimicrobial Agents: Showing efficacy against various pathogenic bacteria.[3][4]

Catalysis and Environmental Remediation

The high surface area and specific crystal structures of strontium-based nanomaterials, such as strontium titanate and strontium ferrite, make them effective catalysts and photocatalysts.[5] They are utilized in:

  • Photocatalytic Degradation of Pollutants: Breaking down organic dyes and other pollutants in wastewater under UV or visible light irradiation.[1][20]

  • Water Splitting: For the production of hydrogen fuel.

  • Adsorption of Heavy Metals: Removing toxic heavy metal ions from contaminated water.[5]

Electronics and Energy Storage

The dielectric and magnetic properties of certain strontium-based nanomaterials are exploited in the electronics industry.[15] Applications include:

  • Capacitors and Memory Devices: Strontium titanate's high dielectric constant is beneficial for these components.[15]

  • Microwave Devices: Strontium hexaferrite is used in the fabrication of components for high-frequency applications.[6]

  • Sensors: Strontium oxide nanoparticles are used in gas sensors.[16]

  • Energy Storage: Strontium-based nanoparticles are being explored for their potential in batteries and supercapacitors.[2][3]

PART 4: Safety and Handling of this compound

As with any chemical precursor, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[24]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[25][26]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[24][26]

Conclusion

This compound has proven to be an invaluable and versatile precursor for the synthesis of a wide range of strontium-based nanomaterials. The ability to tailor the properties of these nanomaterials through different synthesis methods has led to their successful application in diverse and high-impact fields. The detailed protocols and information provided in this guide aim to equip researchers and professionals with the necessary knowledge to explore and innovate in the exciting area of strontium-based nanotechnology.

References

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  • Green synthesis of strontium oxide nanoparticles and strontium based nanocomposites prepared by plant extract: a critical review. (n.d.). OUCI.
  • Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective. (2025). PubMed Central.
  • Synthesis and characterization of strontium oxide nanoparticles using henna leaves extract and its. (n.d.).
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  • Synthesis and Characterization of Strontium Oxide Nanoparticles via Wet Process | Request PDF. (2025).
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  • Strontium-incorporated hydroxyapatite nanocomposites promoting bone formation and angiogenesis by modulating M2 macrophage polarization in the bone microenvironment. (n.d.). PMC - NIH.
  • Strontium Carbonate and Strontium-Substituted Calcium Carbonate Nanoparticles Form Protective Deposits on Dentin Surface and Enhance Human Dental Pulp Stem Cells Mineraliz
  • On the sol–gel synthesis and characterization of strontium ferrite ceramic material | Request PDF. (2025).
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  • Sol–gel synthesis of strontium ferrate (SrFeO3) nanoparticles and evaluation of anti-leukemic effects against leukemic cell lines. (2023). springerprofessional.de.
  • Reaction kinetic studies of strontium hexaferrite nanoparticles synthesized by co-precipitation method | Request PDF. (2025).
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  • Synthesis of SrFe12O19 by sol-gel method and its morphology and magnetic properties. (2025).
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  • Yarali Ozbek, Y., & Baştan, F. E. (2016). Synthesis and characterization of strontium-doped hydroxyapatite for biomedical applications. Journal of Thermal Analysis and Calorimetry.
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Application Note: Comprehensive Analytical Characterization of Dichlorostrontium (SrCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Strontium Chloride

Strontium chloride (SrCl₂) is a salt of strontium and chlorine that is fundamental to numerous applications, from providing the brilliant crimson color in pyrotechnics to its use in specialized glass manufacturing and metallurgy.[1][2] In the biomedical field, it has been incorporated into toothpastes to reduce dentin hypersensitivity, and its radioactive isotope, strontium-89, is used in the treatment of bone cancer.[2][3] The compound typically exists in its anhydrous (SrCl₂), dihydrate (SrCl₂·2H₂O), or, most commonly, hexahydrate (SrCl₂·6H₂O) form.[1][2][4]

Given its diverse applications, particularly in pharmaceutical and high-purity material contexts, rigorous analytical characterization is not merely a procedural step but a critical requirement for ensuring safety, efficacy, and quality. The choice of analytical technique is dictated by the specific question being asked—whether it pertains to identity, purity, hydration state, or structural conformation. This guide provides a detailed overview of essential analytical techniques, explaining the causality behind methodological choices and offering robust protocols for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

A thorough characterization begins with an understanding of the fundamental properties of the material. These parameters are the first line of verification and are crucial for handling, formulation, and quality control. Strontium chloride is a white, odorless, crystalline solid.[3][5][6] Its properties are intermediate between those of calcium chloride and the more toxic barium chloride.[1]

Table 1: Key Physicochemical Properties of Strontium Chloride and its Hydrates

PropertyAnhydrous (SrCl₂)Dihydrate (SrCl₂·2H₂O)Hexahydrate (SrCl₂·6H₂O)
Molar Mass 158.53 g/mol [1][2]194.56 g/mol (Calculated)266.62 g/mol [1][2]
Appearance White crystalline solid[3][5]White crystalline solidWhite crystalline solid[2]
Density 3.052 g/cm³[1][2][4]2.672 g/cm³[1][2]1.930 g/cm³[1][2][4]
Melting Point 874 °C[1][2][4]Decomposes61 °C (decomposes)[1][2][4]
Boiling Point 1,250 °C[1][2][4]N/AN/A
Solubility in Water 53.8 g/100 mL (20 °C)[1][2]N/A106 g/100 mL (0 °C)[1][2]
Refractive Index (n D) 1.650[2][4]1.594[2][4]1.536[2][4]
Crystal Structure Fluorite (deformed rutile)[1][4]N/AN/A

Workflow for Comprehensive SrCl₂ Characterization

A logical and systematic workflow ensures that all aspects of the material are thoroughly investigated. The process typically moves from basic identity confirmation to quantitative purity and finally to detailed structural analysis.

G cluster_0 Phase 1: Identity & Qualitative Analysis cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Structural & Thermal Analysis cluster_3 Final Report A Sample Receipt B Visual Inspection (Color, Texture) A->B C Qualitative Tests (Flame, Precipitation) B->C D Complexometric Titration (Assay of Sr²⁺) C->D E Gravimetric Analysis (Cl⁻, Sr²⁺) D->E F ICP-MS / ICP-OES (Trace Metals, Sr Assay) E->F G Powder X-Ray Diffraction (Crystal Phase & Hydration State) F->G H Thermal Analysis (TGA/DSC) (Dehydration Profile) G->H I Certificate of Analysis H->I

Caption: Workflow for the multi-step characterization of SrCl₂.

Identity and Qualitative Confirmation

Before undertaking complex quantitative analysis, it is essential to confirm the identity of the salt. Simple, rapid chemical tests provide the first layer of evidence.

Protocol: Flame Test for Strontium (Sr²⁺)

Principle: Strontium compounds, when introduced into a flame, emit a characteristic and intense crimson red color. This is due to the excitation of electrons to higher energy levels, which then emit photons at a specific wavelength upon returning to their ground state.

Methodology:

  • Obtain a clean platinum or nichrome wire loop. Clean it by dipping it into concentrated hydrochloric acid and heating it in a Bunsen burner flame until no color is imparted.

  • Moisten the loop with deionized water.

  • Dip the moist loop into a small sample of the solid strontium chloride to adhere some of the powder.

  • Introduce the loop into the edge of a hot, non-luminous Bunsen burner flame.

  • Observation: A brilliant crimson red color confirms the presence of strontium.[7][8][9]

Protocol: Precipitation Tests for Cation (Sr²⁺) and Anion (Cl⁻)

Principle: The identity of ions in a solution can be confirmed by their reaction with specific reagents to form precipitates with known characteristics (color and solubility).

Methodology:

  • Solution Preparation: Prepare a ~5% aqueous solution of the strontium chloride sample by dissolving approximately 5 g in 100 mL of deionized water.[10]

  • Test for Strontium (Sr²⁺):

    • To 5 mL of the sample solution, add a few drops of ammonium sulfate solution.

    • Observation: The formation of a white precipitate (SrSO₄) indicates the presence of strontium.[11]

  • Test for Chloride (Cl⁻) - Silver Nitrate Test:

    • To 5 mL of the sample solution, add a few drops of dilute nitric acid, followed by a few drops of silver nitrate (AgNO₃) solution.

    • Observation: The formation of a curdy white precipitate (AgCl) is indicative of the chloride ion.[6][7]

    • Confirmation: Add ammonium hydroxide solution to the precipitate. The precipitate should dissolve, confirming it is silver chloride.[6]

Quantitative Analysis for Assay and Purity

Quantitative methods are employed to determine the exact amount of strontium chloride in a sample (assay) and to quantify any impurities.

Complexometric Titration for Strontium Assay

Principle: This is the standard method for determining the concentration of metal ions like Sr²⁺.[10] Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with strontium ions. A metallochromic indicator, which changes color when it is free versus when it is complexed with the metal, is used to detect the endpoint of the titration.

G Sr_free Sr²⁺ + Indicator (Blue) Sr_EDTA Sr-EDTA Complex (Colorless) Sr_free->Sr_EDTA EDTA added EDTA EDTA (Titrant) EDTA->Sr_EDTA Indicator_free Free Indicator (Gray/Colorless) Sr_EDTA->Indicator_free Endpoint: All Sr²⁺ complexed

Caption: Principle of Complexometric EDTA Titration for Strontium.

Protocol: Assay of SrCl₂·6H₂O by EDTA Titration

This protocol is adapted from the ACS Reagent Chemicals specifications.[10]

  • Preparation: Accurately weigh approximately 1.0 g of the strontium chloride hexahydrate sample.

  • Dissolution: Transfer the sample to a 250 mL beaker and dissolve it in 50 mL of deionized water.

  • Buffering and Indication: Add 5 mL of diethylamine buffer and approximately 35 mg of methylthymol blue indicator mixture. The solution should turn blue.

  • Titration: Immediately titrate the solution with a standardized 0.1 M EDTA volumetric solution.

  • Endpoint: The endpoint is reached when the blue color of the solution turns to a colorless or gray hue.[10]

  • Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02666 g of SrCl₂·6H₂O.[10]

    • % Assay = (Volume of EDTA (mL) * Molarity of EDTA * 266.62 g/mol * 100) / (Sample Weight (g) * 1000)

Elemental Analysis by Inductively Coupled Plasma (ICP)

Principle: ICP-MS (Mass Spectrometry) and ICP-OES (Optical Emission Spectrometry) are highly sensitive techniques for elemental analysis. The sample is introduced into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms and ions relax to a lower energy state. ICP-MS separates and counts the ions based on their mass-to-charge ratio. These methods are ideal for determining the strontium assay with high precision and for quantifying trace metallic impurities (e.g., Barium, Calcium, Magnesium, Iron).[10][12]

Protocol: Sample Preparation for ICP Analysis
  • Stock Solution: Accurately weigh 10.0 g of the sample.

  • Dissolution: Transfer the sample to a 100 mL volumetric flask. Dissolve with deionized water.

  • Acidification: Add 5 mL of high-purity nitric acid to stabilize the ions in solution.[10]

  • Dilution: Dilute the solution to the 100 mL mark with deionized water. This creates a 10% w/v sample stock solution.[10]

  • Working Standards & Samples: Prepare working standards and further dilute the sample stock solution as required for the specific instrument's linear range. For serum or biological samples, a direct dilution (e.g., 1:29 v/v) in an acidic solution with an internal standard like Germanium (Ge) is effective.[13]

Structural and Phase Characterization

It is crucial to determine the crystalline form and hydration state of the strontium chloride, as this affects its stability, solubility, and reactivity.

X-Ray Diffraction (XRD)

Principle: XRD is the definitive technique for identifying crystalline phases. A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystal lattice planes at specific angles, according to Bragg's Law (nλ = 2d sinθ).[14] The resulting diffraction pattern is a unique "fingerprint" of the crystalline structure. It can unequivocally distinguish between the anhydrous, dihydrate, and hexahydrate forms of SrCl₂ and identify any crystalline impurities.[15][16] The anhydrous form of SrCl₂ adopts a fluorite-type structure.[1][4]

G A Prepare Powder Sample (Grind to fine powder) B Mount Sample in XRD Holder A->B C Set Instrument Parameters (2θ range, step size, time) B->C D Acquire Diffraction Pattern C->D E Data Processing D->E F Phase Identification (Compare to Database - e.g., ICDD) E->F G Quantitative Analysis (Rietveld Refinement) F->G H Report (Phases, Crystallinity, Lattice Parameters) F->H G->H

Caption: Workflow for Powder X-Ray Diffraction (XRD) Analysis.

Protocol: Powder XRD Analysis of Strontium Chloride
  • Sample Preparation: Gently grind the strontium chloride sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Data Acquisition: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) with an appropriate step size and scan speed.

  • Data Analysis:

    • Phase Identification: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with reference patterns from a crystallographic database (e.g., the ICDD PDF database) to identify the phases present.[16]

    • Quantitative Analysis: Use methods like Rietveld refinement to determine the relative amounts of each hydrate phase if a mixture is present.[15]

Thermal Analysis (TGA/DSC)

Principle: Thermal analysis measures changes in a material's physical properties as a function of temperature.

  • Thermogravimetric Analysis (TGA): Measures changes in mass. For SrCl₂·6H₂O, TGA is used to observe the stepwise loss of water molecules upon heating, revealing the dehydration temperatures and stoichiometry of the hydrates.[4]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample. It detects endothermic events (like dehydration and melting) and exothermic events (like crystallization).

Expected Results: Dehydration of SrCl₂·6H₂O begins above 61 °C, and full dehydration to the anhydrous form occurs by 320 °C.[1] TGA will show distinct mass loss steps corresponding to the transitions from hexahydrate to intermediate hydrates and finally to the anhydrous form.[4][15]

Protocol: TGA/DSC of Strontium Chloride Hexahydrate
  • Sample Preparation: Accurately weigh 5-10 mg of the SrCl₂·6H₂O sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge gas) from ambient temperature to ~400 °C.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for corresponding endothermic peaks. Correlate the percentage mass loss at each step with the theoretical water content of the different hydrate forms.

Conclusion

The comprehensive characterization of dichlorostrontium requires a multi-technique approach. The protocols and principles outlined in this guide provide a robust framework for confirming the identity, quantifying the purity, and determining the structural and thermal properties of SrCl₂. From simple flame tests to sophisticated XRD and ICP-MS analyses, each technique provides a critical piece of information, ensuring that the material meets the stringent quality and performance standards required for its intended application.

References

  • Properties of SRCl2. (n.d.). Google Cloud.
  • Strontium Chloride Formula: Properties, Chemical Structure and Uses. (n.d.). Extramarks.
  • Strontium Chloride Analysis - Salt Analysis Guide. (n.d.). HomeLab.
  • Strontium Chloride Structure – SrCl 2. (n.d.). BYJU'S.
  • Strontium Chloride Hexahydrate | ACS Reagent Chemicals. (2017). ACS Publications.
  • Strontium chloride. (n.d.). Wikipedia.
  • Strontium Chloride Analysis | PDF | Salt (Chemistry) | Ammonium. (n.d.). Scribd.
  • STRONTIUM CHLORIDE. (n.d.). atamankimya.com.
  • Chemistry of Strontium in Natural Water. (n.d.). USGS Publications Warehouse.
  • Strontium Chloride Salt Analysis | PDF. (n.d.). Scribd.
  • Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects. (n.d.). PubMed.
  • Shin, J., et al. (2025). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. RSC Publishing.
  • Strontium Chloride | PDF | Ammonium | Salt (Chemistry). (n.d.). Scribd.
  • Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry. (n.d.). PMC - NIH.
  • Application Note: Characterization of Strontium Sulfite by X-ray Diffraction (XRD) Analysis. (n.d.). Benchchem.
  • Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis. (2024). PMC - NIH.
  • Salt Analysis |Group 5 | Strontium Chloride |Chemistry. (2022). YouTube.
  • X-ray Diffraction and Characterisation of Materials. (n.d.). University of Warwick.

Sources

Dichlorostrontium (SrCl₂) as a Key Additive in High-Efficiency Perovskite Solar Cell Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Dichlorostrontium in Advancing Perovskite Photovoltaics

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in next-generation photovoltaic technologies. However, the commercial realization of PSCs has been impeded by challenges related to long-term stability and performance-limiting defects within the perovskite crystalline structure. The introduction of this compound (SrCl₂) as a strategic additive in the perovskite precursor solution has emerged as a highly effective approach to mitigate these issues. This document provides a comprehensive guide for researchers and scientists on the application of SrCl₂ in the synthesis of high-performance and stable perovskite solar cells.

This compound serves a dual purpose in the perovskite film: it acts as a passivating agent to reduce charge recombination at grain boundaries and surfaces, and it can also be incorporated as a dopant to modify the perovskite's optoelectronic properties. The incorporation of SrCl₂ has been demonstrated to enhance the power conversion efficiency (PCE) and significantly improve the operational stability of PSCs by reducing defect densities and improving the quality of the perovskite film.

This guide will detail the mechanistic insights behind the action of SrCl₂, provide step-by-step protocols for the preparation of SrCl₂-modified perovskite precursor solutions and the fabrication of complete solar cell devices, and present a summary of the expected performance enhancements.

Mechanistic Understanding of this compound's Impact

The beneficial effects of this compound in perovskite solar cells are primarily attributed to its ability to passivate defects and improve the crystalline quality of the perovskite film.

Defect Passivation: Perovskite films inherently contain a high density of defects, such as vacancies and interstitials, particularly at the grain boundaries and the surface. These defects act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted, which reduces the open-circuit voltage (Voc) and overall efficiency of the solar cell. SrCl₂ effectively passivates these defects. The chloride ions (Cl⁻) can fill halide vacancies, while the strontium ions (Sr²⁺) can interact with undercoordinated lead (Pb²⁺) ions, thereby reducing the number of charge traps.

Crystallinity and Morphology Enhancement: The presence of SrCl₂ in the precursor solution can influence the crystallization kinetics of the perovskite film during its formation. This often leads to the growth of larger, more uniform grains with fewer grain boundaries, which in turn reduces charge scattering and improves charge transport.

The following diagram illustrates the proposed mechanism of defect passivation by SrCl₂ at the grain boundaries of a perovskite film.

G Mechanism of Defect Passivation by SrCl₂ cluster_0 Without SrCl₂ cluster_1 With SrCl₂ Perovskite Grain 1 Perovskite Grain 1 Grain Boundary Grain Boundary Perovskite Grain 1->Grain Boundary Perovskite Grain 2 Perovskite Grain 2 Perovskite Grain 2->Grain Boundary Defect Site Defect Site Grain Boundary->Defect Site High Defect Density Charge Recombination Charge Recombination Defect Site->Charge Recombination e⁻ + h⁺ -> heat Perovskite Grain 3 Perovskite Grain 3 Passivated Grain Boundary Passivated Grain Boundary Perovskite Grain 3->Passivated Grain Boundary Perovskite Grain 4 Perovskite Grain 4 Perovskite Grain 4->Passivated Grain Boundary Reduced Recombination Reduced Recombination Passivated Grain Boundary->Reduced Recombination Improved Charge Extraction Sr²⁺ Sr²⁺ Sr²⁺->Passivated Grain Boundary Passivates Pb²⁺ defects Cl⁻ Cl⁻ Cl⁻->Passivated Grain Boundary Fills Halide Vacancies

Caption: Defect passivation at perovskite grain boundaries by SrCl₂.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of SrCl₂-modified perovskite precursor solutions and the fabrication of a standard n-i-p planar perovskite solar cell.

Protocol 1: Preparation of SrCl₂-Modified Perovskite Precursor Solution (FA-MA Based)

This protocol is adapted from methodologies reported for high-efficiency cells.

Materials and Reagents:

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Lead iodide (PbI₂)

  • Lead bromide (PbBr₂)

  • This compound (SrCl₂), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (CB), anhydrous

Equipment:

  • Nitrogen-filled glovebox

  • Magnetic stirrer and hotplate

  • Precision balance

  • Micropipettes

  • Syringe filters (0.22 µm pore size, PTFE)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the desired perovskite composition. For a common mixed-cation, mixed-halide perovskite (e.g., FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₂), dissolve FAI, MABr, PbI₂, and PbBr₂ in a 4:1 (v/v) mixture of anhydrous DMF and DMSO.

    • The final concentration of the lead halides should be approximately 1.4 M.

    • Stir the solution on a hotplate at 60 °C for at least 2 hours in a nitrogen-filled glovebox until all components are fully dissolved.

  • Addition of this compound:

    • Prepare a stock solution of SrCl₂ in anhydrous DMSO (e.g., 10 mg/mL).

    • Add the appropriate volume of the SrCl₂ stock solution to the perovskite precursor solution to achieve the desired final concentration. Optimal concentrations are typically in the range of 0.1 to 1.0 mol% with respect to the lead concentration.

    • Stir the final solution at 60 °C for another 30 minutes to ensure homogeneity.

  • Filtration:

    • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Protocol 2: Fabrication of a Planar n-i-p Perovskite Solar Cell

This protocol outlines the fabrication of a standard planar perovskite solar cell architecture.

Substrate and Layer Materials:

  • FTO-coated glass substrates

  • Zinc acetate dihydrate

  • Ethanolamine

  • 2-Methoxyethanol

  • Spiro-OMeTAD

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile

  • Chlorobenzene

  • Gold (Au) or Silver (Ag) evaporation pellets

Equipment:

  • Spin coater

  • Hotplate

  • UV-Ozone cleaner

  • Thermal evaporator

Workflow Diagram:

G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA, UV-Ozone) B 2. ETL Deposition (SnO₂) (Spin coating, Annealing) A->B C 3. Perovskite Layer Deposition (Spin coating with SrCl₂, Annealing) B->C D 4. HTL Deposition (Spiro-OMeTAD) (Spin coating) C->D E 5. Electrode Evaporation (Au/Ag) (Thermal Evaporation) D->E F 6. Device Characterization (J-V, EQE, Stability) E->F

Caption: Workflow for the fabrication of a perovskite solar cell.

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the FTO-coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to remove organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition (SnO₂):

    • Prepare a SnO₂ nanoparticle solution.

    • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the SrCl₂-modified perovskite precursor solution (from Protocol 1) onto the SnO₂ layer. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):

    • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene, and then add tBP and a Li-TFSI/acetonitrile solution as additives.

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Evaporation:

    • Mask the active area of the device.

    • Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Determine the external quantum efficiency (EQE) to verify the short-circuit current density (Jsc).

    • Conduct long-term stability tests under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Data Presentation: Performance Enhancement with this compound

The inclusion of SrCl₂ as an additive consistently leads to improved photovoltaic performance and stability. The following table summarizes typical performance parameters for FA-MA based perovskite solar cells with and without an optimized concentration of SrCl₂.

ParameterControl Device (Without SrCl₂)SrCl₂-Modified Device
Power Conversion Efficiency (PCE) ~18-19%>21%
Open-Circuit Voltage (Voc) ~1.00 V~1.09 V
Short-Circuit Current Density (Jsc) ~24.36 mA/cm²~24.88 mA/cm²
Fill Factor (FF) ~77.43%~78.11%
Stability (after 1000h in dry air) <80% of initial PCE>90% of initial PCE

Conclusion and Future Outlook

The use of this compound as an additive in perovskite solar cell synthesis represents a significant step forward in addressing the critical challenges of efficiency and stability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement this strategy in their own work. The passivation of defects and the improvement of perovskite film quality through the incorporation of SrCl₂ are key to unlocking the full potential of perovskite photovoltaics.

Future research may focus on optimizing the concentration of SrCl₂ for different perovskite compositions and device architectures, as well as exploring synergistic effects with other additives and passivation strategies. A deeper understanding of the long-term behavior of SrCl₂ within the perovskite lattice and at interfaces will be crucial for the continued advancement of this promising technology towards commercial viability.

References

  • Zhang, H., Wang, H., et al. (2017). SrCl2 Derived Perovskite Facilitating a High Efficiency of 16% in Hole‐Conductor‐Free Fully Printable Mesoscopic Perovskite Solar Cells. Advanced Materials. [Link]

  • ResearchGate. (n.d.). Strontium Chloride Passivated Perovskite Thin Films for Efficient Solar Cells with Power Conversion Efficiency over 21% and Superior Stability | Request PDF. [Link]

  • Wang, S., et al. (2020). Strontium Chloride-Passivated Perovskite Thin Films for Efficient Solar Cells with Power Conversion Efficiency over 21% and Superior Stability. ACS Applied Materials & Interfaces. [Link]

  • PubMed. (2020). Strontium Chloride-Passivated Perovskite Thin Films for Efficient Solar Cells with Power Conversion Efficiency over 21% and Superior Stability. [Link]

  • Figshare. (2020). Strontium Chloride-Passivated Perovskite Thin Films for Efficient Solar Cells with Power Conversion Efficiency over 21% and Superior Stability. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichlorostrontium (Strontium Chloride, SrCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dichlorostrontium (SrCl₂). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to optimize synthesis, troubleshoot common issues, and improve overall yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of strontium chloride.

Q1: What are the most common methods for synthesizing strontium chloride?

A1: The most prevalent and straightforward laboratory-scale methods involve the reaction of a strontium source with hydrochloric acid (HCl). The two primary starting materials are strontium carbonate (SrCO₃) and strontium hydroxide (Sr(OH)₂).[1]

  • Reaction with Strontium Carbonate: SrCO₃ + 2 HCl → SrCl₂ + H₂O + CO₂ This reaction is often preferred due to the low cost and stability of strontium carbonate.[2] The evolution of carbon dioxide gas is a clear indicator of reaction progress.

  • Reaction with Strontium Hydroxide: Sr(OH)₂ + 2 HCl → SrCl₂ + 2 H₂O This is a classic acid-base neutralization reaction that is also highly effective.[1]

Q2: What is the typical crystalline form of the product, and why is it important?

A2: When crystallized from a cold aqueous solution, strontium chloride typically forms the hexahydrate, SrCl₂·6H₂O.[3][1] This is a crucial detail, as the molecular weight of the hexahydrate (266.62 g/mol ) is significantly different from the anhydrous form (158.53 g/mol ), which directly impacts theoretical yield calculations.[1][4] The hexahydrate is stable at room temperature but will begin to lose water of crystallization above 61°C (142°F).[3]

Q3: How is anhydrous strontium chloride (SrCl₂) prepared?

A3: Anhydrous SrCl₂ is prepared by the careful dehydration of the hexahydrate (SrCl₂·6H₂O). This is a staged process: the hexahydrate converts to the dihydrate and monohydrate before becoming fully anhydrous. Complete dehydration requires heating to 320°C (608°F).[3][1] It is critical to perform this process under controlled conditions to avoid forming strontium oxide through hydrolysis. Anhydrous SrCl₂ is highly hygroscopic and must be stored in a desiccator or under an inert atmosphere.[1]

Q4: What are the primary factors that influence the final yield?

A4: The key factors impacting yield are:

  • Purity of Reactants: Impurities in the starting strontium carbonate or hydrochloric acid can lead to side reactions or incomplete conversion.

  • Stoichiometry: Precise molar ratios of reactants are essential. An excess of HCl is often used to ensure complete conversion of the strontium source, but a large excess can complicate purification.

  • Reaction Conditions: Temperature and reaction time must be sufficient to drive the reaction to completion.

  • Product Isolation: Significant product loss can occur during crystallization, filtration, and washing steps.

Section 2: Troubleshooting Guide for Low Yield & Purity Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during SrCl₂ synthesis.

Workflow: Diagnosing Low SrCl₂ Yield

This diagram outlines the logical steps to troubleshoot suboptimal synthesis outcomes.

G cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Verification start Low SrCl₂ Yield or Purity C1 Impure Reactants start->C1 C2 Incomplete Reaction start->C2 C3 Product Loss During Workup start->C3 C4 Incorrect Product Form start->C4 S1 Verify reactant purity (e.g., assay of SrCO₃). Use ACS grade reagents. C1->S1 Check S2 Optimize stoichiometry (slight HCl excess). Increase reaction time/temperature. Ensure adequate mixing. C2->S2 Adjust S3 Optimize crystallization (cooling rate). Use minimal cold solvent for washing. Ensure efficient filtration. C3->S3 Refine S4 Confirm hydrate form (SrCl₂·6H₂O vs. anhydrous SrCl₂). Adjust theoretical yield calculation. C4->S4 Verify

Caption: Troubleshooting workflow for low strontium chloride yield.

Problem 1: Reaction is slow or does not go to completion.
  • Question: I've mixed my strontium carbonate with hydrochloric acid, but the fizzing (CO₂ evolution) is very slow or stops before all the solid has dissolved. What's wrong?

  • Answer & Solutions:

    • Insufficient Acid: The most common cause is an insufficient amount of hydrochloric acid. Ensure you have calculated the stoichiometry correctly. It is standard practice to use a slight molar excess (5-10%) of HCl to drive the reaction to completion.

    • Low Reactant Concentration/Temperature: If using dilute HCl, the reaction rate will be slower. While the reaction is exothermic, gentle heating (40-50°C) can increase the rate, especially towards the end.

    • Poor Mixing: If the strontium carbonate forms a cake at the bottom of the vessel, the surface area available for reaction is limited. Ensure continuous, adequate stirring throughout the acid addition.

    • Particle Size of SrCO₃: Using a very coarse grade of strontium carbonate will decrease the reaction rate due to lower surface area. Use a fine powder for best results.

Problem 2: The final yield is significantly lower than the theoretical calculation.
  • Question: My calculations predicted a 95% yield, but I only recovered 60%. Where could the product have been lost?

  • Answer & Solutions:

    • Incorrect Theoretical Yield Calculation: This is a frequent error. Verify that you have calculated the theoretical yield based on the correct final product, which is typically the hexahydrate (SrCl₂·6H₂O), not the anhydrous form.

    • Loss During Filtration & Transfer: Mechanical losses are common. Ensure you quantitatively transfer all solids and rinse the reaction vessel with a small amount of the mother liquor or a cold solvent to recover all product.

    • Washing with Improper Solvent: Strontium chloride is highly soluble in water (106 g/100 mL at 0°C).[1] Washing the crystalline product with room temperature water will dissolve a significant portion of your yield. Solution: Wash the crystals with a minimal amount of ice-cold deionized water or a solvent in which SrCl₂ is less soluble, such as ethanol.

    • Suboptimal Crystallization: If the solution is cooled too rapidly, very fine crystals can form that are difficult to filter and wash effectively, leading to losses. A slower, controlled cooling rate promotes the growth of larger, more easily handled crystals.[5]

Problem 3: The final product is impure (e.g., contains a white, insoluble material).
  • Question: My final, dried SrCl₂ product is not fully soluble in water. What is the insoluble contaminant?

  • Answer & Solutions:

    • Unreacted Strontium Carbonate: If the reaction did not go to completion, the final product will be contaminated with unreacted SrCO₃, which is insoluble in water. Solution: Before the initial crystallization step, filter the hot, concentrated reaction mixture to remove any unreacted starting material.

    • Sulfate Impurities: If the starting materials were of low purity, particularly the strontium carbonate derived from celestite (SrSO₄), the product may be contaminated with strontium sulfate, which is highly insoluble. Solution: Use high-purity (e.g., ACS Reagent Grade) starting materials. An analysis of the starting material for sulfate content can prevent this issue.

    • Barium or Calcium Impurities: Natural strontium sources often contain barium and calcium. These can co-precipitate and contaminate the final product.[6] Solution: Purification can be achieved by re-crystallization. A Japanese patent describes a method where controlling the HCl concentration during crystallization can effectively exclude impurities like barium.[7]

Section 3: Optimized Synthesis Protocol (SrCO₃ Route)

This protocol details a reliable method for synthesizing SrCl₂·6H₂O with an expected yield of >90%.

Workflow: Synthesis and Purification of SrCl₂·6H₂O

G cluster_synthesis Step 1: Reaction cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation R1 Weigh SrCO₃ R2 Slowly add 6M HCl with stirring R1->R2 R3 Gently heat (40-50°C) until CO₂ evolution ceases R2->R3 P1 Hot filter solution to remove insolubles R3->P1 Reaction Complete P2 Concentrate filtrate by heating until crystals form on surface P1->P2 I1 Cool solution slowly to 0-4°C to crystallize P2->I1 Saturated Solution I2 Collect crystals via vacuum filtration I1->I2 I3 Wash crystals with minimal ice-cold water/ethanol I2->I3 I4 Dry product at low temperature (<60°C) I3->I4

Caption: Step-by-step workflow for strontium chloride synthesis.

Materials & Reagents:

  • Strontium Carbonate (SrCO₃), Reagent Grade, fine powder

  • Hydrochloric Acid (HCl), 6M (~20%)

  • Deionized Water

  • Ethanol (optional, for washing)

Procedure:

  • Reaction Setup: In a fume hood, place a precisely weighed amount of strontium carbonate into a beaker of appropriate size equipped with a magnetic stir bar.

  • Acid Addition: Slowly and carefully add a 5% molar excess of 6M hydrochloric acid to the beaker while stirring continuously. The reaction will effervesce as CO₂ is released. Control the rate of addition to prevent excessive frothing.

    • Causality Note: Slow addition prevents the reaction from foaming over. The slight excess of HCl ensures all the carbonate is consumed, maximizing the conversion to the soluble chloride salt.

  • Drive to Completion: Once all the acid has been added, gently heat the solution to 40-50°C on a hot plate with continued stirring. Maintain this temperature until all effervescence has stopped, indicating the reaction is complete. The solution should be clear.

  • Hot Filtration: If any cloudiness or insoluble material remains, perform a hot filtration using a fluted filter paper to remove these impurities. This step is critical for achieving a high-purity final product.

  • Concentration & Crystallization: Gently heat the clear solution to evaporate excess water. Continue heating until a thin layer of crystals appears on the surface of the liquid upon cooling a drop on a watch glass. This indicates the solution is saturated.

    • Causality Note: Reaching the saturation point is essential for maximizing the crystal yield upon cooling. Over-concentration can lead to a solid mass, while under-concentration results in poor yield.

  • Cooling: Cover the beaker and allow it to cool slowly to room temperature. Then, place it in an ice bath and cool to 0-4°C for at least one hour to maximize crystallization.

  • Isolation: Collect the white, needle-like crystals of SrCl₂·6H₂O by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small volume of ice-cold deionized water or ice-cold ethanol to remove any residual HCl and soluble impurities.

  • Drying: Dry the product on a watch glass in a desiccator or in a drying oven at a low temperature (e.g., 50°C) to avoid melting the hexahydrate in its own water of crystallization, which occurs at 61°C.[3]

Section 4: Data & Analysis

Table 1: Comparison of Common Synthesis Routes

FeatureStrontium Carbonate (SrCO₃) RouteStrontium Hydroxide (Sr(OH)₂) Route
Reaction SrCO₃ + 2 HCl → SrCl₂ + H₂O + CO₂Sr(OH)₂ + 2 HCl → SrCl₂ + 2 H₂O
Pros Inexpensive, stable starting material.[2] Reaction progress is easily monitored by CO₂ evolution.Faster reaction, simple acid-base neutralization.
Cons Potential for frothing/foaming. Risk of insoluble carbonate impurities if reaction is incomplete.Strontium hydroxide is more expensive and can absorb atmospheric CO₂ over time.
Typical Purity High (>99%) with proper filtration.High (>99%).

Product Characterization:

The purity of the final SrCl₂·6H₂O can be confirmed using several methods:

  • pH Measurement: A 5% solution in deionized water should have a pH between 5.0 and 7.0.[6] An acidic pH may indicate residual HCl.

  • Titration: A complexometric titration with EDTA can be used to determine the exact strontium content and confirm the assay of the product.[6]

  • Flame Test: A simple qualitative test. A clean wire dipped in the product or its solution will impart a brilliant red color to a flame, characteristic of strontium.[3][4]

References

  • Wikipedia. Strontium chloride. [Link]

  • Ataman Kimya. STRONTIUM CHLORIDE ANHYDROUS. [Link]

  • Sciencemadness Wiki. Strontium chloride. [Link]

  • ResearchGate. Preparation of strontium chloride hexahydrate by batch-cooling crystallization: Control of crystal size and morphology. [Link]

  • International Atomic Energy Agency (IAEA). Quality control methods of strontium chloride 89SrCl2, radiopharmaceutical for palliative treatment of bone metastases. [Link]

  • Wikipedia. Strontium carbonate. [Link]

  • Collegedunia. Strontium Chloride: Properties, Preparation, Structure & Uses. [Link]

  • ACS Publications. Strontium Chloride Hexahydrate | ACS Reagent Chemicals. [Link]

  • YouTube. Strontium Chloride and Acetate Synthesis. [Link]

  • American Elements. Strontium Chloride Hexahydrate. [Link]

  • Google Patents. Method for preparing strontium chloride.
  • Ataman Kimya. STRONTIUM CHLORIDE. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • HomeLab. Strontium Chloride Analysis - Salt Analysis Guide. [Link]

  • Google Patents. Method for preparing high-purity strontium chloride by using strontium slag.
  • Google Patents. Production method of high purity strontium chloride.

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Technical Support Center: Optimization of Dichlorostrontium (SrCl₂) Precursor Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of dichlorostrontium (SrCl₂) precursor temperature. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively managing SrCl₂ as a precursor in various deposition processes. Here, we address common challenges and frequently asked questions to ensure the successful and repeatable delivery of SrCl₂ vapor to your process chamber.

I. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for sublimating anhydrous SrCl₂ for a Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) process?

A1: The optimal sublimation temperature for anhydrous SrCl₂ is not a single value but rather a range that depends on the desired vapor pressure and the specific requirements of your deposition system, including the desired film growth rate. Anhydrous SrCl₂ melts at 874 °C and boils at 1250 °C.[1][2] For most CVD and ALD applications, operating at temperatures that provide sufficient and stable vapor pressure without causing decomposition is crucial. A practical starting point for temperature optimization is typically in the range of 700 °C to 850 °C. It is essential to find a temperature that provides a stable and repeatable delivery of the precursor to the process chamber.[3]

Q2: How does precursor temperature affect the properties of the deposited thin film?

A2: The precursor temperature directly influences the vapor pressure and, consequently, the flux of the precursor into the reaction chamber. This can have a significant impact on the resulting thin film's properties:

  • Growth Rate: Higher precursor temperatures generally lead to a higher vapor pressure, which can increase the film growth rate.

  • Film Morphology and Roughness: In some cases, excessively high precursor temperatures can lead to gas-phase nucleation, resulting in a rougher, cloudy, or porous film.[4][5][6] Conversely, a temperature that is too low may result in an insufficient precursor supply, leading to non-uniform film growth.

  • Crystallinity: The precursor temperature can influence the crystalline phase of the deposited film. For some materials, a higher precursor temperature can promote the formation of a crystalline phase over an amorphous one.[4]

Q3: My SrCl₂ precursor seems to be degrading. What could be the cause?

A3: Thermal decomposition of the precursor is a primary concern. While anhydrous SrCl₂ is thermally stable to its melting point, impurities or reactions with residual gases in the system can lower the decomposition temperature. The thermal decomposition of a chemical involves it breaking down into simpler substances when heated.[7] Key factors to consider are:

  • Purity of SrCl₂: Ensure you are using a high-purity, anhydrous form of SrCl₂. The presence of hydrates (SrCl₂·6H₂O) is a common issue. The hexahydrate form will lose its water of crystallization in stages, starting above 61 °C, with full dehydration occurring at 320 °C.[2][8] This water vapor can interfere with the deposition process.

  • System Leaks: Air or moisture leaks in your delivery lines or chamber can react with the hot SrCl₂ vapor, leading to the formation of strontium oxide or other undesired byproducts.

  • Excessive Temperature: Although SrCl₂ is quite stable, running the sublimator at unnecessarily high temperatures for extended periods can increase the likelihood of slow decomposition over time.

Q4: What are the best practices for handling and storing SrCl₂?

A4: Proper handling and storage are critical to maintaining the integrity of your SrCl₂ precursor.

  • Storage: Strontium chloride is hygroscopic, meaning it readily absorbs moisture from the air.[9] It should be stored in a tightly closed container in a cool, dry place, preferably in a desiccator or a glovebox with an inert atmosphere.[8][10][11][12]

  • Handling: When handling SrCl₂, always use personal protective equipment, including gloves and safety glasses.[12] Avoid creating dust.[9][10] If possible, handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of SrCl₂ as a precursor.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no film growth 1. Insufficient Precursor Temperature: The sublimator temperature is too low to generate adequate vapor pressure. 2. Precursor Depletion: The SrCl₂ source has been exhausted. 3. Clogged Delivery Lines: The precursor has condensed and solidified in cooler parts of the delivery lines.1. Gradually increase the sublimator temperature in small increments (e.g., 10-20 °C) and monitor the effect on film growth. 2. Visually inspect the precursor ampoule to confirm the amount of remaining SrCl₂. 3. Ensure all gas lines from the sublimator to the process chamber are heated to a temperature at or above the sublimator temperature to prevent condensation.[3]
Poor film uniformity 1. Unstable Precursor Temperature: Fluctuations in the sublimator temperature lead to an inconsistent precursor flux. 2. Carrier Gas Flow Instability: If using a carrier gas, fluctuations in its flow rate will affect precursor delivery. 3. Non-optimal Showerhead Design or Gas Inlet Position: The precursor vapor is not being distributed evenly over the substrate.1. Verify the stability of your temperature controller and thermocouple. 2. Check the mass flow controller (MFC) for the carrier gas to ensure it is functioning correctly. 3. Review the design of your gas delivery system within the process chamber.
"Cloudy" or hazy film appearance 1. Gas-Phase Reaction: The precursor temperature is too high, causing particles to form in the gas phase before reaching the substrate.[4][6] 2. Contamination: The precursor or the deposition system is contaminated with moisture or other impurities.1. Systematically decrease the precursor temperature to see if the film clarity improves. 2. Perform a leak check on your system. Consider baking out the system to remove moisture. Verify the purity of your SrCl₂ source.
Film composition is incorrect (e.g., presence of oxygen) 1. System Leak: A leak in the system is introducing oxygen or water vapor. 2. Contaminated Precursor: The SrCl₂ precursor has absorbed moisture. 3. Reaction with Other Precursors (in multi-component deposition): Unintended reactions are occurring between precursors.1. Conduct a thorough leak check of the entire deposition system. 2. Use a fresh, properly stored batch of anhydrous SrCl₂. 3. Analyze the thermodynamics and kinetics of the potential reactions between your precursors at the operating temperatures.

III. Experimental Protocols

Protocol 1: Determining the Optimal Sublimation Temperature for SrCl₂

Objective: To identify the temperature range that provides a stable and sufficient vapor pressure of SrCl₂ for a consistent deposition process.

Methodology:

  • System Preparation:

    • Ensure the deposition system is clean and has been leak-checked.

    • Load a known quantity of anhydrous SrCl₂ into the sublimator (ampoule).

    • Heat all gas lines between the sublimator and the process chamber to a temperature at least 20-30 °C above the highest planned sublimator temperature to prevent condensation.

  • Temperature Ramping and Vapor Pressure Monitoring:

    • Begin to heat the sublimator, starting from a conservative temperature (e.g., 650 °C).

    • If your system is equipped with a pressure gauge in the precursor delivery line, monitor the pressure as you increase the temperature.

    • Increase the sublimator temperature in 25 °C increments, allowing the temperature and pressure to stabilize at each setpoint for at least 30 minutes.

  • Deposition Tests:

    • At each stable temperature setpoint, perform a short deposition run on a test substrate.

    • Keep all other deposition parameters (e.g., substrate temperature, process pressure, gas flows, deposition time) constant for each run.

  • Analysis:

    • Measure the thickness of the deposited film for each run to determine the growth rate.

    • Analyze the film properties (e.g., morphology, roughness, crystallinity) using appropriate characterization techniques (e.g., SEM, AFM, XRD).

  • Optimization:

    • Plot the growth rate as a function of the precursor temperature.

    • Identify the "operating window" where the growth rate is stable and the film properties meet the desired specifications. The optimal temperature will be within this window.

Data Presentation: SrCl₂ Physical Properties
PropertyValue
Molar Mass (anhydrous)158.53 g/mol [2][8]
Melting Point (anhydrous)874 °C[1][2][8]
Boiling Point (anhydrous)1250 °C[1][2][8]
Density (anhydrous)3.052 g/cm³[1][2][8]
Form (anhydrous)White crystalline solid[1]

IV. Visualization of Key Concepts

Workflow for SrCl₂ Precursor Temperature Optimization

G cluster_prep System Preparation cluster_opt Optimization Cycle cluster_result Outcome prep1 Load Anhydrous SrCl₂ prep2 Leak Check System prep1->prep2 prep3 Heat Gas Lines prep2->prep3 set_temp Set Sublimator Temperature prep3->set_temp stabilize Stabilize Temperature & Pressure set_temp->stabilize deposit Perform Deposition stabilize->deposit analyze Analyze Film Properties deposit->analyze decision Properties Optimal? analyze->decision decision->set_temp No, Adjust Temp optimal_temp Identify Optimal Temperature Window decision->optimal_temp Yes

Caption: Workflow for optimizing SrCl₂ precursor temperature.

Logical Relationship: Temperature Effects on Deposition

G cluster_low Too Low cluster_high Too High cluster_optimal Optimal temp Precursor Temperature low_vp Low Vapor Pressure temp->low_vp high_vp High Vapor Pressure temp->high_vp stable_vp Stable Vapor Pressure temp->stable_vp low_flux Insufficient Precursor Flux low_vp->low_flux low_growth Low/No Growth & Poor Uniformity low_flux->low_growth gas_phase Gas-Phase Nucleation high_vp->gas_phase rough_film Rough/Cloudy Film gas_phase->rough_film controlled_flux Controlled Precursor Flux stable_vp->controlled_flux good_film Uniform, High-Quality Film controlled_flux->good_film

Caption: Effect of precursor temperature on deposition outcomes.

V. References

  • Growth behavior of titanium dioxide thin films at different precursor temperatures. (n.d.). National Institutes of Health. Retrieved from

  • EFFECT OF DEPOSITION TEMPERATURE VARIATION ON THIN FILMS SYNTHESIS VIA AACVD. (2016). International Journal of Advanced Research, 4(8), 891-896. Retrieved from

  • Growth behavior of titanium dioxide thin films at different precursor temperatures. (2012). Nanoscale Research Letters, 7(1), 433. Retrieved from

  • SAFETY DATA SHEET - Strontium chloride hexahydrate. (2022). Sigma-Aldrich. Retrieved from

  • Strontium Chloride Safety Data Sheet. (n.d.). ESPI Metals. Retrieved from

  • Safety Data Sheet: Strontium chloride hexahydrate. (n.d.). Carl ROTH. Retrieved from

  • SAFETY DATA SHEET - Strontium chloride. (2024). Fisher Scientific. Retrieved from

  • Properties of SRCl2. (n.d.). Retrieved from

  • Strontium chloride Safety Data Sheet. (2023). ChemicalBook. Retrieved from

  • Strontium chloride. (n.d.). Sciencemadness Wiki. Retrieved from

  • Strontium chloride. (n.d.). Wikipedia. Retrieved from

  • Precise Control of Gas Delivery for Liquid and Solid Precursors. (n.d.). Brooks Instrument. Retrieved from

  • Thermal Decomposition. (2020). YouTube. Retrieved from

Sources

Technical Support Center: Dichlorostrontium (SrCl₂) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dichlorostrontium. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of strontium chloride. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and refine your purification protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of strontium chloride and the core principles of its purification.

Q1: What are the most common impurities in crude strontium chloride and where do they originate?

A1: The nature of impurities in crude SrCl₂ is intrinsically linked to its synthesis method. The most common route involves the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydrochloric acid (HCl).[1][2]

Common impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual SrCO₃, which is sparingly soluble in water.

  • Alkaline Earth Metal Cations: The primary contaminants are often other alkaline earth metals present in the original mineral source (e.g., celestite), such as calcium (Ca²⁺) and barium (Ba²⁺). Their chlorides (CaCl₂ and BaCl₂) have similar chemical properties, making them challenging to separate.

  • Transition Metals: Iron (Fe³⁺) is a frequent contaminant, often introduced from raw materials or reaction vessels, which can impart a yellowish or brownish tint to the final product.[3]

  • Insoluble Particulates: Silicates and other acid-insoluble materials from the strontium source may persist.[4]

Q2: What are the different hydrated forms of strontium chloride, and how do they influence purification?

A2: Strontium chloride can exist in several hydration states, which is a critical factor in purification and handling. The primary forms are the anhydrous salt (SrCl₂), the dihydrate (SrCl₂·2H₂O), and the hexahydrate (SrCl₂·6H₂O).

  • SrCl₂·6H₂O (Hexahydrate): This is the form that crystallizes from an aqueous solution at temperatures below 61°C.[1] Most purification protocols involving aqueous recrystallization will yield the hexahydrate.

  • Intermediate Hydrates: Upon heating, the hexahydrate loses water in stages, forming the dihydrate and monohydrate before becoming fully anhydrous.

  • SrCl₂ (Anhydrous): Full dehydration is achieved by heating to approximately 320°C.[1] The anhydrous form is highly hygroscopic and will readily absorb atmospheric moisture to re-form hydrates.

Understanding these forms is crucial because the purification strategy (e.g., recrystallization) typically produces the stable hexahydrate, which must then be dehydrated if the anhydrous form is required.

Q3: What is the core principle of purifying SrCl₂ via recrystallization?

A3: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound (SrCl₂) decreases, causing it to crystallize out of the solution in a pure form.[5]

The impurities, which are either present in much smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (mother liquor). The success of this technique hinges on selecting a solvent in which strontium chloride is highly soluble at high temperatures but significantly less soluble at low temperatures.

Q4: How can I convert the purified SrCl₂·6H₂O crystals to the anhydrous form?

A4: Obtaining anhydrous SrCl₂ from the purified hexahydrate requires careful, staged heating to remove the six molecules of water of crystallization.

A typical procedure is as follows:

  • Gently heat the SrCl₂·6H₂O crystals above 61°C. The salt will dissolve in its own water of crystallization.

  • Continue heating gradually. The hexahydrate will transition through dihydrate and monohydrate forms.

  • For complete dehydration, the temperature must be raised to 320°C.[1] This is often performed under a vacuum or a stream of dry, inert gas to facilitate the removal of water vapor and prevent hydrolysis at elevated temperatures.

Caution: Rapid heating can cause the salt to fuse into a hard cake, trapping moisture and making complete dehydration difficult.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of strontium chloride.

Q5: My final SrCl₂ product has a yellow or brown tint. What is the cause and how can it be removed?

A5: A yellow or brown discoloration in your SrCl₂ product is almost always indicative of iron contamination, typically in the form of ferric ions (Fe³⁺).

Cause: Iron impurities can be present in the initial strontium carbonate or introduced from the reaction equipment.

Solution: Precipitation of Iron Hydroxide Iron can be effectively removed by adjusting the pH of the SrCl₂ solution.

  • Dissolve the impure SrCl₂ in water.

  • Slightly increase the pH of the solution to between 7 and 9. This can be achieved by carefully adding a dilute solution of strontium hydroxide (Sr(OH)₂) or sodium hydroxide (NaOH).[4]

  • At this pH, iron will precipitate as highly insoluble iron(III) hydroxide (Fe(OH)₃), which has a characteristic reddish-brown color.

  • Optionally, adding a small amount of an oxidizing agent like 30% hydrogen peroxide can ensure all iron is in the Fe³⁺ state for efficient precipitation.[3]

  • Heat the solution to near boiling to coagulate the precipitate, then remove it by hot filtration. The resulting clear solution can then be recrystallized.

Q6: Analytical testing (ICP-AES, Flame Test) reveals significant barium contamination. How can I selectively remove it?

A6: Barium is a common and challenging impurity to remove from strontium salts due to its chemical similarity. The most effective method leverages the significant difference in solubility between strontium sulfate and barium sulfate.

Cause: Barium is often co-located with strontium in natural mineral deposits.

Solution: Selective Precipitation with Sulfate Barium sulfate (BaSO₄) is vastly less soluble in water than strontium sulfate (SrSO₄).

  • Dissolve the impure SrCl₂ in deionized water to create a concentrated solution.

  • While heating and stirring, add a dilute solution of sulfuric acid (H₂SO₄) or a soluble sulfate salt (e.g., Na₂SO₄) dropwise.[3][6]

  • Barium will immediately precipitate as a fine white powder of BaSO₄. SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2NaCl(aq) (Strontium sulfate may also precipitate if too much sulfate is added) BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s)↓ + 2NaCl(aq)

  • The key is to add just enough sulfate to precipitate the barium without causing significant loss of the strontium product. This is known as fractional precipitation. Monitor the removal of barium from the solution using analytical techniques if high purity is required.

  • After addition, digest the mixture by heating for 1-2 hours to encourage crystal growth of the precipitate, making it easier to filter.[4]

  • Filter the solution while hot to remove the BaSO₄ precipitate. The purified SrCl₂ solution can then be cooled to induce crystallization.

Q7: My yield after recrystallization is extremely low. What are the common causes and how can I improve it?

A7: Low recovery is a frequent issue in recrystallization. The cause is often procedural rather than chemical.[7]

Common Causes & Solutions:

CauseExplanationSolution
Excess Solvent Using too much solvent to dissolve the crude product keeps a significant amount of SrCl₂ dissolved even after cooling, preventing it from crystallizing.[7]Use the minimum amount of boiling solvent required to fully dissolve the solid. Add the hot solvent in small portions until dissolution is just complete.
Premature Crystallization If the solution cools too quickly during hot filtration (to remove insoluble impurities), product is lost on the filter paper.Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration.
Inefficient Cooling Cooling the solution too rapidly can trap impurities within the crystal lattice and lead to smaller, less pure crystals.Allow the solution to cool slowly and undisturbed to room temperature first. Then, place it in an ice bath to maximize crystal formation.[7]
Excessive Washing Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of your purified product.Wash the crystals with a minimum amount of ice-cold solvent, just enough to rinse away the mother liquor.[7]
Q8: No crystals are forming after I cool the solution. What should I do?

A8: The failure of crystals to form indicates that the solution is supersaturated. This is a common occurrence that can be rectified by inducing crystallization.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure SrCl₂ (a "seed crystal") to the supersaturated solution. This crystal acts as a template onto which other molecules can deposit, initiating the crystallization process.

  • Further Cooling: Ensure the solution has been cooled sufficiently. An ice-salt bath can achieve temperatures below 0°C, further reducing the solubility of SrCl₂ and promoting crystallization.

  • Reduce Solvent Volume: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent, increasing the concentration of SrCl₂ until it is supersaturated at a higher temperature. Then, attempt to cool it again.

Experimental Protocols & Workflows

Protocol 1: High-Purity Strontium Chloride via Recrystallization

This protocol details the purification of crude SrCl₂ contaminated with insoluble matter and soluble impurities like calcium and barium chlorides.

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude SrCl₂ solid. Add a minimal volume of deionized water. Heat the mixture to boiling (approx. 100°C) while stirring continuously. Continue adding small portions of hot deionized water until the SrCl₂ has just completely dissolved.

  • Impurity Removal (if necessary):

    • For Iron: Adjust pH to 7-9 with dilute Sr(OH)₂ solution, heat, and perform a hot gravity filtration to remove the precipitated Fe(OH)₃.

    • For Barium: Add a stoichiometric equivalent of dilute Na₂SO₄ solution relative to the barium impurity, digest by heating for 1 hour, and perform a hot gravity filtration to remove the precipitated BaSO₄.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Needle-like crystals of SrCl₂·6H₂O should form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the crystals. For the hexahydrate, this can be done in a desiccator or a low-temperature oven. For anhydrous SrCl₂, follow the staged heating protocol described in Q4 .

Workflow for SrCl₂ Purification

The following diagram illustrates the general workflow for purifying crude strontium chloride.

PurificationWorkflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal (Hot Filtration) cluster_cryst Crystallization & Collection cluster_final Final Product Crude Crude SrCl₂ Dissolve Dissolve in Minimum Boiling H₂O Crude->Dissolve Filtration Hot Gravity Filtration Dissolve->Filtration Insolubles Insoluble Impurities (e.g., SrCO₃, silicates) Precipitates Precipitated Impurities (e.g., Fe(OH)₃, BaSO₄) Filtration->Insolubles Remove Filtration->Precipitates Remove Filtrate Clear, Hot Filtrate Filtration->Filtrate Cooling Slow Cooling to RT, then Ice Bath Filtrate->Cooling Collection Vacuum Filtration Cooling->Collection MotherLiquor Mother Liquor (Soluble Impurities) Collection->MotherLiquor Discard Wash Wash with Ice-Cold H₂O Collection->Wash Drying Drying Wash->Drying Pure Pure SrCl₂·6H₂O Drying->Pure

Caption: General workflow for the purification of strontium chloride.

References

  • Ataman Kimya. STRONTIUM CHLORIDE ANHYDROUS.
  • chemeurope.com. Strontium chloride.
  • ChemBK. strontium chloride solution.
  • Wikipedia. Strontium chloride. [Link]

  • Sciencemadness Wiki. Strontium chloride. [Link]

  • Google Patents. Method for preparing high-purity strontium chloride by using strontium slag.
  • Wallwork, L. M., et al. (2020). Enhanced Strontium Removal through Microbially Induced Carbonate Precipitation by Indigenous Ureolytic Bacteria. ACS Earth and Space Chemistry. [Link]

  • GeeksforGeeks. Strontium Chloride Formula. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

Sources

Technical Support Center: Purification of Dichlorostrontium (SrCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for dichlorostrontium (strontium chloride, SrCl₂). This resource is designed for researchers, scientists, and drug development professionals who require high-purity SrCl₂ for their experimental work. We understand that impurities can significantly impact experimental outcomes, from altering crystal growth to interfering with biological assays. This guide provides in-depth, field-proven answers and protocols to help you identify, troubleshoot, and remove common impurities from your SrCl₂ preparations.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade strontium chloride?

Commercial-grade strontium chloride, particularly that derived from minerals like celestite (strontium sulfate), typically contains several impurities. The most significant are other alkaline earth metals, due to their chemical similarity to strontium. Major impurities include compounds of barium and calcium.[1] Heavy metals such as iron are also common.[1] Depending on the manufacturing process, you may also encounter alkali metals (Na, K), unreacted starting materials, and other transition metals.[2]

Q2: What is the significance of barium as an impurity in SrCl₂?

Barium is a critical impurity to control for two primary reasons. First, its chemical properties are very similar to strontium, making it difficult to separate using simple crystallization methods. Second, barium compounds are significantly more toxic than their strontium counterparts.[3][4] For applications in biological systems, cell culture, or pharmaceuticals, minimizing barium content is essential for data integrity and safety. Pharmaceutical-grade SrCl₂ has strict limits on barium content, often below 100 ppm.[1]

Q3: How does the purity of SrCl₂ vary between different grades?

The purity of strontium chloride varies significantly by grade, which dictates its suitable applications.

Grade Typical Assay (SrCl₂·6H₂O) Key Impurity Limits Common Applications
Technical Grade ~98%Higher tolerance for Ba, Ca, and Fe.Pyrotechnics, metallurgy, glass manufacturing.[1]
Reagent Grade (ACS) 99.0 – 103.0%Barium (Ba): ≤ 0.05%, Calcium (Ca): ≤ 0.05%, Heavy Metals (as Pb): ≤ 5 ppm, Iron (Fe): ≤ 5 ppm.[5]General laboratory use, chemical synthesis.
Pharmaceutical Grade ≥ 99.0%Barium (Ba): ≤ 100 ppm (0.01%), Heavy Metals: ≤ 10 ppm, Iron (Fe): ≤ 20 ppm.[1]Drug development, biological research, oocyte activation studies.[1]
Q4: Why is controlling the pH important during purification?

Controlling the pH is a crucial step in selectively removing different classes of impurities.

  • Heavy Metal Removal: Most heavy metal impurities (like iron, nickel, and copper) precipitate as insoluble hydroxides in neutral to slightly alkaline conditions (pH 7-9). By adjusting the pH upwards, these can be filtered out.

  • Barium Removal: The selective precipitation of barium as barium sulfate (BaSO₄) is most effective in a slightly acidic solution (pH 2-6).[6] This acidic environment helps prevent the co-precipitation of strontium and keeps other metal hydroxides dissolved. After barium sulfate precipitation, the pH is often raised to remove any remaining heavy metals.[6]

Troubleshooting Guide: Common Experimental Issues
Problem 1: My freshly prepared SrCl₂ solution is cloudy or contains visible solid particles.
  • Probable Cause: This is typically due to the presence of insoluble or sparingly soluble impurities. The most common culprits are unreacted strontium carbonate (SrCO₃) from the synthesis process or strontium sulfate (SrSO₄), which has low solubility in water.

  • Causality: If SrCl₂ is synthesized from strontium carbonate and hydrochloric acid, incomplete reaction can leave residual carbonate.[4] Strontium sulfate's solubility is low (Ksp = 3.4×10⁻⁷), and it can persist from the raw celestite ore.[1]

  • Solution: Simple physical filtration is the most effective solution.

    • Use a Buchner funnel with an appropriate grade of filter paper (e.g., Whatman No. 1 or finer for smaller particles).

    • Apply a vacuum to speed up the filtration process.

    • Wash the filter cake with a small amount of deionized water to recover any entrapped SrCl₂ solution.

    • The resulting filtrate should be clear and ready for further purification or use.

Problem 2: I suspect my SrCl₂ is contaminated with barium. How can I remove it effectively?
  • Probable Cause: Barium is the most common and challenging impurity in strontium salts because it originates from the same mineral deposits and shares similar chemical properties.

  • Causality: The principle for removing barium is based on the significant difference in solubility between barium sulfate (BaSO₄, Ksp ≈ 1.1×10⁻¹⁰) and strontium sulfate (SrSO₄, Ksp ≈ 3.4×10⁻⁷). By carefully introducing sulfate ions, BaSO₄ can be selectively precipitated.[1][3]

  • Solution: A controlled precipitation of barium sulfate is the industry-standard method. See Protocol 1: Selective Removal of Barium by Sulfate Precipitation for a detailed, step-by-step methodology. The key is the slow, controlled addition of a sulfate source to an acidic solution of SrCl₂.[6]

Problem 3: My SrCl₂ solution has a distinct yellow or brownish tint, indicating iron contamination.
  • Probable Cause: The coloration is almost certainly due to the presence of iron ions, likely as Fe³⁺.

  • Causality: Iron is a widespread element and a common impurity in industrial chemicals. In solution, Fe³⁺ ions form colored coordination complexes with water and chloride ions.

  • Solution: Iron can be efficiently removed by precipitating it as highly insoluble iron(III) hydroxide (Fe(OH)₃, Ksp ≈ 2.8×10⁻³⁹). This is achieved by carefully raising the pH of the solution. See Protocol 2: Removal of Heavy Metals by Hydroxide Precipitation for a detailed workflow.

Problem 4: Elemental analysis shows high levels of calcium in my SrCl₂. How can I reduce it?
  • Probable Cause: Calcium is another common alkaline earth impurity that co-exists with strontium in nature.

  • Causality: While fractional crystallization from water can provide some separation, the solubilities of CaCl₂ and SrCl₂ are not sufficiently different for an efficient single-step process. However, a significant difference in solubility exists in certain organic solvents.

  • Solution: A patented and effective method involves washing the solid strontium chloride hydrate with ethanol.[7] Calcium chloride is significantly more soluble in ethanol than strontium chloride, allowing it to be preferentially washed away.

    • Crystallize the contaminated SrCl₂ from an aqueous solution to obtain the solid hydrate.

    • Filter the crystals to remove the mother liquor.

    • Wash the resulting crystal cake with a controlled volume of cold ethanol.

    • The ethanol wash will dissolve the majority of the calcium chloride impurity, leaving behind purer strontium chloride hydrate.[7]

    • Repeat the wash if necessary for higher purity.

Visualized Purification Workflow

The following diagram illustrates a comprehensive workflow for purifying technical-grade strontium chloride to a high-purity reagent suitable for most research applications.

PurificationWorkflow start Technical-Grade SrCl₂ Solution step1 Step 1: Acidification (Adjust pH to 2-4 with HCl) start->step1 Dissolve in H₂O step2 Step 2: Ba²⁺ Precipitation (Slowly add Na₂SO₄ solution) step1->step2 Prepare for Ba removal step3 Step 3: Filtration (Remove BaSO₄ precipitate) step2->step3 step4 Step 4: pH Adjustment (Raise pH to 8-9 with Sr(OH)₂) step3->step4 Clear Filtrate waste1 Barium Sulfate (Waste) step3->waste1 step5 Step 5: Filtration (Remove Fe(OH)₃ & other metal hydroxides) step4->step5 step6 Step 6: Recrystallization (Concentrate and cool solution) step5->step6 Purified Filtrate waste2 Metal Hydroxides (Waste) step5->waste2 end High-Purity SrCl₂ Crystals step6->end

Caption: A multi-step workflow for the purification of SrCl₂.

Experimental Protocols
Protocol 1: Selective Removal of Barium by Sulfate Precipitation

This protocol describes the removal of barium contamination from an aqueous solution of strontium chloride. The procedure is based on a method adapted from established chemical separation patents.[6]

  • Solution Preparation: Dissolve the impure strontium chloride in deionized water to create a concentrated solution (e.g., 200-300 g/L).

  • Acidification: Adjust the pH of the solution to a range of 2 to 4 using dilute hydrochloric acid (HCl). This step is critical to prevent co-precipitation of other metal ions.[6]

  • Precipitant Preparation: Prepare a dilute solution of sodium sulfate (Na₂SO₄), for example, a 5-10% (w/v) solution.

  • Controlled Precipitation: While vigorously stirring the acidified SrCl₂ solution, add the Na₂SO₄ solution dropwise over an extended period. A slow addition rate (e.g., adding the stoichiometric amount over 1-2 hours) is crucial to form pure BaSO₄ crystals and minimize SrSO₄ co-precipitation.[6]

  • Digestion: After the addition is complete, continue stirring the mixture at ambient temperature for several hours, or let it stand overnight. This "digestion" period allows smaller crystals to dissolve and re-precipitate onto larger ones, improving filterability.

  • Filtration: Filter the solution through a fine filter paper (e.g., Whatman No. 42) to remove the white precipitate of barium sulfate.

  • Verification (Optional): To the clear filtrate, add a few more drops of the Na₂SO₄ solution. If no further cloudiness appears, the barium removal is complete.

Protocol 2: Removal of Heavy Metals by Hydroxide Precipitation

This protocol is designed to remove iron and other transition metal impurities from an SrCl₂ solution. It is often performed after barium removal.

  • pH Adjustment: Take the clear, barium-free filtrate from Protocol 1. While stirring, slowly add a slurry of strontium hydroxide (Sr(OH)₂) or a dilute solution of sodium hydroxide (NaOH) to raise the pH to between 8 and 9. Using Sr(OH)₂ is preferable as it avoids introducing a new cation (Na⁺) into the solution.

  • Precipitation: As the pH increases, you will observe the formation of a gelatinous precipitate, which is typically reddish-brown if iron is present (Fe(OH)₃). Other heavy metal hydroxides will also precipitate in this pH range.

  • Heating and Digestion: Gently heat the mixture to about 60-70°C and hold for 30-60 minutes. This helps to coagulate the fine precipitate, making it easier to filter.

  • Filtration: Filter the hot solution through a medium-to-fine filter paper to remove the metal hydroxide precipitate. The resulting filtrate should be colorless.

  • Final Recrystallization: The purified SrCl₂ solution can now be concentrated by heating and then cooled to crystallize the high-purity SrCl₂·6H₂O.[2][8]

Troubleshooting Logic Diagram

TroubleshootingTree issue What is the issue with your SrCl₂ sample? color Solution has a yellow/brown color issue->color cloudy Solution is cloudy or has solid particles issue->cloudy barium Analysis shows high Barium (Ba) content issue->barium calcium Analysis shows high Calcium (Ca) content issue->calcium sol_iron Probable Cause: Iron (Fe³⁺) Contamination color->sol_iron sol_insoluble Probable Cause: Insoluble matter (e.g., SrSO₄, SrCO₃) cloudy->sol_insoluble sol_barium Probable Cause: Barium is a common co-processed impurity barium->sol_barium sol_calcium Probable Cause: Calcium is a common co-processed impurity calcium->sol_calcium proc_hydroxide Action: Perform Hydroxide Precipitation (Protocol 2) sol_iron->proc_hydroxide proc_filter Action: Perform simple filtration sol_insoluble->proc_filter proc_sulfate Action: Perform Sulfate Precipitation (Protocol 1) sol_barium->proc_sulfate proc_ethanol Action: Perform Ethanol Wash of SrCl₂ crystals sol_calcium->proc_ethanol

Caption: A decision tree for troubleshooting SrCl₂ purity issues.

References
  • Zhang, J., et al. (2014). Co-precipitation of Radium with Barium and Strontium Sulfate and Its Impact on the Fate of Radium during Treatment of Produced Water from Unconventional Gas Extraction. Environmental Science & Technology. Available at: [Link]

  • Properties of SRCl2. (n.d.). SynQuest Labs.
  • Assessment of the radium-barium co-precipitation and its potential influence on the solubility of Ra in the near - SKB. (n.d.).
  • PubMed. (2014). Co-precipitation of radium with barium and strontium sulfate and its impact on the fate of radium during treatment of produced water from unconventional gas extraction. National Center for Biotechnology Information. Available at: [Link]

  • Radium sulfate – Knowledge and References - Taylor & Francis. (n.d.).
  • Sweeney, W. O. (1970). Method of separating strontium chloride from mixed solutions using ethanol. U.S. Patent 3,495,953. Google Patents.
  • Strontium and Barium - Sciencemadness Discussion Board. (2011).
  • Peschen, P., et al. (1990). Process for separating barium from water-soluble strontium salts. U.S. Patent 4,980,135. Google Patents.
  • Kudryavskii, Y. P., & Rakhimova, O. V. (2007). Coprecipitation of radium with barium sulfate from salt solutions. Radiochemistry. Available at: [Link]

  • Strontium Chloride | High-Purity Reagent | RUO - Benchchem. (n.d.).
  • Production method of high purity strontium chloride. (2001). Japanese Patent JP3137226B2. Google Patents.
  • Method for preparing high-purity strontium chloride by using strontium slag. (2015). Chinese Patent CN104891711A. Google Patents.
  • Strontium chloride - chemeurope.com. (n.d.).
  • Strontium chloride - Wikipedia. (n.d.). Wikimedia Foundation. Available at: [Link]

  • Process for separating barium from strontium salts being dissolved in water. (1992). Czech Patent CS276111B6. Google Patents.
  • PRODUCT DATA SHEET – Strontium Chloride. (n.d.). CORECHEM Inc.

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Technical Support Center: Stabilizing Dichlorostrontium in Solution for Extended Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichlorostrontium (strontium chloride, SrCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation, storage, and use of stable SrCl₂ solutions in long-term experiments.

Introduction to this compound Stability

This compound is a salt that is highly soluble in water and forms a neutral aqueous solution. While generally stable, its long-term stability in solution can be influenced by several factors, including temperature, exposure to atmospheric gases, and interactions with other solution components. Understanding and controlling these factors is critical for ensuring the reproducibility and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation in SrCl₂ solutions?

A1: The most common cause of precipitation is the reaction of aqueous strontium ions (Sr²⁺) with carbonate ions (CO₃²⁻) to form insoluble strontium carbonate (SrCO₃). Carbonate ions can be introduced from the dissolution of atmospheric carbon dioxide (CO₂) into the solution. Precipitation can also occur in the presence of sulfate ions (SO₄²⁻), forming strontium sulfate (SrSO₄).

Q2: What is the optimal pH range for maintaining SrCl₂ in solution?

A2: Strontium ions (Sr²⁺) are stable in a neutral to slightly acidic pH range. Experimental data suggests that potential changes and precipitation are less likely to occur within a pH range of approximately 4.3 to 9.4. Below pH 4.3, the solution may become more reactive, while above pH 9.4, there is an increased risk of precipitation with hydroxide or carbonate ions.

Q3: Can I autoclave my SrCl₂ solution to sterilize it?

A3: While autoclaving is a common sterilization method, it is generally not recommended for SrCl₂ solutions, especially if they are prepared with buffers containing bicarbonates. The high heat can accelerate the degradation of some components and may lead to the precipitation of salts.[1] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing SrCl₂ solutions for biological experiments.[1][2][3][4]

Q4: How should I store my stock SrCl₂ solution for long-term use?

A4: For long-term stability, it is recommended to store concentrated stock solutions of SrCl₂ in tightly sealed, sterile containers at 2-8°C.[5] Refrigeration slows down potential degradation reactions and reduces the absorption of atmospheric CO₂. For working solutions, prepare them fresh from the stock solution when possible.

Q5: Is SrCl₂ compatible with common biological buffers like PBS, TRIS, and HEPES?

A5:

  • PBS (Phosphate-Buffered Saline): SrCl₂ is generally compatible with PBS. However, if the PBS formulation contains sulfates, there is a risk of strontium sulfate precipitation.

  • TRIS (tris(hydroxymethyl)aminomethane): TRIS buffers are generally compatible with SrCl₂.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer and is a good choice for use with divalent cations like Sr²⁺ as it is less likely to form complexes compared to some other buffers.[6][7][8]

  • MES, MOPS, and PIPES: These "Good's" buffers are also generally suitable for use with SrCl₂, as they have low metal-binding capacities.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cloudiness or precipitation appears in the SrCl₂ solution upon storage. 1. Absorption of atmospheric CO₂: The solution has absorbed CO₂ from the air, leading to the formation of insoluble strontium carbonate. 2. Contamination: The solution may be contaminated with bacteria or fungi.1. Prepare fresh solution using de-gassed, deionized water. Store in a tightly sealed container with minimal headspace. Consider overlaying the solution with an inert gas like nitrogen or argon for very long-term storage. 2. Discard the solution and prepare a new, sterile solution. Ensure proper aseptic technique during preparation and handling.[10][11][12][13]
Precipitate forms when SrCl₂ is added to my experimental medium (e.g., cell culture medium). 1. Reaction with bicarbonate: Many cell culture media, such as DMEM and RPMI-1640, are buffered with sodium bicarbonate, which can react with Sr²⁺ to form strontium carbonate.[6][14] 2. Reaction with sulfates or phosphates: The medium may contain high concentrations of sulfate or phosphate salts.1. Consider using a bicarbonate-free medium or a medium with a lower bicarbonate concentration if your experimental conditions allow. Alternatively, add the SrCl₂ solution slowly while stirring to minimize localized high concentrations. 2. Check the formulation of your medium. If high levels of sulfates or phosphates are present, you may need to adjust the concentration of SrCl₂ or choose an alternative medium.
Inconsistent experimental results over time. 1. Change in SrCl₂ concentration: The concentration of your stock or working solution may have changed due to evaporation or precipitation. 2. Degradation of the solution: The solution may have degraded over time, affecting its activity.1. Regularly verify the concentration of your SrCl₂ solution using a quality control assay (see protocol below). Prepare fresh working solutions from a validated stock solution for each experiment. 2. Prepare fresh solutions more frequently. Avoid repeated freeze-thaw cycles.
Unexpected cytotoxicity in cell culture experiments. 1. High concentration of SrCl₂: The concentration of SrCl₂ used may be toxic to the specific cell line.[15][16][17][18][19] 2. Contamination: The SrCl₂ solution may be contaminated with endotoxins or other cytotoxic substances.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of SrCl₂ for your cell line.[15][16][17] 2. Use high-purity, endotoxin-free SrCl₂ and prepare solutions under sterile conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of SrCl₂.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O), analytical grade

  • High-purity, deionized water (ddH₂O), 18.2 MΩ·cm

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottle

Procedure:

  • Weighing: Accurately weigh 266.62 g of SrCl₂·6H₂O.

  • Dissolving: In a sterile beaker, dissolve the SrCl₂·6H₂O in approximately 800 mL of ddH₂O. Stir until fully dissolved.

  • Volume Adjustment: Transfer the solution to a 1 L sterile volumetric flask and bring the final volume to 1 L with ddH₂O.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Tightly seal the bottle and store at 2-8°C, protected from light.

Protocol 2: Quality Control - Spectrophotometric Assay for Strontium Concentration

This is a simplified colorimetric assay to verify the approximate concentration of your SrCl₂ solution using Xylenol Orange as an indicator. A standard curve should be generated for accurate quantification.

Materials:

  • Xylenol Orange solution (0.05% w/v in ddH₂O)

  • Buffer solution (pH should be optimized for the complex formation, typically around 9.5-11)

  • SrCl₂ standards of known concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of SrCl₂ standards (e.g., 0.5 ppm, 1 ppm, 2 ppm, 4 ppm) from a reliable stock.

  • Sample Preparation: Dilute an aliquot of your SrCl₂ solution to be tested to fall within the range of your standards.

  • Reaction: In separate cuvettes, mix a defined volume of each standard and the diluted sample with a defined volume of the buffer and Xylenol Orange solution.

  • Incubation: Allow the color to develop. The reaction is often temperature-dependent and may require warming (e.g., 45-50°C) for optimal complex formation.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the Sr-Xylenol Orange complex (approximately 570 nm).

  • Analysis: Plot a standard curve of absorbance versus concentration for your standards. Use the absorbance of your unknown sample to determine its concentration from the standard curve.

Diagrams

Factors Affecting this compound Solution Stability

Workflow A Weigh SrCl₂·6H₂O B Dissolve in High-Purity Water A->B C Adjust to Final Volume B->C D Sterile Filter (0.22 µm) C->D E Store at 2-8°C in a Tightly Sealed Container D->E F Quality Control Assay (e.g., Spectrophotometry) E->F Before and During Long-Term Use G Use in Experiment F->G Verified Solution

Caption: Recommended workflow for preparing and validating stable SrCl₂ solutions.

References

  • Fundamental techniques used in cell culture - faCellitate. (2023, July 7). Retrieved from [Link]

  • How to Maintain Sterility in Cell Culture: Aseptic Techniques - YouTube. (2018, May 21). Retrieved from [Link]

  • ASEPTIC AND GOOD CELL CULTURE TECHNIQUES - EuroBioBank. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of Micro Concentration of Strontium with Xylenol Orange. (n.d.). Retrieved from [Link]

  • Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.). Retrieved from [Link]

  • Colorimetric Determination of Strontium with Chloranilic Acid - PDF Free Download. (n.d.). Retrieved from [Link]

  • CALORIMETRIC DETERMINATION OF STRONTIUM (Journal Article) | OSTI.GOV. (n.d.). Retrieved from [Link]

  • The effects of strontium chloride on viability of mouse connective tissue fibroblast cells - DergiPark. (n.d.). Retrieved from [Link]

  • The effects of strontium chloride on viability of mouse connective tissue fibroblast cells. (2025, August 6). Retrieved from [Link]

  • autoclaving media vs dissolving + sterile filter? : r/labrats - Reddit. (2019, June 21). Retrieved from [Link]

  • Chemistry of Strontium in Natural Water - USGS Publications Warehouse. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of Strontium with Dibromo-p-chloro-chlorophosphonazo. (n.d.). Retrieved from [Link]

  • Autoclaving Media Versus Sterile Filter - General Lab Techniques - Protocol Online. (2008, May 7). Retrieved from [Link]

  • Solutions for lab scale sterile filtration and clarification. (2024, May 30). Retrieved from [Link]

  • The effects of strontium chloride on viability of mouse connective tissue fibroblast cells. (2013, January 22). Retrieved from [Link]

  • Should I filter sterilize or autoclave 1x PBS for cell culture? - ResearchGate. (2014, November 25). Retrieved from [Link]

  • MES – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (n.d.). Retrieved from [Link]

  • How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen - YouTube. (2022, July 1). Retrieved from [Link]

  • Effect of Temperature on the Removal of Cesium and Strontium Ions from Aqueous Solutions Using Zeolite A - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell Culture Medium FAQ - A professional supplier of swabs. (n.d.). Retrieved from [Link]

  • Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - NIH. (n.d.). Retrieved from [Link]

  • Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

  • Evaluation of Use of RPMI Medium to Preserve Cell Morphology for Pleural/Peritoneal Fluid Cytology - NIH. (n.d.). Retrieved from [Link]

  • Removal of Cesium and Strontium Ions from Aqueous Solutions by Thermally Treated Natural Zeolite - MDPI. (n.d.). Retrieved from [Link]

  • Roswell Park Memorial Institute Medium (RPMI medium) - Incyte Diagnostics. (n.d.). Retrieved from [Link]

  • the transition temperatures of strontium chloride and strontium bromide as fixed points in thermometry. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Why does the pH of Tris/Hepes buffer change with addition of Calcium Chloride? (2017, February 19). Retrieved from [Link]

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Dichlorostrontium (SrCl₂) Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichlorostrontium (SrCl₂) synthesis and scale-up. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of producing high-purity strontium chloride on a larger scale. Here, we move beyond basic protocols to address the nuanced challenges that arise during process development, offering field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Section 1: Navigating Core Synthesis Challenges

The transition from a bench-scale synthesis to a pilot or production scale introduces variables that can significantly impact yield, purity, and safety. This section addresses the most common hurdles encountered during the primary reaction phase.

FAQ 1: How can we effectively control the exothermic reaction between strontium carbonate (SrCO₃) and hydrochloric acid (HCl) at scale?

Answer: The reaction SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂ is highly exothermic and releases significant volumes of carbon dioxide gas. Failure to manage these two factors can lead to dangerous thermal runaways, pressure buildup, and poor product quality.

Core Challenge: Heat removal and gas evolution management. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making passive heat dissipation inefficient.

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: The most critical control parameter is the addition rate of hydrochloric acid. Implement a programmed-rate dosing pump to add HCl slowly to the strontium carbonate slurry. This ensures the reaction rate does not exceed the cooling capacity of the reactor.

  • Reactor & Cooling System:

    • Jacketed Reactors: Employ a reactor with a cooling jacket circulating a coolant (e.g., chilled water or a glycol solution). Ensure the coolant flow rate is sufficient to maintain the desired batch temperature (typically 25-40°C).

    • Internal Cooling Coils/Heat Exchangers: For very large batches, internal cooling coils or an external heat exchange loop may be necessary to provide additional heat removal capacity.

  • Gas Management:

    • Adequate Headspace & Ventilation: Ensure the reactor has sufficient headspace to accommodate foaming, which is common due to CO₂ evolution. The reactor must be vented to a scrubber system to neutralize any HCl vapors carried over with the CO₂.[1][2][3][4]

    • Anti-Foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be added to the slurry to manage foam formation without contaminating the final product.

Section 2: Purity and Impurity Management

Achieving the required purity for pharmaceutical or high-tech applications is often the most significant scale-up challenge. Common impurities in strontium chloride are typically other alkaline earth metals like calcium (Ca²⁺) and barium (Ba²⁺), which originate from the raw strontium carbonate.[5]

FAQ 2: Our final SrCl₂ product is contaminated with calcium chloride. What are the most effective methods for its removal at scale?

Answer: Calcium and strontium have very similar chemical properties, making their separation challenging.[6] The choice of method depends on the concentration of the calcium impurity and the required purity of the final product.

Troubleshooting & Separation Protocols:

MethodDescriptionAdvantagesDisadvantages
Fractional Crystallization This method exploits the slight differences in solubility between SrCl₂ and CaCl₂. By carefully controlling the concentration and temperature of the solution, SrCl₂ can be selectively crystallized. A patented method involves evaporating the solution to a specific water content and then cooling to precipitate SrCl₂.[7]Cost-effective, avoids additional reagents.May require multiple recrystallization steps, can be energy-intensive.
Solvent Washing Washing the hydrated crystal cake with a solvent in which CaCl₂ is more soluble than SrCl₂. Ethanol is a common choice for this application.[8]Simple to implement, effective for moderate impurity levels.Requires handling of flammable solvents, adds solvent recovery costs.
Ion Exchange Chromatography Passing the SrCl₂/CaCl₂ solution through a column packed with a cation exchange resin. The resin can be selected and the elution conditions (pH, complexing agents) optimized to selectively retain one cation over the other.[9]Can achieve very high purity.High capital and operational costs, not ideal for bulk production.

Recommended Protocol: Fractional Crystallization

  • Concentration: Heat the aqueous solution of SrCl₂ containing CaCl₂ impurity to evaporate water until the solution is near saturation. The target concentration will depend on the initial impurity level and should be determined empirically through solubility curve analysis.

  • Controlled Cooling: Slowly cool the concentrated solution under controlled agitation. A linear cooling profile is often more effective than natural cooling for growing larger, purer crystals.[10][11] Slower cooling rates allow for more selective crystallization of SrCl₂, leaving more CaCl₂ in the mother liquor.[12][13]

  • Solid-Liquid Separation: Filter the resulting slurry to collect the SrCl₂ crystals.

  • Purity Check: Analyze the crystals for calcium content. If the purity is insufficient, a second recrystallization from deionized water may be necessary.

FAQ 3: How can we remove barium impurities during the synthesis process?

Answer: Barium is a common impurity in natural strontium sources and is often more toxic, making its removal critical.[14] Fortunately, the significant difference in solubility between barium sulfate (BaSO₄) and strontium sulfate (SrSO₄) provides an effective separation method.

Troubleshooting & Separation Protocol:

  • Acidic Dissolution: Prepare the acidic solution of strontium chloride from strontium carbonate as usual.

  • Sulfate Addition: While maintaining a low pH (e.g., pH 2-3), add a stoichiometric amount of a soluble sulfate salt (e.g., sodium sulfate) or dilute sulfuric acid relative to the barium impurity concentration.[15]

  • Precipitation: Barium sulfate, being highly insoluble, will selectively precipitate out of the solution.[14]

  • Filtration: Filter the solution to remove the precipitated BaSO₄. This step should be performed before proceeding to the crystallization of SrCl₂.

  • Quality Control: Use techniques like Inductively Coupled Plasma (ICP) analysis to confirm the removal of barium from the filtrate before crystallization.

The overall workflow for synthesis and purification can be visualized as follows:

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Crystallization & Drying SrCO3 Strontium Carbonate Slurry Reactor Jacketed Reactor (Temp & Gas Control) SrCO3->Reactor HCl Hydrochloric Acid HCl->Reactor Controlled Addition Filtration1 Filtration (Insolubles) Reactor->Filtration1 Crude Solution Purification Impurity Removal Filtration1->Purification Filtration2 Filtration (Precipitated Impurities) Purification->Filtration2 Crystallizer Crystallizer (Controlled Cooling) Filtration2->Crystallizer Purified Solution Centrifuge Centrifuge / Filter Crystallizer->Centrifuge Dryer Vacuum Dryer Centrifuge->Dryer FinalProduct High-Purity SrCl₂ Dryer->FinalProduct

Caption: High-level workflow for SrCl₂ synthesis and purification.

Section 3: Crystallization, Drying, and Handling

The final physical form of the SrCl₂ is determined during crystallization and drying. These steps are critical for ensuring product stability, flowability, and ease of use in downstream applications.

FAQ 4: We are observing inconsistent crystal sizes and fine powders that are difficult to filter. How can we optimize the crystallization process?

Answer: Crystal Size Distribution (CSD) is primarily influenced by the balance between crystal nucleation and growth rates. Fine powders result from rapid nucleation (creating many small crystals), while large, uniform crystals are achieved by promoting growth over nucleation.

Key Control Parameters:

  • Supersaturation: This is the primary driving force for crystallization. High supersaturation leads to rapid, uncontrolled nucleation. Maintain a low level of supersaturation within the "metastable zone" where spontaneous nucleation is minimized, and growth on existing crystals is favored.[16][17]

  • Cooling Rate: A slow, linear cooling rate is crucial. Rapid cooling quickly increases supersaturation, causing a burst of nucleation. A rate of 5-10°C per hour is a good starting point for optimization.[12][13]

  • Agitation: Agitation enhances mass transfer, promoting uniform crystal growth. However, excessive agitation or high shear can cause crystal breakage (secondary nucleation), leading to more fines. The optimal agitation rate provides good mixing without causing significant attrition.[10][12][16][18]

CrystallizationLogic cluster_0 Process Inputs cluster_1 Desired Outcome cluster_2 Undesired Outcome Cooling Cooling Rate Outcome Large, Uniform Crystals (Easy to Filter) Cooling->Outcome Slow & Linear BadOutcome Fine Powder (Hard to Filter) Cooling->BadOutcome Rapid Agitation Agitation Speed Agitation->Outcome Moderate & Controlled Agitation->BadOutcome High Shear / Poor Mixing Supersaturation Supersaturation Level Supersaturation->Outcome Low & Stable Supersaturation->BadOutcome High

Caption: Relationship between process parameters and crystallization outcome.

FAQ 5: Our anhydrous SrCl₂ is clumping during storage. How can we effectively dry the hexahydrate (SrCl₂·6H₂O) and handle the final product?

Answer: Strontium chloride is highly hygroscopic, and its hexahydrate form contains nearly 41% water by weight. Improper drying leads to residual moisture, causing caking. Furthermore, the dehydration process occurs in stages (hexahydrate → dihydrate → monohydrate → anhydrous), and aggressive heating can lead to fusion in the residual water of crystallization or hydrolysis, forming strontium hydroxychloride.[19]

Troubleshooting & Best Practices:

  • Staged Drying: Do not attempt to dehydrate from the hexahydrate to the anhydrous form in a single, high-temperature step.

    • Initial Low-Temp Drying: First, dry the bulk of the surface and loosely bound water at a moderate temperature (e.g., 60-80°C) under vacuum. This step converts the hexahydrate primarily to the dihydrate.[19]

    • Final High-Temp Drying: Increase the temperature to >200°C (up to 320°C) under high vacuum to remove the final water molecules and form the anhydrous salt.[20] A patent for SrCl₂·6H₂O suggests a two-step drying process to control free water content below 0.2% to prevent agglomeration.[21]

  • Handling Anhydrous Product:

    • Controlled Environment: The final product must be handled and packaged in a low-humidity environment (e.g., a glove box or a room with a desiccant dehumidifier).

    • Packaging: Store in hermetically sealed, moisture-proof containers (e.g., foil-lined bags inside a sealed drum).[7][22]

    • Powder Handling Equipment: For large-scale transfer, use specialized powder handling systems designed to prevent moisture ingress and manage cohesive powders, such as closed-system pneumatic conveyors or specialized hoppers.[23][24][25][26]

References

  • CN102320643B - Method for separating strontium chloride
  • Preparation of strontium chloride hexahydrate by batch-cooling crystallization: Control of crystal size and morphology.
  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara.
  • Chemistry of Strontium in Natural Water.
  • Hydrochloric acid: applications and safety regul
  • How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • Hydrochloric Acid Safe Handling Guideline. Unviersity of California, Berkeley.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • US3495953A - Method of separating strontium chloride from mixed solutions using ethanol.
  • Separation of Sr from Ca, Ba and Ra by means of Ca(OH)2 and Ba(Ra)Cl2 or Ba(Ra)SO4 for the determination of radiostrontium.
  • Separation of strontium from large amounts of calcium, with application to radiostrontium analysis. PubMed.
  • JP5241778B2 - Method for producing strontium chloride hexahydrate.
  • Powder Handling Systems & Equipment: A Comprehensive Guide. Indpro.
  • Recovery and Separation of Rare-Earth Elements, Barium, and Strontium From Bastnasite With Sulfuric Acid. CDC Stacks.
  • Dehydration and hydration behavior of SrCl2.6H2O with various average starting sizes and ramp rates.
  • Prepar
  • Hygroscopic Material Handling – Keeping Moisture-Hungry Powders Stable, Flowable and In-Spec. PowderProcess.net.
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  • Removal of strontium from drinking water by conventional treatment and lime softening in bench-scale studies.
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  • Strontium Carbon
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  • Bulkpowder cabin. a1 Envirosciences.
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  • Analytical procedures for the determination of strontium radionuclides in environmental m
  • Handling Bulk Powder Materials.
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  • On crystal size and cooling r
  • A study of the hydration and dehydration transitions of SrCl 2 hydrates for use in heat storage.
  • Incorporation of Incompatible Strontium and Barium Ions into Calcite (CaCO 3 )
  • Safety Data Sheet: Strontium chloride hexahydr
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  • Strontium Carbonate Manufacturer & Supplier in China. Suneco Chemical.
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  • Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. RSC Publishing.
  • (PDF) Intermobility of barium, strontium, and lead in chloride and sulfate leach solutions.
  • Effects of calcium and magnesium on strontium distribution coefficients. USGS.
  • Advanced Control of Crystallization Processes.
  • Influence of calcium on properties of strontium and barium ferrites for magnetic media prepared by combustion.
  • The dehydration of MgCl2·6H2O by inhibition of hydrolysis and conversion of hydrolys
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • The effects of supersaturation, temperature, agitation and seed surface area on secondary nucle
  • US1835818A - Dehydration of magnesium chloride.

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Technical Support Center: Enhancing the Reactivity of Dichlorostrontium in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichlorostrontium (SrCl₂). This guide is designed for researchers, scientists, and drug development professionals who are exploring the catalytic potential of strontium-based compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you enhance the reactivity of SrCl₂ in your experiments.

Part 1: Frequently Asked Questions on this compound (SrCl₂) as a Catalyst

This section addresses fundamental questions regarding the properties and roles of SrCl₂ in catalytic applications.

Question 1: Is anhydrous SrCl₂ a strong catalyst on its own?

Answer: Anhydrous this compound is generally considered a mild Lewis acid. Its catalytic activity is often subtle and not as potent as conventional Lewis acids like AlCl₃ or TiCl₄.[1][2] The Sr²⁺ ion has a relatively large ionic radius and a +2 charge, resulting in moderate electrophilicity.

However, its true potential is often unlocked when it acts as a co-catalyst or when its Lewis acidity is deliberately enhanced. For instance, SrCl₂ was found to be the most efficient co-catalyst among 26 metal salts for the acidic hydrolysis of methyl glycosides, where it is proposed to assist by coordinating with glycosidic oxygen atoms, thereby facilitating the cleavage of the glycosidic bond.[3] In more advanced applications, strontium halides are used as precursors to generate highly Lewis acidic dicationic complexes that show exceptional catalytic activity.[4][5]

Question 2: What is the most critical property of SrCl₂ to manage during experiments?

Answer: The most critical property of this compound is its hygroscopic nature . The commercially available form is typically the hexahydrate (SrCl₂·6H₂O), which contains six water molecules per unit of SrCl₂. For most applications in organic catalysis where Lewis acidity is required, the presence of water is highly detrimental. Water is a Lewis base that will coordinate strongly to the Sr²⁺ center, neutralizing its electrophilicity and rendering it inactive as a Lewis acid catalyst.[6]

Therefore, rigorous dehydration and subsequent handling under anhydrous, inert conditions are paramount to achieving any meaningful catalytic activity.

Question 3: What are the primary catalytic roles of SrCl₂?

Answer: this compound serves several roles in catalysis, often depending on the reaction system:

  • Mild Lewis Acid Catalyst: It can activate electrophiles, particularly those containing oxygen or other Lewis basic atoms, by withdrawing electron density upon coordination.[2][7] This is the basis for its use in reactions like carbonyl additions or glycoside hydrolysis.

  • Co-catalyst/Additive: SrCl₂ can work synergistically with a primary catalyst (e.g., a Brønsted acid) to increase reaction rates and yields.[3] Additives can significantly influence the performance of a primary catalyst by altering its electronic properties or stability.[8][9]

  • Precursor to Active Catalysts: It is an excellent starting material for synthesizing more complex and highly active strontium-based catalysts, such as advanced dicationic ansa-arene complexes or strontium titanate photocatalysts.[4][10][11]

  • Flux Medium: In high-temperature solid-state synthesis, molten SrCl₂ can serve as a flux, facilitating the formation of crystalline catalyst structures, such as perovskites, by providing a medium for ion transport.[10]

Part 2: Troubleshooting Guide for SrCl₂-Mediated Reactions

This section provides solutions to common problems encountered during experiments.

Question 4: My reaction is not proceeding or shows very low conversion. What is the most likely cause?

Answer: The most probable cause is the presence of moisture , which deactivates the catalyst. Anhydrous SrCl₂ is strongly hygroscopic and will readily absorb atmospheric water.

Troubleshooting Steps:

  • Verify Catalyst Anhydrousness: Ensure your SrCl₂ has been properly dehydrated. The hexahydrate must be heated in stages, with the final step occurring at over 320°C under vacuum to ensure all water is removed.[11]

  • Ensure Rigorous Anhydrous Technique: The entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[12][13] All solvents and reagents must be thoroughly dried before use.

  • Increase Catalyst Loading: As a mild Lewis acid, a higher catalyst loading (e.g., 10–20 mol%) may be necessary to observe significant rate enhancement, especially if the substrate is only weakly activated.

  • Consider Temperature: Lewis acid-catalyzed reactions often require heating to overcome the activation energy. Investigate the effect of increasing the reaction temperature.

Below is a decision tree to help diagnose a failing reaction.

G start Reaction Failed or Stalled q1 Is your SrCl₂ catalyst fully anhydrous? start->q1 a1_no No / Unsure q1->a1_no a1_yes Yes q1->a1_yes sol1 Action: Prepare fresh anhydrous SrCl₂. Follow rigorous dehydration protocol (see Protocol 1). a1_no->sol1 q2 Are your solvent and reagents completely dry? a1_yes->q2 a2_no No / Unsure q2->a2_no a2_yes Yes q2->a2_yes sol2 Action: Purify and dry all solvents/reagents. Use molecular sieves or distillation. a2_no->sol2 q3 Is the reaction run under a strict inert atmosphere? a2_yes->q3 a3_no No / Unsure q3->a3_no a3_yes Yes q3->a3_yes sol3 Action: Use Schlenk line or glovebox techniques. Ensure no air/moisture leaks. a3_no->sol3 q4 Is the catalyst loading and temperature optimized? a3_yes->q4 a4_no No / Unsure q4->a4_no a4_yes Yes q4->a4_yes sol4 Action: Increase catalyst loading (e.g., to 20 mol%). Screen different temperatures (e.g., RT, 50°C, 80°C). a4_no->sol4 end Issue likely relates to substrate reactivity or reaction mechanism. Consider enhancing Lewis acidity (see Part 3). a4_yes->end

Figure 1: Troubleshooting Decision Tree for SrCl₂ Catalysis.
Question 5: I observe product formation, but the yield is low and I see significant starting material recovery. What can I do?

Answer: This issue often points to an unfavorable reaction equilibrium or insufficient catalyst activity. Because SrCl₂ is a mild Lewis acid, its coordination to the substrate might not be strong enough to drive the reaction to completion.

Strategies to Improve Yield:

  • Add a Co-catalyst/Additive: The reactivity of Lewis acids can be enhanced by additives. For calcium-based catalysts, additives like NBu₄PF₆ have been shown to enhance Lewis acidity.[14] A similar screening approach could be beneficial for SrCl₂.

  • Use a Chelating Substrate: If your substrate has the ability to form a bidentate (or multidentate) complex with the Sr²⁺ ion, this chelation can lead to stronger binding and greater activation, a principle known as "chelation-promoted bond weakening".[15]

  • Remove a Byproduct: If the reaction is reversible and produces a small molecule byproduct (e.g., water), its removal using molecular sieves or a Dean-Stark apparatus can shift the equilibrium towards the product.

  • Increase Reactant Concentration: Le Chatelier's principle suggests that increasing the concentration of one of the reactants can help drive the reaction forward.

Question 6: How do I handle and store anhydrous SrCl₂ to maintain its reactivity?

Answer: Proper handling and storage are non-negotiable for maintaining the catalytic activity of anhydrous SrCl₂.

  • Storage: Store the finely powdered anhydrous SrCl₂ in a tightly sealed container inside a desiccator or, ideally, within an argon-filled glovebox.

  • Handling: Weighing and dispensing should be performed exclusively inside a glovebox or a glove bag under an inert atmosphere.[12] Avoid exposure to ambient air at all costs. If a glovebox is unavailable, pre-weighing the catalyst into sealed reaction vials under an inert atmosphere is a viable alternative.

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction 1. Wet catalyst (hydrated SrCl₂).2. Wet solvent/reagents.3. Insufficient activation energy.1. Prepare fresh anhydrous SrCl₂.2. Rigorously dry all materials.3. Increase reaction temperature.
Low Yield 1. Insufficient Lewis acidity.2. Unfavorable reaction equilibrium.3. Catalyst deactivation during reaction.1. Increase catalyst loading.2. Add a co-catalyst or additive.3. Remove a reaction byproduct.
Inconsistent Results 1. Variable amounts of water contamination.2. Catalyst degradation during storage.1. Standardize anhydrous procedures.2. Store catalyst strictly under inert conditions.
Formation of Tarry Byproducts 1. Reaction temperature is too high.2. Substrate/product instability to Lewis acid.1. Lower the reaction temperature.2. Reduce catalyst loading or reaction time.
Table 1: Quick Troubleshooting Guide for SrCl₂ Catalysis.

Part 3: Protocols for Enhancing SrCl₂ Reactivity

The key to enhancing the reactivity of this compound is to maximize its effective Lewis acidity. This is achieved primarily by ensuring it is completely anhydrous and by creating conditions that favor its coordination to the substrate.

Protocol 1: Preparation of Anhydrous SrCl₂ from SrCl₂·6H₂O

This protocol describes the dehydration of commercially available strontium chloride hexahydrate. This procedure is adapted from standard methods for preparing anhydrous metal halides.[6]

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Round-bottom flask or Schlenk flask

  • Magnetic stir bar

  • High-vacuum line (<0.5 mmHg)

  • Heating mantle with a temperature controller

  • Oil bath

Procedure:

  • Initial Setup: Place the SrCl₂·6H₂O powder and a magnetic stir bar into a Schlenk flask.

  • Initial Dehydration: Attach the flask to a high-vacuum line and begin evacuation. Slowly heat the flask in an oil bath to 100°C. Maintain this temperature for 2-3 hours with occasional shaking to break up clumps. You will observe significant water removal.

  • Intermediate Dehydration: Gradually increase the temperature to 150°C under full vacuum and hold for another 2 hours. This step removes more strongly bound water.

  • Final Dehydration: Carefully remove the flask from the oil bath and switch to a heating mantle. Increase the temperature to >320°C under high vacuum. Maintain this temperature for 4-6 hours with gentle stirring.

  • Cooling and Storage: While the flask is still hot, use a heat gun on the upper parts of the flask to remove any final traces of condensed water. Allow the flask to cool to room temperature under vacuum before backfilling with a dry, inert gas (e.g., argon). The resulting fine white powder is anhydrous SrCl₂. Transfer and store it in an inert-atmosphere glovebox.

Figure 2: Workflow for Preparing Anhydrous SrCl₂.
Protocol 2: General Procedure for a SrCl₂-Catalyzed Reaction

This protocol outlines a general setup for a reaction using anhydrous SrCl₂ under inert conditions.

Setup:

  • All glassware should be oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert gas.

  • All manipulations of solids and liquids should be performed using a Schlenk line or inside a glovebox.

Procedure:

  • Catalyst Addition: In a glovebox, weigh the required amount of anhydrous SrCl₂ (e.g., 0.1 mmol, 10 mol%) into a dry reaction flask equipped with a stir bar. Seal the flask.

  • Solvent and Substrate Addition: Outside the glovebox, connect the flask to a Schlenk line. Add the anhydrous solvent (e.g., 1 mL of THF or CH₂Cl₂) via a dry syringe. Stir the resulting suspension.

  • Initiate Reaction: Add the electrophilic substrate (1.0 mmol) via syringe, followed by the nucleophile.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or GC/LC-MS by taking aliquots with a syringe under a positive pressure of argon.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a proton source (e.g., saturated NH₄Cl solution or water). Extract the product with an appropriate organic solvent, dry the organic layers, and purify by standard methods (e.g., column chromatography).

The diagram below illustrates the fundamental principle of Lewis acid catalysis, which is central to the function of SrCl₂.

Figure 3: Mechanism of Carbonyl Activation by a Sr²⁺ Lewis Acid.

Part 4: Advanced Characterization of Strontium Catalytic Species

For researchers aiming to understand the reaction mechanism in greater detail, spectroscopic analysis can provide invaluable insights into the nature of the active catalytic species.

Question 7: How can I confirm that SrCl₂ is interacting with my substrate?

Answer: In-situ spectroscopic techniques are powerful tools for observing catalyst-substrate interactions under reaction conditions.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: If your substrate has a characteristic vibrational mode (e.g., a C=O stretch in a ketone), coordination to the Sr²⁺ Lewis acid will withdraw electron density and weaken the bond, causing a noticeable shift in the stretching frequency to a lower wavenumber.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Coordination of SrCl₂ to a substrate can induce changes in the chemical shifts of nearby nuclei (e.g., ¹H, ¹³C).

Question 8: How can I distinguish the active catalyst from inactive "spectator" species?

Answer: In heterogeneous or complex systems, not all of the catalyst material may be participating in the reaction. Transient spectroscopic methods are essential for identifying the true, active intermediates.

  • Modulation Excitation Spectroscopy (MES): This advanced technique involves periodically changing a reaction parameter (like the concentration of a reactant) and using phase-sensitive detection to observe only the species that respond to this change. This allows for the filtering out of signals from inactive spectator species that remain static on the catalyst surface, providing a clearer picture of the catalytic cycle.[18][19]

By applying these principles and protocols, researchers can effectively overcome the challenges associated with using this compound and begin to harness its unique catalytic potential.

References

  • Ataman Kimya. (n.d.). STRONTIUM CHLORIDE ANHYDROUS. Retrieved from [Link]

  • Krossing, I., et al. (2020). A Highly Lewis Acidic Strontium ansa‐Arene Complex for Lewis Acid Catalysis and Isobutylene Polymerization. Angewandte Chemie International Edition. Available at: [Link]

  • Krossing, I., et al. (2020). A Highly Lewis Acidic Strontium ansa‐Arene Complex for Lewis Acid Catalysis and Isobutylene Polymerization. Angewandte Chemie. Available at: [Link]

  • Ye, X., et al. (2014). SrCl2 as an efficient cocatalyst for acidic hydrolysis of methyl glycosides. Chinese Chemical Letters. Available at: [Link]

  • Chang, K., et al. (2022). Insight of SrCl2 as an Appropriate Flux Medium in Synthesizing Al-Doped SrTiO3 Photocatalyst for Overall Water Splitting. Catalysis Letters. Available at: [Link]

  • Krossing, I., et al. (2020). A Highly Lewis Acidic Strontium ansa-Arene Complex for Lewis Acid Catalysis and Isobutylene Polymerization. ResearchGate. Available at: [Link]

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  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Baiker, A., et al. (2012). Spectroscopic Detection of Active Species on Catalytic Surfaces: Steady-State Versus Transient Method. CHIMIA. Available at: [Link]

  • Ray, C., et al. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN101041423A - Method for preparation of anhydrous chloride.
  • Baiker, A., et al. (2012). Spectroscopic Detection of Active Species on Catalytic Surfaces: Steady-State versus Transient Method. CHIMIA. Available at: [Link]

  • Organic Chemistry Explained. (2019). 01.07 Lewis Acid Catalysis. YouTube. Available at: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • Douglas, J. J., et al. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis. Available at: [Link]

  • Breugst, M., et al. (2017). Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. Chemistry – A European Journal. Available at: [Link]

  • Wang, Z., et al. (2026). Interface-Engineered Copper–Barium Strontium Titanate Composites with Tunable Optical and Dielectric Properties. Materials. Available at: [Link]

  • Chansai, S. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. Available at: [Link]

  • Iqbal, M. J., et al. (2026). Single-Source Facile Synthesis of Phase-Pure Na+- and Sr2+-Modified Bismuth Titanate—Structural, Optical, and Electrical Properties for Energy Storage Application. Materials. Available at: [Link]

  • Kamberović, Ž., et al. (2014). Effects of additives on nickel (II)-chloride hydrogen reduction for production of nanocomposite catalysts. ResearchGate. Available at: [Link]

  • He, H., et al. (2017). Effect of Fluorine Additive on CeO2(ZrO2)/TiO2 for Selective Catalytic Reduction of NO by NH3. Journal of Colloid and Interface Science. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized Dichlorostrontium (SrCl₂) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural confirmation of synthesized dichlorostrontium (SrCl₂). It is intended for professionals in research and development who require rigorous and validated methodologies for material characterization. Here, we delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.

Introduction: The Criticality of Structural Verification

In the synthesis of any inorganic compound, confirmation of the target structure is paramount. For this compound (SrCl₂), a material with applications ranging from pyrotechnics to the medical field as a radioactive isotope carrier for bone cancer treatment, ensuring the correct crystal form and purity is crucial for its function and safety.[1] This guide will compare the most effective analytical methods for this purpose, providing the technical insights necessary for unambiguous structural elucidation.

Synthesis of this compound: Common Methodologies

The properties and structure of the final SrCl₂ product are intrinsically linked to its synthetic route. The most prevalent method involves the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydrochloric acid (HCl).[1][2][3][4]

Reaction: SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂ Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O[1][5]

Crystallization from a cold aqueous solution of the resulting strontium chloride yields the hexahydrate form (SrCl₂·6H₂O).[1][3][6] Anhydrous SrCl₂ can then be obtained by staged dehydration, with complete dehydration occurring at 320°C.[1][3][6] The choice of precursor and the control of crystallization and dehydration conditions are critical to obtaining the desired phase and minimizing impurities.

Comparative Analysis of Structural Confirmation Techniques

The definitive confirmation of the SrCl₂ structure relies on a combination of analytical techniques that probe the long-range and short-range atomic order. The primary method for crystalline solids is X-ray diffraction, complemented by spectroscopic techniques for a more comprehensive characterization.

X-ray Diffraction (XRD): The Gold Standard for Crystalline Structure

X-ray diffraction is the most powerful tool for determining the crystal structure of a solid. It provides direct information about the arrangement of atoms in the crystal lattice. Anhydrous strontium chloride typically adopts a fluorite (cubic, Fm-3m) or a deformed rutile-type structure.[1][5][6][7]

Caption: Workflow for SrCl₂ structural confirmation via XRD.

  • Sample Preparation: Gently grind the synthesized SrCl₂ sample to a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

  • Sample Mounting: Pack the powdered sample into a standard pXRD sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.

    • Scan Range: A 2θ range of 10° to 90° is typically sufficient to capture the characteristic diffraction peaks of SrCl₂.

    • Step Size and Dwell Time: Use a step size of ~0.02° and a dwell time of 1-2 seconds per step for good resolution and signal-to-noise ratio.

  • Data Collection: Initiate the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern to standard patterns from a crystallographic database (e.g., JCPDS: 00-006-0537 for SrCl₂).[8]

    • Lattice Parameter Refinement: Perform Rietveld refinement to obtain precise lattice parameters. For the cubic fluorite structure of SrCl₂, the expected lattice parameter 'a' is approximately 7.00 Å.[7][9]

TechniquePrincipleInformation GainedAdvantagesLimitations
Powder X-ray Diffraction (pXRD) Diffraction of X-rays by the crystal lattice.Crystal structure, phase purity, lattice parameters, crystallite size.Definitive for crystalline structure , non-destructive, relatively fast.Requires crystalline material, can be difficult for complex mixtures.
Single-Crystal X-ray Diffraction Diffraction of X-rays by a single crystal.Precise atomic coordinates, bond lengths, and angles.The most accurate method for structure determination. Requires the growth of a suitable single crystal, which can be challenging.
Electron Diffraction Diffraction of electrons by the crystal lattice.Crystal structure, especially for nano-sized materials.High spatial resolution, suitable for very small crystals.Can cause sample damage, requires vacuum.
Spectroscopic Techniques: Complementary Structural Insights

While XRD provides information on the long-range crystalline order, spectroscopic methods can probe the local chemical environment and vibrational modes, offering complementary data for structural confirmation.

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule or crystal. For SrCl₂, it can be used to identify the presence of specific bonds and the overall symmetry of the crystal structure. For hydrated forms like SrCl₂·6H₂O, Raman spectra can clearly show the vibrational modes of the water molecules coordinated to the strontium ion.[10][11]

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a material.[12] For synthesized SrCl₂, XPS can confirm the presence of strontium and chlorine in the expected stoichiometric ratio and can also detect surface impurities.

Caption: Workflow for complementary spectroscopic analysis of SrCl₂.

Data Summary and Interpretation

A comprehensive structural confirmation of synthesized SrCl₂ should integrate data from multiple techniques. The following table summarizes the expected results for a successful synthesis of anhydrous SrCl₂ with a fluorite crystal structure.

Analytical TechniqueParameterExpected ResultReference
pXRD Crystal SystemCubic[7][13]
Space GroupFm-3m[7][13]
Lattice Parameter (a)~7.00 Å[7][9]
Major Diffraction Peaks (2θ for Cu Kα)~26.9°, ~31.2°, ~44.7°, ~53.0°, ~55.6°Calculated from lattice parameters
Raman Spectroscopy Main Vibrational Mode~180-200 cm⁻¹ (for Sr-Cl lattice vibrations)[10][14]
XPS Elemental CompositionStrontium (Sr), Chlorine (Cl)[12]
Atomic Ratio (Sr:Cl)~1:2[12]
Sr 3d Binding Energy~134-136 eV[12]
Cl 2p Binding Energy~198-200 eV[12]

Conclusion: A Multi-faceted Approach to Structural Validation

The definitive confirmation of the structure of synthesized this compound necessitates a multi-technique approach. Powder X-ray diffraction stands as the primary and most conclusive method for determining the crystalline phase and lattice parameters. However, for a comprehensive and trustworthy characterization, it is highly recommended to complement XRD with spectroscopic techniques such as Raman spectroscopy and X-ray photoelectron spectroscopy. This integrated approach provides a self-validating system, ensuring the synthesized material meets the required structural and purity standards for its intended application.

References

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  • Strontium Chloride Formula - Structure, Properties, Uses, Sample Questions. (2023, December 20). Retrieved from [Link]

  • STRONTIUM CHLORIDE ANHYDROUS - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Strontium Chloride: Properties, Preparation, Structure & Uses - Collegedunia. (n.d.). Retrieved from [Link]

  • mp-23209: SrCl2 (Cubic, Fm-3m, 225) - Materials Project. (n.d.). Retrieved from [Link]

  • Method for preparing high-purity strontium chloride by using strontium slag - Google Patents. (n.d.).
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A Comparative Guide to Dichlorostrontium (SrCl₂) and Dichlorocalcium (CaCl₂): Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichlorostrontium (SrCl₂) and Dichlorocalcium (CaCl₂) are fundamental alkaline earth metal halides with broad applications spanning from industrial processes to cutting-edge biomedical research. While sharing chemical similarities due to their positions in Group 2 of the periodic table, their distinct ionic radii and physicochemical properties lead to significantly different behaviors and applications. This guide provides an in-depth, objective comparison of SrCl₂ and CaCl₂, offering researchers, scientists, and drug development professionals a comprehensive resource. We will explore their structural and thermodynamic differences, present validated experimental protocols for their comparative characterization, and discuss their divergent roles in biological systems and therapeutic development, supported by experimental data and authoritative references.

Part 1: Physicochemical Properties - A Comparative Analysis

The subtle differences in the cationic radii of Strontium (Sr²⁺, ~118 pm) and Calcium (Ca²⁺, ~100 pm) are the genesis of their divergent properties. These differences manifest in their crystal structures, hydration behaviors, and thermodynamic stability.

Crystal Structure and Hydration:

Anhydrous SrCl₂ typically adopts a fluorite (CaF₂) crystal structure, though a deformed rutile structure is also reported.[1][2] In the solid state, it is a white crystalline solid.[1][2] In contrast, anhydrous CaCl₂ forms in a distorted rutile structure, appearing as white cubic crystals or powder.[3][4]

A more critical distinction for laboratory applications lies in their hydration states. SrCl₂ most commonly crystallizes from aqueous solutions as a hexahydrate (SrCl₂·6H₂O).[1] CaCl₂, on the other hand, forms a series of hydrates, with the dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O) being most common.[5] The dehydration of SrCl₂·6H₂O begins above 61°C, with complete dehydration occurring at 320°C.[1]

Hygroscopicity and Solubility:

Both salts are hygroscopic, readily absorbing moisture from the atmosphere. However, CaCl₂ is notably more hygroscopic and is classified as deliquescent, meaning it can absorb enough atmospheric moisture to dissolve and form a liquid brine.[3][6] This property necessitates storage in tightly sealed containers.[3] While SrCl₂ is also water-soluble, its hygroscopicity is less aggressive than that of CaCl₂.

Their solubilities also differ. Anhydrous SrCl₂ has a solubility of 53.8 g/100 mL in water at 20°C, which increases significantly for its hexahydrate form (206 g/100 mL at 40°C).[1][2][7] Anhydrous CaCl₂ exhibits a higher solubility of approximately 74.5 g/100 mL at 20°C.[3] In organic solvents like ethanol and acetone, both salts are only very slightly soluble.[7][8]

Comparative Data Summary:

PropertyThis compound (SrCl₂)Dichlorocalcium (CaCl₂)References
Molar Mass (Anhydrous) 158.53 g/mol 110.98 g/mol [7],[3]
Appearance (Anhydrous) White crystalline solidWhite cubic crystals or powder[2],[3]
Crystal Structure (Anhydrous) Fluorite / Deformed RutileDistorted Rutile[1][2],[4]
Common Hydrate Hexahydrate (SrCl₂·6H₂O)Dihydrate (CaCl₂·2H₂O), Hexahydrate (CaCl₂·6H₂O),[5]
Melting Point (Anhydrous) 874 °C782 °C[1][2],[3]
Boiling Point (Anhydrous) 1,250 °C1,935 °C[1][2],[3]
Density (Anhydrous) 3.052 g/cm³2.15 g/cm³[2][7]
Solubility in Water (Anhydrous, 20°C) 53.8 g/100 mL74.5 g/100 mL[1][2][7],[3]
Hygroscopicity HygroscopicVery hygroscopic, Deliquescent,[3][6]

Part 2: Experimental Protocols for Comparative Characterization

To objectively evaluate the differences between SrCl₂ and CaCl₂, standardized experimental protocols are essential. The following methods provide a framework for direct comparison of their key physical properties.

Workflow for Comparative Analysis

G cluster_prep Sample Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis & Comparison Prep Obtain Anhydrous & Hydrated SrCl₂ & CaCl₂ Dry Dry samples in desiccator over P₂O₅ for 48h Prep->Dry Standardize starting material TGA Protocol 2.1: Thermal Gravimetric Analysis (TGA) Dry->TGA Hygro Protocol 2.2: Hygroscopicity Determination Dry->Hygro Sol Protocol 2.3: Comparative Solubility Dry->Sol Data_TGA Compare dehydration steps, onset temperatures, & final mass TGA->Data_TGA Data_Hygro Plot Mass Gain vs. Time at controlled humidity Hygro->Data_Hygro Data_Sol Determine solubility curves (g/100mL vs. Temp) Sol->Data_Sol Conclusion Synthesize data to conclude on thermal stability, handling requirements, and solution behavior Data_TGA->Conclusion Data_Hygro->Conclusion Data_Sol->Conclusion

Caption: Workflow for the comparative experimental analysis of SrCl₂ and CaCl₂.

Protocol 2.1: Comparative Thermal Gravimetric Analysis (TGA)

Objective: To quantify and compare the thermal stability and dehydration profiles of hydrated SrCl₂ and CaCl₂.

Causality: TGA is selected for its precision in measuring mass change as a function of temperature. This allows for the exact determination of water content in hydrates and reveals the distinct temperature ranges over which dehydration occurs, providing critical data for applications involving thermal processing or defining storage temperature limits.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines (e.g., using Curie points of standard metals).[9]

  • Sample Preparation: Place approximately 5-10 mg of the hydrated salt (e.g., SrCl₂·6H₂O or CaCl₂·2H₂O) into a clean, tared TGA crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Set a constant flow of an inert gas (e.g., Nitrogen) at 50-100 mL/min to prevent oxidative side reactions.[10]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 400°C at a linear heating rate of 10°C/min. The upper temperature ensures complete dehydration of both salts.[1]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Identify the onset temperature for each mass loss step, which corresponds to the beginning of a dehydration event.

    • Calculate the total mass loss for each step and compare it to the theoretical mass percentage of water in the respective hydrate.

Protocol 2.2: Determination of Hygroscopicity

Objective: To quantitatively compare the rate and extent of moisture absorption by anhydrous SrCl₂ and CaCl₂ under controlled humidity.

Causality: This protocol simulates the exposure of the salts to ambient air. By using a controlled humidity environment, we can directly compare their intrinsic affinity for water. This is a crucial parameter for determining appropriate handling, packaging, and storage requirements, especially in pharmaceutical formulations where water content can affect stability and efficacy.[6][11]

Methodology:

  • Sample Preparation: Pre-dry anhydrous SrCl₂ and CaCl₂ in a vacuum oven at 110°C for 4 hours to remove any surface moisture. Weigh approximately 1.0 g of each dried salt into separate, pre-weighed watch glasses.

  • Controlled Environment: Place the samples into a climatic chamber or a desiccator containing a saturated salt solution that maintains a constant relative humidity (RH), for example, a saturated solution of NaCl provides ~75% RH at 20°C.[12]

  • Mass Measurement: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove the samples and quickly weigh them on an analytical balance.

  • Data Analysis:

    • Calculate the percentage mass gain for each sample at each time point using the formula: Mass Gain (%) = [(W_t - W_0) / W_0] * 100, where W_t is the weight at time t and W_0 is the initial dry weight.

    • Plot the percentage mass gain versus time for both salts on the same graph for direct comparison. The steepness of the curve indicates the rate of absorption, while the plateau (or point of deliquescence for CaCl₂) indicates the maximum absorption under the tested conditions.

Part 3: Applications in Biomedical Research and Drug Development

The distinct biological roles of calcium and strontium ions dictate the specialized applications of their chloride salts in research and medicine.

Dichlorocalcium (CaCl₂): A Cornerstone of Cell Biology

Calcium ions (Ca²⁺) are ubiquitous second messengers in cellular signaling. CaCl₂ serves as a readily available, biocompatible source of these essential ions.

  • Cell Culture: CaCl₂ is a standard component of many cell culture media, crucial for cell adhesion, signal transduction, and maintaining cell membrane stability.[13]

  • Genetic Transformation: The positive charge of Ca²⁺ ions is famously exploited to neutralize the negative charges on both plasmid DNA and the bacterial cell membrane. This, combined with a heat shock, facilitates the uptake of foreign DNA, a technique known as CaCl₂ transformation.[14][15]

  • Drug Formulation: It is used as a firming agent and electrolyte source in various pharmaceutical and food preparations.[3]

This compound (SrCl₂): A Modulator of Calcium-Dependent Processes

Strontium, being chemically similar to calcium, can interact with and modulate biological systems that are dependent on calcium.[16][17] This "mimicry" is the basis for its therapeutic and research applications.

  • Osteoporosis Research: Strontium has been shown to have a dual effect on bone metabolism: it can inhibit bone resorption by osteoclasts and stimulate bone formation by osteoblasts.[16][17] While strontium ranelate was the clinically used drug, SrCl₂ is often used in preclinical research to study these mechanisms.[18]

  • Calcium-Sensing Receptor (CaSR) Agonism: Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a key regulator of systemic calcium homeostasis and bone cell function.[19][20][21] Interestingly, strontium is considered a "biased agonist," meaning it can activate downstream signaling pathways differently than calcium, leading to unique physiological outcomes.[19][22][23]

  • Dental Applications: SrCl₂ was historically a key ingredient in toothpastes for sensitive teeth. It was believed to form a barrier over exposed dentin tubules, reducing sensitivity.[7][24]

  • Research Tool: In developmental biology, brief exposure to SrCl₂ can induce the parthenogenetic activation of oocytes.[7]

Signaling Pathway: Competitive Agonism at the CaSR

The diagram below illustrates how both Ca²⁺ and Sr²⁺ can activate the Calcium-Sensing Receptor (CaSR), but their interaction may lead to biased signaling, resulting in different downstream cellular responses.

G cluster_membrane Cellular Environment cluster_response Cellular Response Ca_ion Ca²⁺ (Calcium) CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR Native Agonist Sr_ion Sr²⁺ (Strontium) Sr_ion->CaSR Biased Agonist Gq11 Gq/11 CaSR->Gq11 Primary Coupling Gixo Gi/o CaSR->Gixo Secondary ERK ERK1/2 Pathway CaSR->ERK Secondary PLC PLC Activation Gq11->PLC ERK_act ERK Phosphorylation ERK->ERK_act Ca_i ↑ [Ca²⁺]i PLC->Ca_i Response_Ca Standard Physiological Response (e.g., PTH regulation) Ca_i->Response_Ca Response_Sr Therapeutic Response (e.g., ↑ Osteoblast activity) ERK_act->Response_Sr

Caption: Competitive agonism of Ca²⁺ and Sr²⁺ at the Calcium-Sensing Receptor (CaSR).

Summary and Concluding Remarks

This compound and dichlorocalcium, while simple inorganic salts, present a fascinating case study in how subtle atomic differences translate to significant functional divergence.

  • Choose CaCl₂ for: Applications requiring a highly soluble, hygroscopic source of calcium ions, such as preparing cell culture media, facilitating standard bacterial transformations, or when a low-cost desiccant is needed. Its aggressive hygroscopicity demands careful handling.

  • Choose SrCl₂ for: Research into bone metabolism, studies involving the Calcium-Sensing Receptor, or applications where strontium's ability to mimic and modulate calcium signaling is desired. Its lower hygroscopicity makes it comparatively easier to handle than anhydrous CaCl₂.

The selection between these two compounds is not arbitrary but a critical decision based on the specific chemical, physical, and biological properties required for a given application. This guide provides the foundational data and experimental frameworks to empower researchers to make that choice with confidence.

References

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  • Lane, S. S. (1987). Thermodynamic properties and phase transitions of salt hydrates between 270 and 400 K IV. CaCl2·6H2O, CaCl2·4H2O, CaCl2·2H2O, and FeCl3·6H2O. Thermochimica Acta. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Performance of Strontium-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive performance comparison of strontium-based catalysts for researchers, scientists, and professionals in drug development and chemical synthesis. While dichlorostrontium (SrCl₂) itself sees limited direct application, its role as a crucial precursor and co-catalyst is foundational to a diverse range of highly efficient catalytic systems. We will explore the catalytic landscape of strontium, moving from the specific roles of strontium chloride to the broader, more impactful applications of complex strontium-containing materials such as perovskites, promoted metal oxides, and mixed oxide systems. This analysis is grounded in experimental data, detailing the mechanistic rationale behind catalyst design and providing objective performance comparisons against alternative catalytic systems.

The Evolving Role of Strontium in Catalysis: Beyond Simple Salts

The field of catalysis continually seeks abundant, low-toxicity, and cost-effective materials. The heavier alkaline earth metals, including strontium, have emerged as promising candidates, offering unique reactivity distinct from traditional transition metals.[1] While one might initially investigate a simple salt like this compound (SrCl₂), its primary role is not that of a direct, standalone catalyst in most industrial or laboratory applications. Instead, its significance lies in its utility as:

  • A Precursor for Advanced Catalysts: SrCl₂ is a common, water-soluble starting material for synthesizing more complex and catalytically active materials like strontium titanates (SrTiO₃), strontium-doped mixed oxides, and strontium ferrites.[2][3]

  • A Molten Salt Flux Medium: In high-temperature synthesis, such as the preparation of perovskite photocatalysts, molten SrCl₂ can act as a flux, facilitating crystal growth and influencing the final morphology and properties of the catalyst.[4]

  • A Co-catalyst or Lewis Acid Promoter: In specific reactions, SrCl₂ can act as an efficient co-catalyst. A notable example is in the acidic hydrolysis of methyl glycosides, where SrCl₂ was found to be the most effective among 26 metal salts screened, accelerating reaction times and improving yields.[5]

Therefore, to understand the performance of "this compound-based" catalysts, we must analyze the performance of the advanced materials derived from it. This guide will focus on these catalytically active strontium compounds, providing a clearer picture of strontium's true potential.

Performance Benchmark: Strontium Catalysts in Key Chemical Transformations

The efficacy of a catalyst is measured by its activity (conversion rate), selectivity (yield of desired product), and stability over time. Below, we compare the performance of various strontium-based systems in critical applications.

Photocatalysis: Water Splitting with Strontium Titanate (SrTiO₃)

Strontium titanate (SrTiO₃) is a perovskite-structured semiconductor that has garnered significant attention for photocatalytic water splitting to produce hydrogen.[6] Its wide bandgap makes it highly stable, but also limits its activity to the UV spectrum. Research focuses on doping and modification to enhance its efficiency in visible light.

Experimental Data Summary: SrTiO₃ Synthesis and Performance

Catalyst SystemSynthesis MethodKey Performance MetricAlternative CatalystAlternative's PerformanceReference
SrTiO₃ Solid-State SynthesisLower surface area, requires high calcination temp. (e.g., 1300 °C with carbonate precursors).TiO₂ (P25) Standard benchmark, but often lower quantum efficiency for overall water splitting without co-catalysts.[6]
SrTiO₃ Hydrothermal MethodHighly crystalline, reduced impurities, lower temp. requirements.g-C₃N₄ Visible light activity, but lower stability and quantum yields in some cases.[6]
Al-doped SrTiO₃ Flux Method (using SrCl₂)Enhanced apparent quantum efficiency (30% increase under 360 nm light) for overall water splitting.Doped TiO₂ Performance varies greatly with dopant; stability can be an issue.[4]

The choice of synthesis method, often starting from a strontium salt like SrCl₂, critically impacts the catalyst's morphology and performance.[6] The hydrothermal method, for instance, is often preferred for producing highly crystalline nanoparticles with fewer impurities.[6]

Syngas Production and Reforming: Strontium as a Promoter

In reactions like the partial oxidation of methane (POM) and CO₂ methanation, strontium is not the primary catalyst but an essential promoter for active metals like Nickel (Ni). Its large atomic radius and basicity play a crucial role in enhancing catalyst stability and performance.[7][8]

Mechanism of Promotion: Strontium addition can enhance the dispersion of the active metal, increase the basicity of the support, and improve resistance to carbon deposition (coking), a common cause of deactivation.[7] In CO₂ methanation, SrO is reported to be the most suitable alkaline earth metal additive for Ni/SiO₂ catalysts, providing new basic sites that favor CO₂ chemisorption and activation, thereby boosting methane yield and catalyst stability.[8]

Experimental Workflow: Promoter Screening in POM The following workflow illustrates how the effect of a strontium promoter is typically evaluated.

Caption: Workflow for preparing and evaluating Sr-promoted catalysts.

Performance Data Summary: Strontium Promotion in Methane Reforming

Catalyst SystemReactionCH₄ Conversion (%)H₂/CO RatioKey FindingReference
Ni/CBV20A Zeolite Partial Oxidation~65% (at 700°C)> 3.0Lower conversion and non-ideal syngas ratio.[7]
Ni₅Sr₂/CBV20A Zeolite Partial Oxidation~72% (at 700°C)~2.6Sr addition boosts CH₄ conversion and improves the H₂/CO ratio for syngas applications.[7]
Ni/SiO₂ CO₂ Methanation~70% (at 400°C)N/ABaseline performance.[8]
SrO-promoted Ni/SiO₂ CO₂ Methanation>80% (at 400°C)N/ASrO was the most effective promoter among alkaline earth metals for enhancing CH₄ yield and stability.[8]
Ethanol Conversion: Tailoring Selectivity with Strontium-Modified Oxides

In the catalytic conversion of ethanol, a bio-derived platform molecule, product selectivity is paramount. Strontium-modified Mg-Al mixed oxides (Sr-MgAlO) have been shown to be effective catalysts where the strontium content can be tuned to direct the reaction towards valuable products like ethylene (dehydration) or 1-butanol (Guerbet reaction).[9]

Mechanism of Selectivity Control: The addition of strontium modifies the catalyst's acid-base properties. Increasing strontium content enhances the number of strong basic sites (due to SrO) while decreasing weak basic and acidic sites.[9]

  • Dehydration to Ethylene: Requires acid sites.

  • Dehydrogenation to Acetaldehyde: Requires basic sites.

  • Guerbet Coupling to Butanol: Requires a balance of acid-base sites.

By carefully controlling the Sr loading, a researcher can optimize the catalyst for a specific product stream. A 1.9 wt% loading of strontium on MgAlO was found to provide an optimal balance of medium acidic and strong basic sites, maximizing selectivity towards ethylene and butanol.[9]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, we provide standardized protocols for the synthesis of representative strontium-based catalysts.

Protocol 3.1: Hydrothermal Synthesis of SrTiO₃ Nanoparticles

This protocol is adapted from methodologies described in the literature for producing highly crystalline photocatalysts.[6]

  • Precursor Preparation: In a beaker, dissolve strontium chloride hexahydrate (SrCl₂·6H₂O) in deionized water to create a 1.0 M solution. In a separate Teflon-lined stainless steel autoclave, add your titanium source, such as titanium (IV) isopropoxide, to a solvent mixture (e.g., water and ethanol).

  • Hydrolysis: Slowly add the SrCl₂ solution to the autoclave containing the titanium precursor under vigorous stirring. A mineralizer, such as NaOH or KOH, is typically added to control the pH and facilitate crystallization.

  • Hydrothermal Reaction: Seal the autoclave and place it in an oven preheated to 180-200°C. Maintain the temperature for 12-24 hours. The precise temperature and time will influence the final particle size and crystallinity.

  • Product Recovery: After the autoclave has cooled to room temperature, retrieve the white precipitate by centrifugation.

  • Washing: Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions and organic residues.

  • Drying: Dry the final SrTiO₃ powder in an oven at 60-80°C overnight. No further high-temperature calcination is typically required, which preserves a high surface area.

Protocol 3.2: Impregnation Synthesis of Sr-Promoted Ni/Al₂O₃ Catalyst

This protocol describes a standard sequential impregnation method for preparing promoted catalysts.[7][8]

  • Support Preparation: Begin with commercial γ-Al₂O₃ pellets or powder. If necessary, calcine at a high temperature (e.g., 500°C) to ensure a clean and consistent surface.

  • Promoter Impregnation: Prepare an aqueous solution of strontium nitrate (Sr(NO₃)₂) with a concentration calculated to achieve the desired weight percentage of Sr on the final catalyst (e.g., 2 wt%). Add the Al₂O₃ support to this solution (incipient wetness impregnation is preferred).

  • Drying and Calcination I: Dry the impregnated support at 120°C for 12 hours, followed by calcination in air at 500-600°C for 4 hours. This step decomposes the nitrate precursor to strontium oxide (SrO).

  • Active Metal Impregnation: Prepare an aqueous solution of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) calculated to achieve the desired Ni loading (e.g., 5 wt%). Impregnate the SrO/Al₂O₃ material from the previous step with this solution.

  • Drying and Calcination II: Repeat the drying step at 120°C for 12 hours, followed by calcination in air at 500°C for 4 hours to form NiO.

  • Reduction: Prior to the catalytic reaction, the catalyst must be activated. Place the catalyst in a reactor and reduce it under a flow of H₂/N₂ gas at an elevated temperature (e.g., 500-700°C) to convert NiO to the active metallic Ni phase.

Conclusion and Future Outlook

While this compound (SrCl₂) is not a headline catalyst, it is a key enabler for a sophisticated and versatile class of strontium-based catalytic materials. Strontium's utility as a promoter and a structural component in complex oxides allows for significant performance enhancements in critical industrial processes, from green hydrogen production and photocatalysis[6] to syngas generation[7] and biomass conversion.[9]

Key Takeaways for Researchers:

  • Look Beyond the Salt: When considering strontium catalysis, focus on materials where strontium plays a defined structural or electronic role, such as in perovskites or as a promoter on a support.

  • Synthesis Matters: The performance of Sr-based catalysts is inextricably linked to the synthesis method. This compound is a versatile precursor, but the chosen methodology (hydrothermal, impregnation, etc.) dictates the final catalyst's properties.[6]

  • Basicity is Key: Strontium's primary contribution is often the modification of a catalyst's acid-base properties. Its ability to introduce strong basic sites can be leveraged to enhance reactant adsorption and steer reaction selectivity.[8][9]

Future research will likely focus on developing nanostructured strontium catalysts with precisely controlled morphologies and exploiting the synergistic effects between strontium and other elements in multi-component catalytic systems. As the demand for sustainable and efficient chemical processes grows, the role of abundant alkaline earth metals like strontium is poised to expand significantly.

References

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Introduction: The Imperative of Data Integrity in Strontium Chloride Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data on Dichlorostrontium (SrCl₂)

This compound (SrCl₂), a simple inorganic salt, possesses a surprisingly diverse range of applications, from inducing parthenogenetic activation of oocytes in developmental biology to promoting bone formation in regenerative medicine and even serving as a thermochemical energy storage material.[1][2][3] Its efficacy in these sensitive applications is critically dependent on its precise physicochemical properties. For researchers, scientists, and drug development professionals, the ability to critically evaluate and cross-validate experimental data on SrCl₂ is not merely an academic exercise; it is a prerequisite for reproducible, high-impact research.

This guide provides an in-depth comparison of key experimental data for SrCl₂, outlines robust protocols for its characterization, and explains the causal relationships behind methodological choices. Our objective is to equip you with the tools to confidently assess data quality and ensure the integrity of your own experimental work.

Part 1: Comparative Analysis of Physicochemical Properties

The cross-validation of experimental data begins with a comparison of fundamental physicochemical properties reported across various sources. Discrepancies in these values can often be traced to the hydration state of the salt or the specific analytical conditions employed. This compound typically exists in its anhydrous (SrCl₂) form or as a hexahydrate (SrCl₂·6H₂O).

Key Physical and Chemical Data

The following table summarizes critical data points for both anhydrous and hexahydrate forms of SrCl₂, compiled from multiple sources. This comparative view is essential for selecting the correct material form and anticipating its behavior under experimental conditions.

PropertyAnhydrous SrCl₂SrCl₂·6H₂O (Hexahydrate)Experimental Considerations & Notes
Molar Mass 158.53 g/mol [4]266.62 g/mol [4]The significant mass difference necessitates careful drying and thermogravimetric analysis (TGA) to confirm the hydration state.
Appearance White crystalline solid[5][6][7]White crystalline needles[8]Morphology can be influenced by the crystallization method.
Melting Point 874 °C[9][10]61 °C (decomposes, losing water)[4][9]The hexahydrate melting point corresponds to the initiation of dehydration. Full dehydration requires heating to 320 °C.[1][5][9]
Density 3.052 g/cm³[7][9]1.930 g/cm³[8][9]Density differences are a direct result of the crystal lattice expansion to accommodate water molecules.
Crystal Structure Deformed rutile or Fluorite-type (cubic, Fm-3m)[1][4][11]MonoclinicThe crystal structure dictates diffraction patterns. XRD is the definitive technique for phase identification.
Solubility in Water 53.8 g/100 mL (20 °C)[1][9]106 g/100 mL (0 °C); 206 g/100 mL (40 °C)[1][9]Solubility is highly temperature-dependent. Ensure temperature control during experiments involving aqueous solutions.
Cross-Validation of Thermal Decomposition Data

The transition between the hexahydrate and anhydrous forms is a critical parameter, especially in applications like thermochemical energy storage. Data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a quantitative basis for cross-validation.

A recent study investigated the hydration and dehydration cycles in detail, revealing distinct kinetic profiles for each phase transition.[3][12] During dehydration, a rapid mass loss occurs as SrCl₂·6H₂O converts to SrCl₂·2H₂O, followed by a slower transition to SrCl₂·H₂O, and finally to anhydrous SrCl₂.[12] Conversely, during hydration, the dihydrate phase (SrCl₂·2H₂O) forms quickly and persists for an extended period before full conversion to the hexahydrate.[12] This asymmetry is a crucial finding that must be considered when designing experiments that are sensitive to hydration state. When evaluating literature data, it is essential to compare the heating/cooling rates and atmospheric conditions (e.g., relative humidity) as these factors significantly influence the observed transition temperatures and kinetics.[3][12]

Part 2: Self-Validating Experimental Protocols

To ensure the generation of trustworthy data, the protocols themselves must be robust and contain internal checks. Here, we detail key methodologies for the characterization and quantification of this compound.

Workflow for SrCl₂ Characterization

A comprehensive characterization of an SrCl₂ sample involves a multi-step process to confirm identity, purity, and physical properties. This workflow ensures that each analytical step validates the next.

G cluster_0 Initial Sample Assessment cluster_1 Purity & Compositional Analysis cluster_2 Structural & Thermal Characterization A Visual Inspection (Crystalline Form) B Solubility Test (Qualitative in H₂O) A->B C Complexometric Titration (Quantify [Sr²⁺]) B->C D Qualitative Ion Tests (Confirm Cl⁻, test for Ba²⁺, Ca²⁺) C->D E Powder XRD (Confirm Crystal Phase) D->E F TGA / DSC (Determine Hydration State & Thermal Stability) E->F

Caption: Workflow for comprehensive SrCl₂ characterization.

Protocol 1: Purity Assay by Complexometric Titration

This protocol determines the concentration of strontium ions (Sr²⁺) and is a primary method for assessing the purity of SrCl₂·6H₂O. The method relies on the chelation of Sr²⁺ by Ethylenediaminetetraacetic acid (EDTA).

Causality: EDTA, a hexadentate ligand, forms a highly stable, 1:1 stoichiometric complex with Sr²⁺ ions.[13][14] A metal indicator, which forms a less stable, colored complex with Sr²⁺, is used to signal the endpoint. When all Sr²⁺ has been complexed by EDTA, the indicator is released back into the solution, causing a sharp color change.[15] This stoichiometric relationship allows for precise quantification.

Step-by-Step Methodology:

  • Preparation of 0.1 M EDTA Standard Solution: Accurately weigh approximately 9.3 g of disodium EDTA dihydrate (Na₂H₂Y·2H₂O), dissolve in deionized water in a 250 mL volumetric flask, and make up to the mark.

  • Sample Preparation: Accurately weigh approximately 1.0 g of the SrCl₂·6H₂O sample, transfer it to a 250 mL beaker, and dissolve it in 50 mL of deionized water.

  • Buffering: Add 5 mL of an ammonia-ammonium chloride buffer solution to maintain a pH of approximately 10. This pH is critical as the stability of the Sr-EDTA complex and the color of the indicator are pH-dependent.

  • Indicator Addition: Add a small amount (approx. 30-40 mg) of a suitable metal indicator, such as Eriochrome Black T or a methylthymol blue indicator mixture. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Eriochrome Black T).

  • Titration: Titrate the sample solution immediately with the standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes sharply from the metal-indicator complex color to the color of the free indicator (e.g., from wine-red to sky blue).

  • Calculation: Calculate the percentage purity of SrCl₂·6H₂O using the volume of EDTA consumed and the initial sample weight. One milliliter of 0.1 M EDTA corresponds to 0.02666 g of SrCl₂·6H₂O.

Protocol 2: Phase and Hydration State Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for validating the hydration state and thermal stability of the SrCl₂ sample.

Causality: TGA measures changes in mass as a function of temperature.[16] For SrCl₂·6H₂O, heating will cause the stepwise loss of water molecules, resulting in distinct mass loss steps on the TGA curve. DSC measures the heat flow into or out of a sample during a thermal event.[16] The endothermic peaks on a DSC curve will correspond to the energy required for dehydration at each step.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA/DSC instrument using appropriate standards for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed amount of the SrCl₂ sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).

  • Experimental Setup: Place the crucible in the TGA/DSC furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient for complete dehydration (e.g., 400 °C).

  • Data Analysis:

    • TGA Curve: Analyze the resulting mass vs. temperature curve. The percentage mass loss at each step should correspond to the theoretical loss of water molecules (1 molecule H₂O ≈ 6.75% of SrCl₂·6H₂O mass).

    • DSC Curve: Analyze the corresponding heat flow curve to identify the temperatures of the endothermic peaks associated with each dehydration step.

  • Cross-Validation: Compare the experimental mass loss percentages and transition temperatures to literature values or theoretical calculations to confirm the initial hydration state and identify intermediate hydrate phases.[3][12]

Part 3: Biological Applications & Mechanistic Insights

The biological activity of strontium ions delivered via SrCl₂ is an area of intense research. Cross-validating data in this domain requires an understanding of the underlying cellular mechanisms.

Sr²⁺-Induced Osteogenic Differentiation via Ras/MAPK Signaling

Strontium has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts, a key process in bone regeneration.[2][9][17] One of the primary signaling cascades implicated is the Ras/MAPK pathway.

Mechanism: Strontium treatment of MSCs leads to the activation of the small GTPase, Ras. Activated Ras, in turn, triggers a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38.[9] This signaling cascade culminates in the enhanced activity and phosphorylation of the transcription factor Runx2, a master regulator of osteogenesis.[9] The net result is an upregulation of osteoblast-related genes and increased bone matrix mineralization.[9][18]

G Sr Sr²⁺ (from SrCl₂) Ras Ras Activation Sr->Ras stimulates MAPK MAPK Cascade (ERK1/2, p38) Ras->MAPK activates Runx2 Runx2 Phosphorylation & Activation MAPK->Runx2 phosphorylates Osteogenesis Osteogenic Gene Expression & Mineralization Runx2->Osteogenesis promotes

Caption: Sr²⁺-activated Ras/MAPK signaling in osteogenesis.

Sr²⁺-Induced Parthenogenetic Oocyte Activation

In developmental biology, SrCl₂ is a widely used chemical agent to artificially activate oocytes, mimicking the effect of fertilization to initiate embryonic development without sperm.[1][5][6]

Mechanism: The activation of an oocyte is triggered by a series of intracellular calcium (Ca²⁺) oscillations. Strontium ions (Sr²⁺) are believed to enter the oocyte and mimic this effect by inducing the release of Ca²⁺ from internal stores.[1][5] This process is thought to be mediated through the inositol triphosphate (IP₃) receptors on the endoplasmic reticulum.[1] The resulting Ca²⁺ pulses trigger the completion of meiosis and the initiation of the cell cycle, leading to cleavage and embryonic development.[5] The optimal concentration of SrCl₂ and the duration of exposure are critical parameters that must be empirically determined for each species.[5][6]

Conclusion

The reliability of research involving this compound hinges on a foundation of well-validated data. This guide has demonstrated that cross-validation is a multifaceted process, requiring a comparative analysis of physicochemical properties, the implementation of robust, self-validating experimental protocols, and a mechanistic understanding of the compound's activity. By adopting this rigorous approach—questioning literature values, understanding the causality behind protocols, and visualizing the mechanisms of action—researchers can ensure the integrity and reproducibility of their findings, thereby accelerating progress in the diverse fields where this compound plays a vital role.

References

  • Reena, D., Balasubramanian, S., Gopikrishnan, D., & Palanisammi, A. (n.d.). STRONTIUM CHLORIDE INDUCED PARTHENOGENETIC OOCYTE ACTIVATION AND EMBRYONIC DEVELOPMENT IN BUFFALOES. Retrieved from [Link]

  • Mammalian oocyte activation with strontium chloride for parthenogenesis, somatic cell nuclear transfer and intracytoplasmic sperm injection | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • Ma, S. F., Liu, X. Y., & Miao, D. Q. (2005). Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions. Zygote, 13(2), 105–112. Retrieved from [Link]

  • Zhang, R., Liu, W., & Li, X. (2018). Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells. Experimental and Therapeutic Medicine, 16(5), 4491–4497. Retrieved from [Link]

  • Trubiani, O., Pizzicannella, J., & Caputi, S. (2017). The effect of strontium chloride on human periodontal ligament stem cells. Journal of Biological Regulators and Homeostatic Agents, 31(4), 859–866. Retrieved from [Link]

  • Medeiros, J. L., Mori, C. S., & Leal, C. V. (2007). Chemical activation of parthenogenetic and nuclear transfer porcine oocytes using ionomycin and strontium chloride. Theriogenology, 67(7), 1308–1315. Retrieved from [Link]

  • Shin, J., Morrell, M. R., & Barbosa, E. (2025). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. Journal of Materials Chemistry A. Retrieved from [Link]

  • Röyttä, M. H., & Väänänen, K. (2016). Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures. Journal of Cellular Biochemistry, 117(7), 1648–1656. Retrieved from [Link]

  • Wang, Y., Dai, J., & Wang, Y. (2025). Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway. Journal of International Medical Research, 53(2). Retrieved from [Link]

  • Wang, Z. G., Ruan, J., & Cui, D. Q. (2013). Effects of chemical combinations on the parthenogenetic activation of mouse oocytes. Experimental and Therapeutic Medicine, 5(3), 857–860. Retrieved from [Link]

  • Shin, J., Morrell, M. R., & Barbosa, E. (2025). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. Journal of Materials Chemistry A. Retrieved from [Link]

  • DSC curve for 5 wt.% NaCl and 2 wt.% SrCl2.6H2O up to 25 cycles. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • mp-23209: SrCl2 (cubic, Fm-3m, 225). (n.d.). Materials Project. Retrieved January 13, 2026, from [Link]

  • X-ray diffraction patterns of brushite cements modified by SrCl2.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Thermal Cycling of Calcium Chloride Hexahydrate with Strontium Chloride as a Phase Change Material for Latent Heat Thermal Energy Storage Applications in a Non-DSC Set-Up. | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Stoilova, D. (1992). Strontium formate with Strontium chloride and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Bresson, J. A., & Williams, G. (2003). Anomalous x-ray diffraction studies of Sr2+ hydration in aqueous solution. The Journal of Chemical Physics, 118(12), 5621–5626. Retrieved from [Link]

  • Bains, M. S., & Singh, P. (1975). Indirect complexometric titration of barium and strontium after stepwise precipitation as sulphate from homogeneous solution. Analyst, 100(1192), 503–506. Retrieved from [Link]

  • Complexometric Titration: Principles & Procedure Explained. (n.d.). Vedantu. Retrieved January 13, 2026, from [Link]

  • Complexometric titration. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • COMPLEXOMETRIC TITRATIONS. (n.d.). eGyanKosh. Retrieved January 13, 2026, from [Link]

  • Strontium chloride. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Solubility of strontium sulphate in water and aqueous solutions of Hydrogen chloride, Sodium chloride, Sulphuric acid and Sodium sulphate by the radiotracer method. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Complexometric Titration. (2019, April 11). SlideShare. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25). SlidePlayer. Retrieved from [Link]

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Comparing the efficacy of dichlorostrontium with strontium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison of Dichlorostrontium and Strontium Iodide: Efficacy in Divergent Applications

Introduction

This compound (SrCl₂) and Strontium Iodide (SrI₂) are inorganic compounds of strontium that, despite their shared cation, are leveraged for their efficacy in entirely distinct scientific and industrial domains. This guide provides a comprehensive comparison of their performance, grounded in experimental data and established methodologies. We will explore the unique properties of each compound that dictate their suitability for specific applications, moving beyond a simple list of features to explain the causal relationships behind their respective efficacies. This compound finds its primary application in the biomedical field, particularly in bone metabolism and dental health, while strontium iodide has emerged as a state-of-the-art material in the field of radiation detection. A direct comparison of "efficacy" is therefore context-dependent, and this guide will analyze each within its specialized field of use.

Part 1: this compound (SrCl₂) - Efficacy in Biomedical Applications

This compound is the most common form of strontium found in dietary supplements.[1] Its chemical and physical similarity to calcium allows it to be readily incorporated into bone tissue, where it exerts unique therapeutic effects.[1][2]

Mechanism of Action in Bone Metabolism

The therapeutic efficacy of strontium salts in bone health stems from a dual-action mechanism that simultaneously stimulates bone formation and reduces bone resorption.[3][4]

  • Anabolic Effect (Bone Formation): Strontium promotes the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix.[3] It is understood to activate various signaling pathways, including the ERK signaling pathway, which enhances osteogenesis and matrix mineralization.[4]

  • Anti-resorptive Effect (Inhibition of Bone Breakdown): Strontium inhibits the maturation and activity of osteoclasts, the cells that break down bone tissue.[3] This is partly achieved by influencing the OPG/RANKL/RANK signaling pathway, which is critical for osteoclast regulation.[4]

This dual mechanism makes strontium compounds, including SrCl₂, subjects of intense research for managing metabolic bone diseases like osteoporosis.

G cluster_osteo Osteoblast (Bone Formation) cluster_clast Osteoclast (Bone Resorption) Sr Strontium (Sr²⁺) ERK ERK Signaling Pathway Sr->ERK Activates Diff Osteoblast Differentiation & Activity ERK->Diff Promotes BoneForm Increased Bone Formation Diff->BoneForm Sr2 Strontium (Sr²⁺) RANKL RANKL Pathway Sr2->RANKL Inhibits Mat Osteoclast Maturation & Activity RANKL->Mat Inhibits BoneResorp Decreased Bone Resorption Mat->BoneResorp

Caption: Dual-action mechanism of strontium on bone cells.

Quantitative Efficacy: Experimental Data

The primary metric for evaluating the efficacy of anti-osteoporotic agents is the change in Bone Mineral Density (BMD), typically measured by dual-energy X-ray absorptiometry (DXA). While large-scale clinical trials have predominantly used strontium ranelate, case studies involving strontium chloride demonstrate its potential.[5]

ParameterSubject ProfileInterventionDurationResultSource
Bone Mineral Density (BMD) Postmenopausal woman with vertebral fracture history680 mg daily of strontium chloride2.5 yearsPositive increase in BMD of vertebrae and right hip[3][6]

Note: While promising, this case study does not constitute conclusive evidence of fracture prevention, which requires larger controlled trials.[6] Studies on strontium ranelate have reported significant BMD increases of up to 12.7% at the spine after 3 years.[3]

Experimental Protocol: Assessing BMD in a Preclinical Ovariectomized (OVX) Rat Model

This protocol describes a standard, self-validating method to assess the efficacy of a strontium compound on bone density in a model that mimics postmenopausal osteoporosis.

  • Animal Model: Use female Sprague-Dawley rats (12 weeks old). Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Dosing Regimen:

    • Divide OVX rats into groups: Vehicle control (e.g., deionized water) and treatment group (e.g., SrCl₂ in drinking water, dose calculated based on body weight).

    • Administer treatment daily for 12 weeks post-surgery.

  • BMD Measurement (DXA):

    • At baseline (post-surgery) and at the end of the 12-week period, anesthetize the rats.

    • Perform DXA scans focusing on the lumbar spine and femur using a small-animal densitometer.

    • The system self-validates through daily calibration with a phantom of known density.

  • Data Analysis:

    • Calculate the percentage change in BMD from baseline for each animal.

    • Use statistical analysis (e.g., ANOVA) to compare the mean BMD changes between the sham, OVX vehicle, and OVX SrCl₂ groups. A statistically significant increase in BMD in the SrCl₂ group compared to the OVX vehicle group indicates efficacy.

  • Histomorphometry (Terminal Endpoint):

    • Euthanize animals and collect femurs and vertebrae.

    • Embed bones in resin, section, and stain (e.g., Von Kossa stain) to visualize bone architecture.

    • Quantify parameters like trabecular bone volume and thickness to confirm DXA findings.

Part 2: Strontium Iodide (SrI₂) - Efficacy in Gamma-Ray Spectroscopy

Strontium iodide, particularly when doped with divalent europium (SrI₂:Eu²⁺), is a high-performance inorganic scintillator.[7] Its efficacy is not related to biological activity but to its ability to efficiently convert high-energy gamma radiation into detectable visible light.

Mechanism of Action in Scintillation

Scintillation in SrI₂:Eu²⁺ is a multi-stage process:

  • Gamma-Ray Absorption: An incident gamma photon interacts with the dense crystal lattice, transferring its energy to electrons and creating a cascade of electron-hole pairs.

  • Energy Transfer: The energy from these charge carriers is transferred to the europium activator ions (Eu²⁺), exciting them to higher energy levels.

  • Luminescence: The excited Eu²⁺ ions rapidly de-excite, releasing the absorbed energy as photons of visible light (luminescence). The peak emission for SrI₂:Eu²⁺ is around 435 nm, which is well-matched to the sensitivity of common photodetectors like photomultiplier tubes (PMTs).[8]

The high light yield and excellent proportionality of SrI₂:Eu²⁺ have positioned it as a superior alternative to traditional scintillators like Thallium-doped Sodium Iodide (NaI:Tl) and a strong competitor to Lanthanum Bromide (LaBr₃:Ce).[7][8]

Quantitative Efficacy: Performance Metrics

The efficacy of a scintillator is defined by several key performance metrics. SrI₂:Eu²⁺ excels in these areas, making it ideal for high-resolution gamma-ray spectroscopy in medical, industrial, and security applications.[8][9]

Performance MetricSrI₂:Eu²⁺NaI:Tl (Reference)LaBr₃:Ce (High-Performance)UnitSignificance
Light Yield 80,000 - 120,000~38,000~63,000photons/MeVHigher yield leads to stronger signal and better resolution.
Energy Resolution (@ 662 keV) < 3.0 - 4.0%~7%~2.9%% FWHMLower value indicates better ability to distinguish between gamma rays of close energies.
Decay Time 1.0 - 5.0~0.23~0.016µsThe time for light emission to decay; SrI₂ is relatively slow.
Density 4.593.675.08g/cm³Higher density improves gamma-ray stopping power.
Intrinsic Radioactivity NoneNoneYes (¹³⁸La)-Lack of intrinsic background counts is a major advantage.[8][9]

(Data compiled from sources[8][9][10][11][12])

Experimental Protocol: Characterization of a SrI₂:Eu²⁺ Scintillator Crystal

This protocol outlines the standard workflow for measuring the key performance metrics of a scintillator.

G cluster_setup Setup cluster_acq Data Acquisition & Analysis Gamma ¹³⁷Cs Gamma Source (662 keV) Crystal SrI₂:Eu²⁺ Crystal Gamma->Crystal Irradiates PMT Photomultiplier Tube (PMT) Crystal->PMT Emits Light PreAmp Preamplifier PMT->PreAmp Generates Signal Amp Shaping Amplifier PreAmp->Amp MCA Multi-Channel Analyzer (MCA) Amp->MCA PC PC / Software MCA->PC Spectrum Pulse Height Spectrum PC->Spectrum Generates

Caption: Workflow for gamma-ray spectroscopy using a scintillator.

  • Crystal Preparation: Due to its hygroscopic nature, the SrI₂:Eu²⁺ crystal must be hermetically sealed in a housing with an optical window (e.g., quartz).[8][10]

  • Optical Coupling: Couple the optical window of the crystal housing to the photocathode of a PMT using optical grease to ensure efficient light transmission.

  • Setup Configuration:

    • Place a calibrated gamma-ray source, such as Cesium-137 (¹³⁷Cs), which emits at a known energy of 662 keV, at a fixed distance from the detector.

    • Connect the PMT output to a preamplifier, then to a shaping amplifier, and finally to a multi-channel analyzer (MCA).

  • Data Acquisition:

    • Apply the appropriate high voltage to the PMT.

    • Acquire a pulse height spectrum with the MCA for a sufficient duration to achieve good statistics in the 662 keV photopeak.

  • Performance Analysis:

    • Energy Resolution: Analyze the 662 keV photopeak in the spectrum. The energy resolution is calculated as the Full Width at Half Maximum (FWHM) of the peak divided by the peak's centroid position, expressed as a percentage. A Gaussian fit to the peak provides an accurate FWHM value.

    • Light Yield: Calibrate the MCA channel number to energy. The position of the photopeak relative to a single-photoelectron peak (if measurable) or by comparison to a scintillator of known light yield (like NaI:Tl) allows for the calculation of light yield in photons/MeV.

    • Decay Time: Replace the MCA with a digital oscilloscope to measure the time profile of the scintillation pulses under gamma-ray excitation. Fit the decay curve with an exponential function to determine the decay time constant.[11]

Comparative Summary and Conclusion

FeatureThis compound (SrCl₂)Strontium Iodide (SrI₂)
Chemical Formula SrCl₂SrI₂
Primary Application Biomedical (Osteoporosis, Dental Health)Physics (Gamma-Ray Scintillation Detector)
Field of Efficacy Biological SystemsMaterial Science / Radiation Detection
Key Efficacy Metric Increased Bone Mineral Density (BMD)High Light Yield & Excellent Energy Resolution
Mechanism of Action Modulates osteoblast/osteoclast activityConverts gamma-ray energy to visible light
Typical Form Powder, dietary supplement tabletDoped inorganic crystal (SrI₂:Eu²⁺)
  • This compound demonstrates clear efficacy in the biological context of bone metabolism. Its ability to favorably shift the balance of bone remodeling towards formation makes it a valuable compound for researchers in pharmacology and drug development for skeletal diseases.

  • Strontium Iodide exhibits exceptional efficacy as a radiation detection material.[7] Its superior light yield and energy resolution enable the development of highly sensitive spectroscopic instruments for nuclear material identification, medical imaging, and environmental monitoring.[8][9]

The choice between these two strontium salts is not one of superior performance in a shared task, but rather a selection based on fundamentally different chemical properties that make each uniquely suited to its respective, non-overlapping field of application.

References

  • Westberg, S. M., Awker, A., & Torkelson, C. J. (2016). Use of Strontium Chloride for the Treatment of Osteoporosis: A Case Report. ProQuest.
  • Wikipedia. (n.d.). Strontium iodide. [Link]

  • Saint-Gobain Crystals. (n.d.).
  • Westberg, S. M., Awker, A., & Torkelson, C. J. (2016). Use of Strontium Chloride for the Treatment of Osteoporosis: A Case Report. PubMed. [Link]

  • WebMD. (n.d.). Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • RMD, Dynasil. (n.d.). Strontium Iodide Scintillators for Gamma-Ray Spectroscopy. [Link]

  • Berkeley Nucleonics Corporation. (n.d.). SrI2(Eu) - Strontium Iodide High Resolution / Low Background Scintillators. [Link]

  • EBSCO Information Services. (n.d.). Strontium's therapeutic uses | Research Starters. [Link]

  • Guss, P., et al. (n.d.). Crystal Growth and Scintillation Properties of Strontium Iodide Scintillators. OSTI.GOV. [Link]

  • Al-Qarni, M. A., et al. (2024). Applications of Bioactive Strontium Compounds in Dentistry. MDPI. [Link]

  • van Loef, E. V. D., et al. (n.d.). Strontium iodide scintillators for high energy resolution gamma ray spectroscopy. ResearchGate. [Link]

  • Examine.com. (2025). Strontium benefits, dosage, and side effects. [Link]

  • Zhang, Y., et al. (2021). Advanced applications of strontium-containing biomaterials in bone tissue engineering. National Institutes of Health (NIH). [Link]

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A Comparative Benchmarking Guide to Dichlorostrontium and Other Alkaline Earth Metal Dichlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmark analysis of dichlorostrontium (SrCl₂) against its Group 2 analogues: beryllium chloride (BeCl₂), magnesium chloride (MgCl₂), calcium chloride (CaCl₂), and barium chloride (BaCl₂). We delve into the fundamental physicochemical properties that govern their performance in research and industrial applications, including bonding character, thermal stability, solubility, hygroscopicity, and Lewis acidity. By synthesizing established data with detailed, field-proven experimental protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals for the rational selection of the appropriate alkaline earth metal dichloride for their specific application.

Introduction: A Profile of the Group 2 Dichlorides

The alkaline earth metals, comprising Group 2 of the periodic table, are a family of reactive, silvery-white metals.[1][2] When combined with chlorine, they form dichlorides with the general formula MCl₂. These compounds are not merely interchangeable salts; they exhibit a dramatic and instructive gradient of properties, from the predominantly covalent and polymeric nature of BeCl₂ to the classic ionic lattice of BaCl₂.[1][3]

This compound (SrCl₂) occupies a unique and often advantageous position within this group. Its properties are intermediate between the highly hygroscopic and reactive calcium chloride and the more toxic, less soluble barium chloride.[4] Understanding these nuanced differences is paramount for applications ranging from catalysis and materials science to pharmaceutical synthesis. This guide aims to elucidate these differences through comparative data and standardized evaluation protocols.

Comparative Physicochemical Properties

The utility of any chemical reagent is dictated by its intrinsic properties. The trends observed in the alkaline earth metal dichlorides are a direct consequence of the changing properties of the metal cation (M²⁺) moving down the group.

Bonding Character, Structure, and Lewis Acidity

The nature of the metal-chlorine bond is the most fundamental differentiator. According to Fajan's rules, a small, highly charged cation has a greater polarizing power, inducing covalent character in the bond.[3]

  • Beryllium Chloride (BeCl₂): As the smallest cation, Be²⁺ has a very high charge density, leading to a highly polarized and predominantly covalent Be-Cl bond.[5][6][7][8] This electron-deficient nature causes BeCl₂ to exist as a halide-bridged polymer in the solid state to satisfy the beryllium center's coordination sphere.[5][9][10]

  • Magnesium Chloride (MgCl₂): Shows partial covalent character but is significantly more ionic than BeCl₂.[3][9]

  • Calcium (CaCl₂), Strontium (SrCl₂), and Barium (BaCl₂) Chlorides: These are all predominantly ionic compounds, forming crystalline solids.[1][3] As the cation size increases from Ca²⁺ to Ba²⁺, the polarizing power decreases, resulting in increasing ionic character.[11]

This trend directly influences their Lewis acidity —the ability to accept an electron pair. The smaller cations with higher charge density are stronger Lewis acids.[12][13] Beryllium chloride, for instance, readily forms adducts with Lewis bases like ethers.[14] The Lewis acidity trend generally decreases down the group, impacting catalytic applications where these compounds are used to activate substrates.

G Be BeCl₂ Mg MgCl₂ Ba BaCl₂ Be->Ba  → Ca CaCl₂ Sr SrCl₂

Thermal Properties

The thermal stability and melting points of the dichlorides are strongly correlated with their bonding and crystal lattice energy. The energy required to break the bonds in the crystal lattice generally increases with increasing ionic character.

  • Beryllium Chloride (BeCl₂): Has anomalously low melting and boiling points due to its covalent nature, which results in weaker intermolecular forces compared to the electrostatic attractions in an ionic lattice.[5]

  • Trend from MgCl₂ to BaCl₂: The melting points increase steadily down the group as the ionic character becomes more dominant and the lattice energy, while decreasing, is overcome by the stability of the ionic structure.[15][16]

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Predominant Character
BeCl₂ 79.91405[5]520[5]Covalent[5][6][8]
MgCl₂ 95.21714[5]1412[5]Ionic (partial covalent)[3]
CaCl₂ 110.987721935Ionic
SrCl₂ 158.53874[4][17]1250[4][17]Ionic
BaCl₂ 208.23962[15]1560Ionic
Table 1: Comparative Thermal and Bonding Properties.
Solubility and Hygroscopicity

For researchers, the behavior of a salt in a solvent is a critical performance metric. Solubility in water is determined by a delicate balance between the lattice energy (the energy required to break the ionic crystal) and the hydration energy (the energy released when ions are solvated by water).[18][19][20]

  • High Hygroscopicity (MgCl₂ & CaCl₂): These salts are famously hygroscopic, readily absorbing moisture from the atmosphere to form stable hydrates (e.g., MgCl₂·6H₂O and CaCl₂·6H₂O).[21] Their smaller cations lead to very high hydration energies, which strongly favor the dissolution process.[18][22]

  • This compound (SrCl₂): This compound is also hygroscopic and soluble, forming a stable hexahydrate (SrCl₂·6H₂O).[17] However, its tendency to absorb water is generally less aggressive than that of CaCl₂ or MgCl₂, making it easier to handle in environments where strict anhydrous conditions are hard to maintain.

  • Decreasing Solubility Trend: The solubility of the halides tends to decrease down the group from calcium to barium.[21] This is because both lattice energy and hydration energy decrease as the cation size increases, but the decrease in hydration energy is more significant, making the dissolution process less favorable for the larger cations.[20][23]

CompoundSolubility in Water ( g/100 mL, 20°C)Common HydrateHygroscopic Nature
BeCl₂ Reacts vigorously[5][Be(H₂O)₄]Cl₂Very High (Reactive)
MgCl₂ 54.3MgCl₂·6H₂O[21]Very High
CaCl₂ 74.5CaCl₂·6H₂O[21]Very High
SrCl₂ 53.8[4]SrCl₂·6H₂O[4]High
BaCl₂ 35.8BaCl₂·2H₂OLow
Table 2: Comparative Solubility and Hygroscopicity.

Experimental Protocol: Benchmarking Hygroscopicity

To provide a practical method for benchmarking, we outline a standardized protocol for comparing the hygroscopicity of this compound against its analogues.

Objective: To quantitatively measure and compare the rate and extent of water absorption by anhydrous SrCl₂, CaCl₂, and BaCl₂ under controlled humidity.

Rationale: Hygroscopicity is a critical handling and storage parameter. A compound that rapidly absorbs atmospheric water can lead to inaccurate concentrations, degradation of other reagents, and initiation of unwanted side reactions. This experiment uses a controlled humidity chamber (a desiccator with a saturated salt solution) to provide a consistent relative humidity (RH).

Materials:

  • Anhydrous SrCl₂, CaCl₂, and BaCl₂ (powdered, of similar particle size)

  • Analytical balance (4 decimal places)

  • Three identical weighing dishes or watch glasses

  • Drying oven

  • Large desiccator with a porcelain plate

  • Saturated potassium carbonate (K₂CO₃) solution (provides an RH of ~43% at 25°C)

Step-by-Step Methodology
  • Preparation of Anhydrous Salts: Place ~2 grams of each dichloride into separate, pre-weighed weighing dishes. Dry the salts in an oven at 200°C for 4 hours to remove any pre-existing moisture.

  • Initial Weighing: Immediately transfer the hot weighing dishes to a dry desiccator (containing a desiccant like silica gel) to cool to room temperature. Once cooled, weigh each dish precisely and record this as the initial anhydrous mass (m₀).

  • Humidity Exposure: Prepare the controlled humidity chamber by placing the saturated K₂CO₃ solution at the bottom of the large desiccator. Place the porcelain plate above the solution. Carefully place the three weighing dishes with the anhydrous salts onto the plate.

  • Data Collection: Seal the desiccator. At regular time intervals (e.g., t = 1, 2, 4, 8, 24 hours), quickly remove each dish, weigh it, and immediately return it to the desiccator. Record the mass (mₜ) at each time point.

  • Calculation: Calculate the percentage mass increase for each salt at each time point using the formula: % Mass Increase = [(mₜ - m₀) / m₀] * 100

  • Analysis: Plot the % mass increase versus time for each salt. The initial slope of the curve indicates the rate of water absorption, while the plateau indicates the saturation point under these conditions.

Self-Validation and Expected Outcome: The protocol is self-validating through the direct comparison of three substances under identical conditions. It is expected that CaCl₂ will show the fastest and largest mass increase, followed by SrCl₂, with BaCl₂ showing a significantly lower rate and extent of water absorption.

G A 1. Dry Salts (SrCl₂, CaCl₂, BaCl₂) n@  200°C for 4h B 2. Cool & Obtain Initial Mass (m₀) in dry desiccator A->B C 3. Expose to Controlled Humidity (~43% RH via K₂CO₃ solution) B->C D 4. Record Mass (mₜ) at time intervals (1, 2, 4, 8, 24h) C->D D->C Repeat for each time point E 5. Calculate % Mass Increase [(mₜ - m₀) / m₀] * 100 D->E F 6. Plot & Compare Data (% Mass Increase vs. Time) E->F

Summary and Field-Proven Insights

The choice between this compound and its Group 2 counterparts is a function of specific experimental needs.

  • Beryllium Chloride (BeCl₂): Its use is highly specialized due to its covalent nature and significant toxicity. It is primarily of academic interest or for applications requiring a very strong, small Lewis acid where other options are unsuitable.

  • Magnesium and Calcium Chloride (MgCl₂ & CaCl₂): These are workhorse reagents, often used as drying agents or sources of chloride ions. Their extreme hygroscopicity is a major drawback, requiring handling in a glovebox for moisture-sensitive applications. Their high solubility in water is advantageous for creating concentrated aqueous solutions.

  • This compound (SrCl₂): Offers a valuable middle ground. It is a competent Lewis acid, more manageable in terms of hygroscopicity than CaCl₂, and serves as an excellent precursor for other strontium compounds like SrCO₃ or SrSO₄.[4] Its lower toxicity compared to barium chloride makes it a safer alternative in many contexts.

  • Barium Chloride (BaCl₂): Its primary advantages are its high thermal stability and low hygroscopicity, making it easy to handle and weigh accurately. However, its high toxicity necessitates stringent safety protocols.

References

  • Chemguide. (n.d.). SOME BERYLLIUM CHEMISTRY UNTYPICAL OF GROUP 2. Retrieved from [Link]

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  • Vedantu. (n.d.). Lattice energy and hydration energy are two important class 11 chemistry CBSE. Retrieved from [Link]

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  • PubMed. (1928). The Crystal Structures of the Alkaline Earth Metals. Retrieved from [Link]

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  • ResearchGate. (n.d.). Solubility of calcium in CaCl2 - CaO. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of Dichlorostrontium for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorostrontium (SrCl₂), a salt of strontium and chloride, is a versatile compound with applications ranging from pyrotechnics, where it imparts a brilliant red color, to sensitive toothpaste formulations and as a precursor for other strontium compounds in materials science and drug development.[1][2] For researchers and professionals in these fields, the ability to synthesize SrCl₂ with high purity and batch-to-batch consistency is paramount. This guide provides an in-depth comparison of common synthesis methods for this compound, focusing on their reproducibility, underlying chemical principles, and practical execution in a laboratory setting.

The Critical Role of Reproducibility in this compound Synthesis

In scientific research and pharmaceutical development, the reproducibility of a synthesis protocol is not merely a matter of convenience; it is the bedrock of reliable data and consistent product performance. Minor variations in purity, crystal structure, or hydration state of SrCl₂ can significantly impact experimental outcomes, whether it's the color intensity in a pyrotechnic composition or the therapeutic efficacy of a dental product. This guide, therefore, emphasizes not just the "how" but also the "why" behind each step, empowering researchers to achieve consistent and dependable results.

Comparative Analysis of Synthesis Methodologies

The synthesis of this compound can be approached through several chemical pathways. The most common and reproducible methods involve the reaction of a strontium base (carbonate, oxide, or hydroxide) with hydrochloric acid. Direct synthesis from the constituent elements is also possible but is generally less practical for most laboratory settings.

Synthesis Method Starting Materials Reaction Type Key Advantages Considerations for Reproducibility Relative Cost
Carbonate Method Strontium Carbonate (SrCO₃), Hydrochloric Acid (HCl)Acid-Base (with gas evolution)Readily available and stable starting material; reaction completion is easily observed.[3][4]Purity of SrCO₃; controlled addition of HCl to prevent excessive foaming; ensuring complete reaction.Low to Moderate
Oxide Method Strontium Oxide (SrO), Hydrochloric Acid (HCl)Acid-BaseHigh atom economy; rapid reaction.[5]SrO can be hygroscopic; reaction is exothermic and may require cooling.Moderate
Hydroxide Method Strontium Hydroxide (Sr(OH)₂), Hydrochloric Acid (HCl)Acid-Base (Neutralization)Clean reaction with water as the only byproduct.[1][6][7]Sr(OH)₂ can absorb atmospheric CO₂; accurate determination of Sr(OH)₂ concentration if in solution.Moderate
Direct Elemental Synthesis Strontium (Sr) metal, Chlorine (Cl₂) gasRedoxProduces anhydrous SrCl₂ directly.Highly exothermic and hazardous; requires specialized equipment for handling reactive metal and corrosive gas.High

In-Depth Experimental Protocols and Mechanistic Insights

Method 1: Synthesis from Strontium Carbonate

This is arguably the most common laboratory-scale synthesis due to the stability and low cost of strontium carbonate. The reaction proceeds as follows:

SrCO₃(s) + 2HCl(aq) → SrCl₂(aq) + H₂O(l) + CO₂(g)[3][4]

The evolution of carbon dioxide gas provides a clear visual endpoint for the reaction.

  • Preparation: In a fume hood, carefully weigh a desired amount of high-purity strontium carbonate powder and place it in a beaker of appropriate size.

  • Reaction: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the strontium carbonate while stirring continuously. The slow addition is crucial to control the effervescence and prevent loss of material due to foaming.

  • Completion: Continue adding acid until no more CO₂ is evolved, indicating that all the carbonate has reacted. A slight excess of strontium carbonate can be used to ensure all the acid is neutralized, followed by filtration.

  • Purification and Crystallization: The resulting strontium chloride solution can be purified by filtration to remove any unreacted carbonate. The filtrate is then heated to concentrate the solution, followed by cooling to induce crystallization of SrCl₂·6H₂O.[1]

  • Dehydration: The hexahydrate form can be converted to the anhydrous form by carefully heating. Dehydration begins above 61°C and is complete at 320°C.[1][6]

The reproducibility of this method hinges on the purity of the initial strontium carbonate. Any impurities in the starting material will be carried through to the final product unless specific purification steps are included. A patent for producing spectrally pure strontium chloride highlights the importance of removing impurities like barium and iron after the initial reaction.[8]

Method 2: Synthesis from Strontium Oxide

This method offers a more direct reaction without the production of a gaseous byproduct.

SrO(s) + 2HCl(aq) → SrCl₂(aq) + H₂O(l)[5]

  • Preparation: Weigh the required amount of strontium oxide in a beaker, taking note that SrO can be hygroscopic.

  • Reaction: Carefully and slowly add hydrochloric acid to the strontium oxide with constant stirring. The reaction is exothermic, and cooling the beaker in an ice bath may be necessary to control the temperature.

  • Crystallization: Once the reaction is complete and the solution has cooled, it can be concentrated and crystallized as described in the carbonate method.

The primary challenge with this method is the exothermic nature of the reaction. Uncontrolled temperature increases can lead to splashing and potential safety hazards. The hygroscopic nature of strontium oxide also necessitates careful handling and storage to ensure accurate stoichiometry.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the two primary synthesis methods.

Strontium_Carbonate_Method cluster_start Starting Materials cluster_reaction Reaction cluster_processing Processing cluster_product Final Product SrCO3 Strontium Carbonate (SrCO₃) Reaction Controlled Addition & Stirring SrCO3->Reaction HCl1 Hydrochloric Acid (HCl) HCl1->Reaction Filtration Filtration (optional) Reaction->Filtration CO₂ evolution Concentration Concentration (Heating) Filtration->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Drying Drying/Dehydration Crystallization->Drying SrCl2 This compound (SrCl₂) Drying->SrCl2

Caption: Workflow for this compound Synthesis from Strontium Carbonate.

Strontium_Oxide_Method cluster_start Starting Materials cluster_reaction Reaction cluster_processing Processing cluster_product Final Product SrO Strontium Oxide (SrO) Reaction Controlled Addition with Cooling SrO->Reaction HCl2 Hydrochloric Acid (HCl) HCl2->Reaction Concentration Concentration (Heating) Reaction->Concentration Exothermic Crystallization Crystallization (Cooling) Concentration->Crystallization Drying Drying/Dehydration Crystallization->Drying SrCl2 This compound (SrCl₂) Drying->SrCl2

Caption: Workflow for this compound Synthesis from Strontium Oxide.

Characterization and Quality Control

To ensure the reproducibility of the synthesis, characterization of the final product is essential. Techniques such as X-ray diffraction (XRD) can confirm the crystal structure, while Fourier-transform infrared spectroscopy (FTIR) can identify functional groups and the presence of water of hydration.[9] For high-purity applications, elemental analysis techniques like inductively coupled plasma (ICP) spectroscopy can quantify trace metal impurities.

Conclusion

The synthesis of this compound via the reaction of strontium carbonate or strontium oxide with hydrochloric acid offers highly reproducible and scalable methods suitable for most laboratory and research applications. The key to achieving consistent results lies in the use of high-purity starting materials, precise stoichiometric control, and careful management of reaction conditions, particularly temperature. By understanding the underlying chemical principles and following well-defined protocols, researchers can confidently produce this compound of the required quality for their specific applications.

References

  • Ataman Kimya. STRONTIUM CHLORIDE ANHYDROUS.
  • Wikipedia. Strontium chloride. [Link]

  • Sciencemadness Wiki. Strontium chloride.
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  • Google Patents.
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  • Balanced chemical equation, limiting reagent and stoichiometry. SrCO3 + HCl = SrCl2 + CO2 + H2O. [Link]

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A Comparative Analysis of Dichlorostrontium Reaction Kinetics Against its Alkaline Earth Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of dichlorostrontium (SrCl₂) in aqueous solutions, benchmarked against its periodic analogs: magnesium chloride (MgCl₂), calcium chloride (CaCl₂), and barium chloride (BaCl₂). This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of the kinetic behaviors of these fundamental inorganic salts.

Introduction: The Significance of Alkaline Earth Metal Chloride Kinetics

This compound and its analogs are ubiquitous in various scientific disciplines, from biological systems to materials science. In the pharmaceutical industry, understanding the rate at which these salts dissociate and their ions interact with their aqueous environment is critical for formulation stability, drug delivery mechanisms, and predicting biocompatibility. The seemingly simple dissociation of a salt in water is, in fact, a rapid and dynamic process governed by a series of stepwise interactions between the cation, the anion, and the surrounding water molecules. The kinetics of these interactions, occurring on the microsecond to nanosecond timescale, dictate the bioavailability of the ions and their subsequent physiological effects.

This guide will delve into the theoretical framework underpinning these rapid reactions, present a comparative analysis of the kinetic parameters for the alkaline earth chloride series, and provide detailed experimental protocols for their determination.

Theoretical Framework: The Stepwise Dissociation of Divalent Metal Halides

The dissociation of a 2:1 electrolyte like this compound in an aqueous solution is not a single-step event. Instead, it is best described by a multistep mechanism, often referred to as the Eigen-Tamm mechanism. This model considers the formation of transient ion pairs before complete dissociation into free ions. The process can be visualized as a series of equilibria, each with its own forward and reverse rate constants.

Dissociation_Mechanism M_H2O [M(H₂O)n]²⁺ + 2Cl⁻ (Solvated Ions) SSIP [M(H₂O)mCl]⁺ + Cl⁻ (Solvent-Shared Ion Pair) M_H2O->SSIP k_-2 SSIP->M_H2O k_2 CIP [MCl₂] (Contact Ion Pair) SSIP->CIP k_-1 CIP->SSIP k_1 Solid MCl₂(s) (Solid Crystal) CIP->Solid k_form Solid->CIP k_diss caption Figure 1: Stepwise dissociation mechanism of an alkaline earth metal chloride.

Caption: Figure 1: Stepwise dissociation mechanism of an alkaline earth metal chloride.

The key steps involve the transition from a contact ion pair (CIP), where the cation and anion are in direct contact, to a solvent-shared ion pair (SSIP), where a single water molecule is interposed, and finally to fully solvated ions. The overall reaction kinetics are a composite of the rates of these individual steps.

Comparative Kinetic Analysis

The kinetic behavior of the alkaline earth chlorides is primarily influenced by the properties of the cation, namely its ionic radius, charge density, and hydration enthalpy. As we descend the group from Magnesium to Barium, these properties change systematically, leading to predictable trends in their reaction kinetics.

CationIonic Radius (Å)Hydration Enthalpy (kJ/mol)
Mg²⁺0.72-1921
Ca²⁺1.00-1577
Sr²⁺1.18-1443
Ba²⁺1.35-1305

Table 1: Physicochemical Properties of Alkaline Earth Metal Cations

The data in Table 1 illustrates the increasing ionic radius and decreasing hydration enthalpy down the group. A smaller cation with a higher charge density, like Mg²⁺, will hold onto its hydration shell more tightly, influencing the rates of water substitution and ion pair formation.

While a comprehensive dataset comparing all four analogs under identical conditions is scarce in the literature, we can synthesize findings from various studies utilizing techniques like ultrasonic relaxation and dielectric relaxation spectroscopy to draw meaningful comparisons. These techniques are adept at probing the fast kinetics of ion association and dissociation.

Studies on MgCl₂ and CaCl₂ solutions using broadband dielectric relaxation spectroscopy have revealed the presence of both solvent-shared and double-solvent-separated ion pairs.[1] The hydration shell of Ca²⁺(aq) was found to be slightly more labile compared to Mg²⁺(aq), suggesting faster water exchange kinetics for calcium.[2][1] Ultrasonic and molar volume studies on MgCl₂, CaCl₂, and SrCl₂ in a mixed solvent system also indicate that these salts act as structure-breakers, with the extent of this effect varying with the cation.[3]

Generally, the rate of formation of the ion pair is diffusion-controlled, while the rate of dissociation is dependent on the strength of the ion-water and ion-ion interactions. For the alkaline earth chlorides, the trend in the overall dissociation rate constant (k_diss) is expected to increase down the group (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). This is because the larger cations have a lower charge density and thus a weaker interaction with both the chloride ion and the surrounding water molecules, facilitating faster dissociation.

Experimental Methodologies for Kinetic Analysis

The study of fast reactions in solution, such as the dissociation of salts, requires specialized techniques capable of resolving processes on the microsecond to nanosecond timescale.

Relaxation Methods

Relaxation techniques are a class of methods where a system at equilibrium is perturbed by a rapid change in an external parameter like temperature, pressure, or electric field. The system's return to a new equilibrium state, or "relaxation," is then monitored, and the relaxation time (τ) is related to the forward and reverse rate constants of the reaction.[4]

1. Temperature-Jump (T-Jump): A rapid increase in temperature is induced, typically through a high-voltage discharge or a laser pulse. This shifts the equilibrium constant of the reaction, and the subsequent change in concentration of a species is followed spectrophotometrically.

2. Pressure-Jump (P-Jump): A sudden change in pressure is applied to the system. This method is suitable for reactions that involve a change in volume (ΔV). The relaxation to the new equilibrium is often monitored by conductivity or spectrophotometry.[5]

Ultrasonic Relaxation Spectroscopy

This technique involves passing a high-frequency sound wave through the solution. The sound wave perturbs the chemical equilibrium between the ions and ion pairs. The absorption of sound energy at different frequencies provides information about the relaxation times and, consequently, the rate constants of the association/dissociation process.

Dielectric Relaxation Spectroscopy (DRS)

DRS measures the dielectric properties of a solution as a function of frequency. The reorientation of polar molecules (like water) and the movement of ions in an applied electric field are affected by ion pairing. Analysis of the dielectric spectra can yield information about the concentration and dynamics of different ion pair species.[6]

Experimental Protocol: Pressure-Jump Relaxation Kinetics

This protocol outlines the general steps for determining the dissociation kinetics of an alkaline earth metal chloride using the pressure-jump technique with conductivity detection.

Objective: To measure the relaxation time (τ) for the dissociation of MCl₂ and determine the forward (k_f) and reverse (k_r) rate constants.

Materials:

  • This compound (SrCl₂) and its analogs (MgCl₂, CaCl₂, BaCl₂) of high purity.

  • Deionized water with high resistivity.

  • Pressure-jump apparatus with a conductivity cell.

  • Digital oscilloscope or data acquisition system.

  • Thermostated water bath.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of each salt at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • Instrument Setup:

    • Assemble the pressure-jump apparatus, ensuring the conductivity cell is clean and properly connected.

    • Calibrate the conductivity bridge with standard KCl solutions.

    • Set the desired temperature using the thermostated water bath.

  • Data Acquisition:

    • Fill the high-pressure cell with the sample solution.

    • Allow the system to reach thermal equilibrium.

    • Apply a rapid pressure jump (e.g., ~100 atm).

    • Record the change in conductivity as a function of time using the oscilloscope or data acquisition system. The signal will show an exponential decay as the system relaxes to the new equilibrium.

  • Data Analysis:

    • Fit the exponential decay curve to the following equation to obtain the relaxation time (τ): Δσ(t) = Δσ₀ * exp(-t/τ) where Δσ(t) is the change in conductivity at time t, and Δσ₀ is the initial change in conductivity.

    • The relaxation time is related to the rate constants by the equation: 1/τ = k_r + k_f * ( [M²⁺]eq + [Cl⁻]eq )

    • By plotting 1/τ against ([M²⁺]eq + [Cl⁻]eq) for different concentrations, a linear plot should be obtained. The slope of this line gives k_f, and the y-intercept gives k_r.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Salt Solutions (MgCl₂, CaCl₂, SrCl₂, BaCl₂) Equilibrate Thermal Equilibration Prep_Sol->Equilibrate Calibrate Calibrate Conductivity Cell Calibrate->Equilibrate P_Jump Apply Pressure Jump Equilibrate->P_Jump Record_Data Record Conductivity Change P_Jump->Record_Data Fit_Curve Fit Exponential Decay (τ) Record_Data->Fit_Curve Plot_Data Plot 1/τ vs. Concentration Fit_Curve->Plot_Data Determine_k Determine k_f and k_r Plot_Data->Determine_k caption Figure 2: Workflow for Pressure-Jump Relaxation Kinetics Experiment.

Caption: Figure 2: Workflow for Pressure-Jump Relaxation Kinetics Experiment.

Conclusion

The reaction kinetics of this compound and its alkaline earth analogs are governed by a delicate interplay of cation properties and their interaction with the aqueous solvent. While all exhibit rapid dissociation, the specific rates are modulated by the cation's size and hydration energy. The general trend suggests that the dissociation rate increases down the group from magnesium to barium. Understanding these kinetic nuances is paramount for applications where the temporal availability of these ions is a critical factor. The experimental methodologies outlined in this guide provide a robust framework for researchers to probe these ultrafast reactions and gain deeper insights into the fundamental behavior of these important inorganic salts.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dichlorostrontium (Strontium Chloride)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with the knowledge to handle laboratory chemicals safely and effectively, from initial use to final disposal. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the proper disposal of dichlorostrontium (SrCl₂), a compound common in various research applications. Adherence to these protocols is not just a matter of regulatory compliance; it is a cornerstone of a robust safety culture and environmental stewardship.

Hazard Profile and the Imperative for Caution

This compound, whether in its anhydrous or hexahydrate form, is not a benign substance. Its primary hazard lies in its potential to cause severe and irreversible eye damage.[1][2][3] Understanding the "why" behind this classification is critical for appreciating the stringency of the required handling protocols. When in contact with the moisture in your eyes, it can form corrosive solutions, leading to serious injury.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage, Category 1

Danger H318: Causes serious eye damage[1][2][3][4]
Skin Irritation, Category 2

Warning H315: Causes skin irritation[4]
Harmful if Swallowed, Category 4

Warning H302: Harmful if swallowed[4]
Respiratory Irritation, Category 3

Warning H335: May cause respiratory irritation[4]

This profile dictates that every operational step, especially disposal, must be approached with the primary goal of preventing contact and environmental release.

Pre-Disposal Operations: Spill Management

Proper disposal begins with proper handling. Accidental spills must be managed correctly to ensure safety and prevent uncontrolled environmental discharge.

Experimental Protocol: Spill Cleanup
  • Immediate Area Control : Evacuate personnel from the immediate spill area to prevent exposure.[2] Ensure the area is well-ventilated.

  • Don Personal Protective Equipment (PPE) : Before approaching the spill, at a minimum, wear:

    • Chemical safety goggles and a face shield.[2][3]

    • Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5]

    • A fully buttoned lab coat.[6]

    • If significant dust is present, a NIOSH-approved respirator is required.[7]

  • Containment and Cleanup :

    • For Solid Spills : Do NOT use compressed air or dry sweeping that generates dust.[4] Gently cover the spill with a damp paper towel to suppress dust, or carefully sweep/shovel the material into a designated waste container.[2][4] Use non-sparking tools if there is any remote possibility of reaction with other nearby chemicals.

    • For Liquid Spills : Absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels for large spills.

  • Final Decontamination : Clean the spill surface with water and collect the cleaning materials and contaminated absorbents in the same hazardous waste container.[6]

  • Waste Containerization : Seal the container, label it clearly as "Spill Debris: this compound," and manage it according to the core disposal protocol in the next section.

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical disposal is that waste must be managed in accordance with all applicable federal, state, and local regulations.[7][8] Never discharge this compound or its solutions into the sanitary sewer or dispose of it in regular trash.[5][9] The following workflow provides a self-validating system for compliant disposal.

Dichlorostrontium_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node storage_node storage_node A Identify SrCl₂ Waste (Solid, Solution, Contaminated Debris) B Is waste mixed with other chemicals? A->B C Segregate from other waste streams. Do NOT mix. B->C No H Consult SDS of all components. Dispose of as a mixed hazardous waste. B->H Yes D Select a compatible, sealable container (e.g., original container, HDPE). C->D E Attach Hazardous Waste Tag. Fill out completely. D->E F Store container in a designated, secure, and cool, dry location. E->F G Arrange for pickup by your institution's EHS or a licensed disposal company. F->G H->D

Caption: this compound Waste Disposal Decision Workflow.

Methodology for Waste Accumulation
  • Waste Identification and Segregation :

    • Identify the waste stream: Is it pure this compound, a dilute solution, or contaminated labware?

    • Crucially, do not mix this compound waste with other chemical wastes unless it is part of a defined experimental residue.[5][7] Mixing wastes complicates the disposal process and can lead to unintended chemical reactions. Collect halogenated and non-halogenated solvents separately, and keep inorganic salts like SrCl₂ separate from organic wastes.[10]

  • Containerization :

    • Select a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[10]

    • The original product container is often a suitable choice.[5] Alternatively, high-density polyethylene (HDPE) containers are excellent for inorganic salt solutions and solids.[11][12]

    • Never use food or beverage containers for waste accumulation.[10]

    • Leave at least 10% headspace in the container to allow for expansion and prevent spills.

  • Labeling :

    • As soon as you designate a container for waste, affix your institution's official hazardous waste tag.

    • Clearly write the full chemical name, "this compound" or "Strontium Chloride," and list any other constituents (e.g., "Water").

    • Estimate the concentration and volume.

    • Ensure your name, lab location, and the date of accumulation are clearly visible.

  • Interim Storage :

    • Keep waste containers tightly closed except when adding waste.[7][10]

    • Store the sealed container in a designated and secure satellite accumulation area within your lab. This area should be away from incompatible materials like strong acids or strong oxidizing agents.[13]

    • Store containers in secondary containment (such as a plastic tub) to contain any potential leaks.[11]

  • Final Disposal :

    • Once the container is full or you are finished with the process, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a contracted licensed disposal company.[5]

    • These professional services will manage the ultimate disposal, which may involve methods like secure chemical landfilling or high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous byproducts.[4][5]

Disposal of Contaminated Labware and Empty Containers

Any item that has come into direct contact with this compound must be treated as hazardous waste.

  • Empty Containers : Handle the original, uncleaned containers as you would the product itself.[5][7] Do not rinse them into the sink. Deface the original label, mark it as "EMPTY," and dispose of it through your EHS department.

  • Contaminated Debris : All contaminated gloves, weigh boats, wipes, and other solid materials must be collected in a clearly labeled, sealed plastic bag or container. This waste stream should be labeled as "Contaminated Debris with this compound" and disposed of as solid hazardous waste.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure unwavering regulatory compliance, and protect our shared ecosystem.

References

  • Safety Data Sheet: Strontium chloride hexahydrate . Carl ROTH.

  • MATERIAL SAFETY DATA SHEET - STRONTIUM CHLORIDE Hexahydrate . Oxford Lab Fine Chem LLP.

  • Strontium chloride - Safety Data Sheet . ChemicalBook.

  • Strontium Chloride CAS No 10025-70-4 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Safety Data Sheet - Strontium Chloride . Fisher Scientific.

  • Strontium chloride - Safety Data Sheet . Apollo Scientific.

  • Safety Data Sheet - Strontium Chloride . Fisher Scientific.

  • Toxicological Profile for Strontium . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.

  • SAFETY DATA SHEET - STRONTIUM CHLORIDE, 1M SOLUTION . Flinn Scientific.

  • SAFETY DATA SHEET - Strontium chloride hexahydrate . Sigma-Aldrich.

  • Standard Operating Procedure - Strontium Hydroxide . University of Washington, Environmental Health & Safety.

  • SAFETY DATA SHEET - STRONTIUM CARBONATE . Chemwatch.

  • SAFETY DATA SHEET - Strontium Chloride Lab Grade . Lab Alley.

  • Chapter 7 - Management Procedures For Specific Waste Types . Cornell University, Environmental Health and Safety.

  • Chemical Waste Procedures . University of Illinois, Division of Research Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.